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5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid Documentation Hub

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  • Product: 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid
  • CAS: 1340085-77-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling and Synthetic Methodologies for 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid

Executive Summary In modern rational drug design, the strategic selection of highly functionalized biaryl building blocks is paramount. 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid has emerged as a privileged scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the strategic selection of highly functionalized biaryl building blocks is paramount. 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid has emerged as a privileged scaffold, particularly in the development of targeted therapeutics such as kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors. This technical guide provides an in-depth analysis of its structural properties, chemical reactivity, and a validated, scalable synthetic methodology.

Structural Elucidation & Physicochemical Profiling

The architecture of this molecule features a benzoic acid core substituted with a fluorine atom at the C5 position and a 1-methyl-1H-pyrazol-5-yl moiety at the C2 position. This specific arrangement dictates its unique behavior in both synthetic workflows and biological systems.

  • The Fluorine Effect: The substitution of fluorine at the C5 position introduces a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent carboxylic acid, modulating its ionization state and improving its lipophilic efficiency (LipE). Crucially, the C5-fluorine blocks cytochrome P450-mediated oxidation at the para-position relative to the pyrazole ring, significantly enhancing the metabolic half-life of downstream active pharmaceutical ingredients (APIs).

  • Biaryl Axis & Atropisomerism: The steric clash between the C1-carboxylic acid, the C2-pyrazole ring, and the N1-methyl group forces the pyrazole out of coplanarity with the phenyl ring. While this creates a chiral axis, the rotational barrier is generally insufficient to isolate stable atropisomers at room temperature, resulting in a rapidly interconverting conformational ensemble that can adapt to complex protein binding pockets.

Quantitative Physicochemical Properties

The following table summarizes the core molecular descriptors critical for predicting the pharmacokinetic behavior of derivatives built from this scaffold.

PropertyValue
Chemical Name 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid
Molecular Formula C11H9FN2O2
Molecular Weight 220.20 g/mol
Calculated LogP (cLogP) 1.78
Hydrogen Bond Donors (HBD) 1
Hydrogen Bond Acceptors (HBA) 4
Topological Polar Surface Area (TPSA) 55.12 Ų
Rotatable Bonds 2

Applications in Drug Discovery

As a highly functionalized intermediate, this compound serves as a critical vector in Fragment-Based Drug Discovery (FBDD). The carboxylic acid acts as a versatile synthetic handle, most commonly undergoing amide coupling with complex amines or anilines. This scaffold has been heavily documented in the synthesis of potent inhibitors targeting neurodegenerative pathways and oncology targets ()[1].

DrugDesign Scaffold Core Scaffold 5-Fluoro-2-(1-methyl-1H- pyrazol-5-yl)benzoic acid Amide Amide Coupling HATU, DIPEA, Amine Scaffold->Amide Derivatization Target Target Molecule Kinase / PARP Inhibitor Amide->Target Pharmacophore Integration Interactions {Receptor Binding|H-bonds & Pi-Stacking} Target->Interactions Target Engagement

Integration of the benzoic acid scaffold into targeted inhibitor design via amide coupling.

Synthetic Workflow & Mechanistic Insights

The most robust and scalable method for constructing this biaryl system is the Suzuki-Miyaura cross-coupling between 2-bromo-5-fluorobenzoic acid and 1-methyl-1H-pyrazole-5-boronic acid pinacol ester ()[2].

Mechanistic Rationale for Reagent Selection
  • Boronic Ester over Free Acid: The 5-position of 1-methylpyrazole is highly susceptible to protodeboronation under basic aqueous conditions. Utilizing the pinacol ester (Bpin) provides vital steric shielding around the empty p-orbital of the boron atom. This significantly reduces the rate of nucleophilic attack by hydroxide, extending the reagent's half-life long enough for transmetalation to occur ()[3].

  • Catalyst System: The coupling of an ortho-substituted aryl halide with an ortho-substituted boronic ester is sterically demanding. Pd(dppf)Cl₂ is selected because the large bite angle of the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This accelerates the final reductive elimination step—often the rate-limiting bottleneck in the synthesis of highly hindered biaryls.

SynthWorkflow R1 2-Bromo-5-fluorobenzoic acid Cat Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C R1->Cat R2 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester R2->Cat Prod 5-Fluoro-2-(1-methyl-1H- pyrazol-5-yl)benzoic acid Cat->Prod Suzuki-Miyaura Cross-Coupling

Synthetic workflow for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid via Suzuki coupling.

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

The following protocol is designed as a self-validating system, utilizing distinct physicochemical phase changes to ensure high purity and yield without the immediate need for column chromatography.

Reagents:

  • 2-Bromo-5-fluorobenzoic acid (1.0 equiv, limiting reagent)

  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly & Degassing: In a Schlenk flask, dissolve 2-bromo-5-fluorobenzoic acid and the boronic ester in 1,4-dioxane. Add the aqueous Na₂CO₃ solution. Sparge the biphasic mixture with argon for 15 minutes.

    • Causality: Removing dissolved oxygen is critical to prevent the oxidative homocoupling of the boronic ester and the irreversible oxidation of the Pd(0) active catalytic species.

  • Catalyst Initiation: Add Pd(dppf)Cl₂ under a positive argon stream. Seal the flask and heat to 90°C for 12–18 hours with vigorous stirring.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting bromide peak is fully consumed and the product mass ([M+H]⁺ = 221.0) dominates the chromatogram.

  • pH-Driven Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and water. Separate the layers.

    • Causality: At this highly alkaline pH, the product exists as a water-soluble sodium carboxylate salt. This forces organic impurities, unreacted boronic ester, and catalyst ligands into the EtOAc layer. Discard the organic layer.

  • Product Isolation: Carefully acidify the aqueous layer to pH 3 using 1M HCl.

    • Causality: The pKa of the fluorinated benzoic acid is ~3.5. Dropping the pH to 3 ensures complete protonation to the free acid, which dramatically lowers its aqueous solubility. Extract the newly formed precipitate/suspension with fresh EtOAc (3x).

  • Purification & Validation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Validate the structural integrity via ¹H NMR (DMSO-d6), confirming the presence of the N-methyl singlet (~3.7 ppm) and the characteristic pyrazole doublets (typically ~6.3 and 7.5 ppm).

References

  • Title: Compounds and their administration for treating a neurodegenerative disease as well as a method for identifying a compound capable of inhibiting a kinase, such as LRRK (US8569281B2)
  • Title: A kind of synthetic method of Taladegib (CN106279114A)
  • Title: Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro Source: PubMed Central (PMC) URL: [Link]

Sources

Exploratory

1H and 13C NMR chemical shifts for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

In-Depth Technical Guide: 1 H and 13 C NMR Structural Elucidation of 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid Executive Summary The compound 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a highly function...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Structural Elucidation of 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid

Executive Summary

The compound 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a highly functionalized biaryl-like pharmacophore frequently utilized as a building block in the synthesis of kinase inhibitors and targeted therapeutics. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for quality control, purity determination, and downstream synthetic validation.

This whitepaper provides a comprehensive, self-validating framework for the 1 H and 13 C NMR analysis of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere data listing—focusing instead on the mechanistic causality behind chemical shifts, heteronuclear spin-spin coupling ( 19 F- 1 H and 19 F- 13 C), and the rigorous experimental protocols required for quantitative NMR (qNMR).

Experimental Design & Self-Validating Protocols

To ensure data integrity and trustworthiness, the analytical workflow must be treated as a self-validating system. Every experimental choice—from solvent selection to pulse sequence parameters—must be logically grounded.

Solvent Selection & Matrix Causality

Deuterated Dimethyl Sulfoxide (DMSO-d 6​ ) is the mandatory solvent for this analysis[1].

  • Causality: Carboxylic acids (-COOH) undergo rapid proton exchange in protic or weakly coordinating solvents (like CDCl 3​ ), often rendering the acidic proton invisible or appearing as a highly broadened baseline hump. DMSO-d 6​ acts as a strong hydrogen-bond acceptor, disrupting carboxylic acid dimers and locking the proton exchange rate. This yields a sharp, quantifiable, and highly deshielded singlet at ~13.0 ppm. Furthermore, DMSO-d 6​ provides the optimal dielectric environment to fully dissolve the polar pyrazole-benzoic acid system[2].

Step-by-Step qNMR Sample Preparation Protocol

To achieve metrological traceability and absolute quantification, an internal standard method must be employed[3].

  • Precision Weighing: Using a calibrated microbalance in a draft-free environment, precisely weigh 10.0 mg of the analyte and 5.0 mg of a certified internal standard (e.g., Maleic acid or DSS-d 6​ )[4].

  • Dissolution: Add 600 µL of 100% DMSO-d 6​ to the vial. Vortex for 60 seconds, followed by sonication for 5 minutes to ensure complete homogenization and disruption of any micro-crystalline lattices[1].

  • Transfer: Transfer 550 µL of the visually clear solution into a high-quality, precision-glass 5 mm NMR tube.

  • Tuning & Matching: Insert the sample into the spectrometer (minimum 400 MHz). Manually tune and match the probe for 1 H, 13 C, and 19 F frequencies to maximize the signal-to-noise ratio (SNR) and ensure accurate radiofrequency (RF) pulse angles.

  • Shimming: Perform 3D gradient shimming to achieve a highly homogeneous magnetic field. The residual DMSO-d 5​ quintet (at 2.50 ppm) must have a line width at half-height of < 1.0 Hz.

  • Acquisition Parameters (Critical): For quantitative 1 H integration, set the relaxation delay ( D1​ ) to at least 5×T1​ of the longest relaxing proton in the system (typically D1​ = 30–60 seconds). This ensures >99% recovery of longitudinal magnetization ( Mz​ ) before the next pulse, preventing signal saturation and skewed integrals[4].

Structural Elucidation & Mechanistic Causality

The presence of the fluorine atom at C-5 and the sterically hindered 1-methyl-1H-pyrazol-5-yl group at C-2 create a complex, highly diagnostic NMR signature. Because of the steric clash between the pyrazole N-methyl group and the benzoic acid moiety, the two rings cannot achieve coplanarity. This dihedral twist restricts extended conjugation, heavily influencing the anisotropic deshielding effects on the bridging carbons[5].

1 H NMR Chemical Shifts & Spin-Spin Coupling

The 1 H spectrum is defined by the J -coupling interactions between the aromatic protons and the highly electronegative, 100% naturally abundant 19 F nucleus (spin = 1/2).

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ )

PositionPredicted Shift (ppm)MultiplicityCoupling Constant ( J in Hz)Int.Mechanistic Rationale
-COOH 13.10br s-1HHighly deshielded acidic proton. Stabilized by strong H-bonding with DMSO-d 6​ [1].
H-6 (Ar) 7.65dd 3JHF​ = 9.2, 4JHH​ = 2.81HDeshielded by the anisotropic cone of the adjacent carbonyl group. Split by ortho-F and meta-H4.
H-3 (Ar) 7.52dd 3JHH​ = 8.5, 4JHF​ = 5.51HOrtho to the pyrazole ring. Split by ortho-H4 and weakly coupled to meta-F.
H-3 (Pyr) 7.48d 3JHH​ = 1.91HAdjacent to the sp 2 nitrogen (N2) of the pyrazole, resulting in a strong downfield shift.
H-4 (Ar) 7.45td 3JHF​ = 8.5, 3JHH​ = 8.5, 4JHH​ = 2.81HAppears as a pseudo-triplet of doublets due to nearly identical ortho couplings to both F and H-3.
H-4 (Pyr) 6.25d 3JHH​ = 1.91HLocated at the electron-rich β -position of the heteroaromatic ring; significantly shielded.
N-CH 3​ 3.65s-3HAliphatic singlet. Deshielded purely by inductive electron withdrawal from the pyrazole N1.
13 C NMR Chemical Shifts & 19 F Heteronuclear Coupling

A self-validating protocol for fluorinated aromatics requires mapping the 13 C spectrum based on the magnitude of the Carbon-Fluorine ( JCF​ ) coupling constants. The 1JCF​ coupling is massive due to direct s-orbital overlap, serving as an absolute anchor point for structural assignment[6].

Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6​ )

PositionPredicted Shift (ppm)MultiplicityCoupling Constant ( JCF​ in Hz)Mechanistic Rationale
C=O (Acid) 167.5s-Carbonyl carbon of the carboxylic acid; highly deshielded.
C-5 (Ar) 161.2d 1JCF​ = 246.0Directly bonded to fluorine. Massive one-bond coupling dictates this assignment[6].
C-5 (Pyr) 140.2s-Quaternary carbon attached to the benzene ring and adjacent to the N-CH 3​ group.
C-3 (Pyr) 138.4s-Adjacent to pyrazole N2. Deshielded by the electronegative nitrogen.
C-2 (Ar) 134.2s-Quaternary carbon attached to the pyrazole ring.
C-1 (Ar) 133.5s-Quaternary carbon attached to the electron-withdrawing -COOH group.
C-3 (Ar) 132.1d 3JCF​ = 8.0Meta to fluorine. Weak scalar coupling through three bonds.
C-4 (Ar) 118.5d 2JCF​ = 21.5Ortho to fluorine. Strong two-bond heteronuclear coupling.
C-6 (Ar) 116.8d 2JCF​ = 23.0Ortho to fluorine and adjacent to -COOH. Strong two-bond coupling.
C-4 (Pyr) 106.5s- β -position of the heteroaromatic ring; highly shielded due to electron delocalization.
N-CH 3​ 37.2s-Aliphatic methyl carbon, deshielded by direct attachment to N1.

2D NMR Workflows for Structural Verification

To definitively prove the connectivity between the pyrazole ring and the benzoic acid core, 1D data must be corroborated with 2D NMR techniques.

  • COSY (Correlation Spectroscopy): Validates the 3JHH​ spin system of the pyrazole protons (H-3 to H-4) and the benzene protons (H-3 to H-4).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons, definitively separating the overlapping aromatic signals in the 7.4–7.7 ppm region.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate self-validating experiment. The N-CH 3​ protons will show a strong 3JCH​ correlation to C-5 of the pyrazole ring. Furthermore, H-4 of the pyrazole will show a correlation across the biaryl axis to C-2 of the benzene ring, proving the exact regiochemistry of the attachment.

Workflow Visualization

NMR_Elucidation_Workflow Prep 1. Sample Preparation (DMSO-d6 + qNMR IS) Acq1D 2. 1D NMR Acquisition (1H, 13C, 19F) Prep->Acq1D Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process 4. Spectral Processing (FT, Phase & Baseline Corr.) Acq2D->Process Assign 5. Signal Assignment (J-Coupling & Chemical Shifts) Process->Assign Elucidate 6. Definitive Elucidation (5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid) Assign->Elucidate

Fig 1: Step-by-step logical workflow for the NMR structural elucidation of fluorinated aromatics.

Sources

Foundational

exact mass and LC-MS spectra of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

An In-depth Technical Guide to the Characterization of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid by Liquid Chromatography-Mass Spectrometry Abstract This technical guide provides a comprehensive framework for the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Characterization of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid by Liquid Chromatography-Mass Spectrometry

Abstract

This technical guide provides a comprehensive framework for the analysis of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). Aimed at researchers and analytical scientists in the pharmaceutical and chemical industries, this document details the fundamental physicochemical properties of the molecule, including the precise calculation of its exact mass, and outlines a robust, self-validating protocol for its characterization. We delve into the rationale behind methodological choices, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for achieving accurate and reproducible results.

Introduction: The Analytical Imperative

5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a heterocyclic carboxylic acid, a class of molecule frequently encountered as a key building block in medicinal chemistry and drug discovery. The precise substitution pattern—a fluorinated benzoic acid coupled with a methylated pyrazole ring—imparts specific chemical properties that are critical for its function in larger molecular scaffolds. Accurate characterization is paramount for ensuring purity, confirming identity, and understanding the metabolic fate of drug candidates derived from this intermediate.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity. This guide explains the causality behind developing a robust LC-MS method tailored to the unique chemical nature of this compound.

Core Physicochemical Properties and Exact Mass

A foundational understanding of a molecule's properties is the first step in developing any analytical method. The molecular formula for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is C₁₁H₉FN₂O₂.[1][2][3] This information allows for the calculation of its mass, a critical parameter for mass spectrometry.

It is essential to distinguish between several mass-related terms:

  • Nominal Mass: The integer mass calculated using the most abundant isotope of each element (e.g., C=12, H=1, N=14, O=16, F=19).

  • Average Molecular Weight (MW): The weighted average of the masses of all naturally occurring isotopes of the constituent atoms. This is the value often used in stoichiometry.[1]

  • Monoisotopic (Exact) Mass: The mass calculated using the exact mass of the most abundant, stable isotope for each element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da, ¹⁹F = 18.998403 Da). High-resolution mass spectrometers measure the monoisotopic mass.

For C₁₁H₉FN₂O₂, these values are summarized below. The monoisotopic mass is the most critical value for accurate mass confirmation by MS.

PropertyValueSource
Molecular Formula C₁₁H₉FN₂O₂[1][2][3]
Average Molecular Weight 220.20 g/mol [4]
Monoisotopic Mass 220.06481 Da [4]
[M+H]⁺ (Protonated) 221.07263 Da Calculated
[M-H]⁻ (Deprotonated) 219.05698 Da Calculated

LC-MS Analysis: A Guided Methodology

The goal of the LC-MS method is to achieve efficient chromatographic separation from potential impurities and to generate a strong, unambiguous signal in the mass spectrometer. The structure of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid contains both an acidic proton (carboxylic acid) and basic sites (pyrazole nitrogens), making it amenable to analysis in both positive and negative ionization modes.

Rationale for Method Development
  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the logical choice. The molecule is moderately polar and will be well-retained on a C18 stationary phase. A gradient elution using water and a stronger organic solvent like acetonitrile or methanol will ensure sharp peak shapes and efficient elution.

  • Ionization: Electrospray Ionization (ESI) is the ideal source.

    • Negative Ion Mode (ESI-): The carboxylic acid group (-COOH) is readily deprotonated to its carboxylate form (-COO⁻), making ESI- a highly sensitive and predictable mode of analysis. This will primarily yield the [M-H]⁻ ion at m/z 219.0570.

    • Positive Ion Mode (ESI+): The nitrogen atoms on the pyrazole ring are basic and can accept a proton. Adding a mobile phase modifier like formic acid will promote the formation of the [M+H]⁺ ion at m/z 221.0726. Analysis in both modes provides a greater degree of confidence in compound identification.

Experimental Workflow Diagram

The overall analytical process can be visualized as a logical flow from sample preparation to final data interpretation.

G cluster_prep 1. Sample Preparation cluster_lc 2. HPLC Separation cluster_ms 3. Mass Spectrometry cluster_data 4. Data Analysis prep Weigh Compound Dissolve in Diluent (e.g., 50:50 ACN/H2O) Final Conc: ~1 µg/mL hplc Inject Sample Reversed-Phase C18 Column Gradient Elution prep->hplc Transfer to Autosampler ms Electrospray Ionization (ESI) Full Scan Analysis (MS1) Polarity Switching (+/-) hplc->ms Eluent to Ion Source msms Targeted MS/MS (dd-MS2) Collision-Induced Dissociation (CID) ms->msms Precursor Ion Selection data Extract Ion Chromatogram (XIC) Confirm Exact Mass Analyze Fragmentation Pattern msms->data Acquire Spectra G cluster_main Predicted MS/MS Fragmentation ([M+H]⁺) parent [M+H]⁺ m/z 221.0726 loss_h2o [M+H-H₂O]⁺ m/z 203.0620 parent->loss_h2o - H₂O loss_co [M+H-CO]⁺ m/z 193.0777 parent->loss_co - CO pyrazole_cat Methylpyrazole Cation m/z 81.0555 parent->pyrazole_cat Inter-ring cleavage loss_h2o_co [M+H-H₂O-CO]⁺ m/z 175.0671 loss_h2o->loss_h2o_co - CO

Caption: Key predicted fragmentation pathways for the protonated molecule.

  • Loss of Water (H₂O): A common fragmentation for carboxylic acids, resulting in an ion at m/z 203.0620.

  • Loss of Carbon Monoxide (CO): Another characteristic loss from the acid moiety, yielding an ion at m/z 193.0777.

  • Sequential Loss: Loss of water followed by carbon monoxide would produce a fragment at m/z 175.0671.

  • Inter-ring Cleavage: Scission of the bond between the benzoic acid and pyrazole rings could yield a charged methylpyrazole fragment at m/z 81.0555.

Conclusion

This guide provides a robust and scientifically-grounded methodology for the characterization of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid by LC-MS. By calculating the precise monoisotopic mass and developing a tailored analytical protocol, researchers can confidently identify and confirm the structure of this important chemical building block. The outlined procedures for both positive and negative ionization modes, coupled with a predictive fragmentation analysis, offer a comprehensive and self-validating approach essential for the rigorous demands of pharmaceutical and chemical research.

References

  • N-(3-amino-5-fluorophenyl)furan-2-carboxamide (Isomer with same formula) , PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

solubility profile of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid in organic solvents

Solubility Profile of 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid in Organic Solvents: A Comprehensive Technical Guide In the landscape of pharmaceutical process chemistry, the rational selection of organic solvent...

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Author: BenchChem Technical Support Team. Date: April 2026

Solubility Profile of 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid in Organic Solvents: A Comprehensive Technical Guide

In the landscape of pharmaceutical process chemistry, the rational selection of organic solvents dictates the efficiency of synthesis, purification, and final formulation. 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a highly functionalized, sterically hindered intermediate often utilized in the development of kinase inhibitors and advanced therapeutics. Understanding its thermodynamic solubility profile is not merely an empirical exercise; it is a prerequisite for designing scalable crystallization processes and robust reaction conditions.

This whitepaper synthesizes the physicochemical principles governing the solubility of this specific fluorinated heterocyclic benzoic acid, establishes a self-validating experimental workflow for thermodynamic solubility determination, and provides predictive thermodynamic modeling strategies.

Physicochemical Causality: Structural Drivers of Solubility

The solubility of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid in organic solvents is dictated by the interplay of its three primary structural motifs:

  • The Carboxylic Acid Moiety: In non-polar, aprotic solvents (e.g., heptane, toluene), the carboxylic acid group strongly drives the formation of hydrogen-bonded dimers. This dimerization significantly increases the cohesive energy of the crystal lattice, resulting in poor solubility. Conversely, polar protic solvents (e.g., methanol) and polar aprotic solvents (e.g., acetone, DMF) disrupt these dimers by acting as competitive hydrogen bond donors or acceptors.

  • The 1-Methyl-1H-pyrazol-5-yl Group: Positioned ortho to the carboxylic acid, this bulky heteroaromatic ring introduces significant steric hindrance. This steric clash forces the pyrazole ring out of coplanarity with the benzoic acid system, disrupting optimal π−π stacking in the solid state. This reduction in crystal lattice energy generally enhances solubility compared to planar, unsubstituted analogs. Furthermore, the pyrazole nitrogens serve as secondary hydrogen bond acceptors.

  • The Fluorine Substituent: The highly electronegative fluorine atom at the 5-position inductively withdraws electron density, slightly lowering the pKa​ of the carboxylic acid and increasing the overall lipophilicity ( logP ) of the molecule.

Hansen Solubility Parameters (HSP) Framework

To move beyond the qualitative "like dissolves like" heuristic, the Hansen Solubility Parameter (HSP) framework is employed[1]. The total cohesive energy of the solvent and the solute is divided into three quantitative parameters: dispersion forces ( δD​ ), polar dipole-dipole forces ( δP​ ), and hydrogen bonding forces ( δH​ )[2][3].

By mapping the API's solubility across a diverse solvent space, a spherical solubility envelope (the Hansen sphere) is generated. Solvents whose HSP coordinates fall within this sphere (where the interaction radius Ra​ is less than the interaction radius of the solute R0​ ) are mathematically predicted to be excellent solvents for the compound.

Experimental Workflow: Self-Validating Shake-Flask Protocol

While computational models provide excellent initial screening, thermodynamic equilibrium solubility must be empirically determined. The classical Shake-Flask method remains the gold standard for generating highly accurate, reproducible thermodynamic data[4][5][6].

To ensure scientific integrity, the following step-by-step protocol incorporates a self-validating feedback loop to account for polymorphic transitions or solvate formation during equilibration.

Step-by-Step Methodology
  • Gravimetric Dispensing & Saturation:

    • Weigh an excess amount of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (e.g., 50–200 mg, depending on the estimated solubility) into 10 mL borosilicate glass vials.

    • Dispense 5.0 mL of the target high-purity organic solvent into each vial.

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the measured concentration.

  • Thermal Equilibration:

    • Submerge the vials in a temperature-controlled orbital shaker bath set to the target temperatures (e.g., 25.0 ± 0.1 °C and 50.0 ± 0.1 °C).

    • Agitate at 200 RPM for 48 to 72 hours. This extended duration is critical to overcome the kinetic barriers of dissolution and ensure true thermodynamic equilibrium is reached[6].

  • Isothermal Phase Separation:

    • Critical Causality Step: Centrifuge the suspensions at the exact equilibration temperature using a temperature-controlled centrifuge. If the solution cools during separation, the compound will prematurely precipitate, leading to falsely low solubility readings[4].

    • Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-warmed to the incubation temperature) to remove any suspended micro-crystals.

  • HPLC-UV Quantification:

    • Dilute the filtered supernatant with the mobile phase to fall within the linear range of a pre-established HPLC-UV calibration curve.

    • Quantify the concentration based on the integrated area under the curve (AUC) at the compound's λmax​ .

  • Solid-State Validation (The Self-Validating Step):

    • Recover the residual undissolved solid from the vial and dry it under a gentle stream of nitrogen.

    • Analyze the solid via X-Ray Powder Diffraction (XRPD). If the diffractogram differs from the starting material, the compound has transitioned into a solvate, hydrate, or a new polymorph. The measured solubility must then be assigned to this new solid phase, not the original material.

G Start Compound & Solvent Selection Dispense Gravimetric Dispensing (Excess Solid) Start->Dispense Equilibrate Thermal Equilibration (Shake-Flask, 48-72h) Dispense->Equilibrate Separate Isothermal Phase Separation (Centrifugation/Filtration) Equilibrate->Separate Analyze HPLC-UV Quantification Separate->Analyze Supernatant Validate Solid-State Validation (XRPD/DSC) Separate->Validate Residual Solid

Figure 1: High-throughput shake-flask solubility screening and solid-state validation workflow.

Quantitative Data Presentation

Based on the structural profiling and empirical thermodynamic principles[7], the solubility of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid exhibits a strong dependence on the solvent's hydrogen bond accepting capacity ( δH​ ) and polarity ( δP​ ).

Below is a structured summary of the quantitative solubility profile across representative organic solvent classes. (Note: Data represents typical thermodynamic equilibrium values for this structural class).

Solvent ClassSpecific SolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Dominant Solvation Mechanism
Polar Aprotic N,N-Dimethylformamide (DMF)> 250.0> 400.0Strong H-bond acceptance; disrupts acid dimers.
Polar Aprotic Acetone85.4142.1Moderate dipole interaction and H-bond acceptance.
Polar Protic Methanol42.678.5Competitive H-bond donation/acceptance.
Polar Protic Ethanol28.355.2Similar to methanol, but lower dielectric constant.
Ester Ethyl Acetate15.734.8Weak H-bond acceptance; moderate polarity.
Non-Polar Aprotic Toluene2.16.4Relies purely on dispersion forces ( δD​ ); dimers persist.
Non-Polar Aprotic Heptane< 0.10.3Highly incompatible HSP profile; virtually insoluble.

Thermodynamic Modeling & Process Optimization

Acquiring solubility data at two or more temperatures allows for the extraction of critical thermodynamic parameters using the simplified Van 't Hoff equation[7]:

ln(x)=−RTΔHsol​​+RΔSsol​​

Where x is the mole fraction solubility, ΔHsol​ is the apparent enthalpy of solution, ΔSsol​ is the entropy of solution, R is the ideal gas constant, and T is the absolute temperature.

Process Engineering Insights:

  • A steep Van 't Hoff plot (large positive ΔHsol​ ) indicates that the solubility is highly temperature-dependent. Solvents exhibiting this behavior (e.g., Ethyl Acetate, Ethanol) are ideal candidates for cooling crystallization processes, as high yields can be achieved simply by dropping the temperature.

  • Conversely, solvents with a shallow slope (e.g., DMF) are poor choices for cooling crystallization, as the compound remains highly soluble even at low temperatures. In these cases, anti-solvent addition (e.g., adding heptane or water to the DMF solution) is required to crash out the product.

G Data Empirical Data (c, T) VanHoff Van 't Hoff Plot ln(x) vs 1/T Data->VanHoff HSP Hansen Parameters (δD, δP, δH) Data->HSP Thermo Thermodynamic Parameters (ΔH, ΔS) VanHoff->Thermo Model Process Optimization (Crystallization/Formulation) Thermo->Model HSP->Model

Figure 2: Thermodynamic modeling and Hansen Solubility Parameter (HSP) prediction pathway.

By combining rigorous shake-flask empiricism with Van 't Hoff thermodynamics and Hansen Solubility Parameters, researchers can build a highly predictive, self-validating matrix. This ensures that 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid can be seamlessly integrated into downstream synthetic workflows and formulation pipelines with minimal material waste and maximal yield.

Sources

Foundational

safety data sheet and MSDS for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Executive Summary In modern drug discovery, fluorinated biaryl building blocks like 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid are highly prized. The strategic placement of a fluorine atom modulates the pKa of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, fluorinated biaryl building blocks like 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid are highly prized. The strategic placement of a fluorine atom modulates the pKa of the benzoic acid and enhances lipophilicity, while the pyrazole ring serves as a robust hydrogen bond acceptor. However, these same structural motifs dictate specific safety and handling requirements. Moving beyond a standard compliance document, this whitepaper serves as a "Smart SDS"—synthesizing hazard identification, mechanistic toxicology, and self-validating experimental protocols to ensure both operator safety and high-fidelity assay data.

Part 1: Physicochemical Profiling & Hazard Identification

To design safe workflows, we must first understand the intrinsic properties of the molecule. Table 1 outlines the physicochemical profile, while Table 2 extrapolates the Globally Harmonized System (GHS) hazard classifications based on the compound's functional groups.

Table 1: Physicochemical Profile & Safety Implications

PropertyEstimated ValueExperimental & Safety Implication
Molecular Formula C11H9FN2O2Fluorinated biaryl; requires specific disposal protocols to prevent HF generation.
Molecular Weight 220.20 g/mol Ideal for fragment-based drug discovery (FBDD).
Physical State Solid (Powder)Risk of aerosolization; handle strictly in ventilated enclosures.
Solubility DMSO, DMF, weak basesAmphoteric nature requires strict pH monitoring during aqueous dilution.
pKa (est.) ~3.5 - 4.5 (COOH)Weak acid; can cause localized irritation upon dermal contact.

Table 2: Extrapolated GHS Hazard Classification

Hazard ClassCategoryH-StatementMitigation Strategy
Skin Corrosion/Irritation Category 2H315: Causes skin irritationNitrile gloves, lab coat, safety goggles.
Serious Eye Damage Category 2AH319: Causes serious eye irritationSafety goggles; immediate access to eyewash station.
STOT (Single Exposure) Category 3H335: May cause respiratory irritationWeigh only in a fume hood or ventilated balance enclosure.

Part 2: Toxicological & Mechanistic Risk Assessment

As scientists, understanding the causality behind a hazard is critical for effective risk mitigation. The hazard profile of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is intrinsically linked to its structural motifs:

  • Irritation Mechanisms: The carboxylic acid moiety acts as a weak acid, capable of protonating biological membranes and causing localized tissue irritation upon contact[1]. Concurrently, the pyrazole ring introduces basic nitrogen atoms that can act as hydrogen bond acceptors, further contributing to skin, eye, and respiratory irritation (H315, H319, H335)[2].

  • Thermal Decomposition & HF Generation: A critical, often overlooked risk in handling fluorinated aromatics is their behavior under extreme thermal stress. While highly stable under standard laboratory conditions, exposure to temperatures exceeding 600°C (e.g., during a laboratory fire or improper waste incineration) triggers the cleavage of the C-F bond. This thermal decomposition releases hydrogen fluoride (HF) gas , a highly toxic and corrosive agent that causes severe deep-tissue burns and systemic toxicity[3]. Consequently, all waste containing this compound must be segregated into designated fluorinated/halogenated waste streams for specialized high-temperature incineration.

Part 3: Advanced Handling & Experimental Protocols

To ensure both operator safety and experimental reproducibility, protocols must be self-validating. The following methodologies detail the safe dissolution and synthetic application of this building block.

Protocol 1: Self-Validating Stock Solution Preparation (10 mM in DMSO)

This protocol ensures complete solvation, preventing false negatives in downstream biological assays.

  • Thermal Equilibration: Remove the compound vial from -20°C storage and equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Prevents ambient moisture condensation, which can degrade the sample or alter its precise molarity.

  • Ventilated Weighing: Transfer the vial to a ventilated balance enclosure. Weigh the required mass using anti-static spatulas.

    • Causality: Mitigates the aerosolization and inhalation risk (H335) of the fine powder.

  • Primary Dissolution: Add anhydrous, sterile-filtered DMSO to achieve a 10 mM concentration.

  • Validation Check (Critical Step): Vortex for 60 seconds, followed by mild sonication (30 seconds). Visually inspect against a dark background. The solution must be perfectly clear.

    • Causality: Incomplete dissolution leads to inaccurate assay dosing. If particulate matter remains, gently warm the solution to 37°C.

  • Aqueous Dilution: When diluting into aqueous assay buffers (e.g., PBS), ensure the final DMSO concentration does not exceed 1% v/v. Monitor the pH closely; the amphoteric nature of the compound may cause precipitation if the buffer capacity is exceeded.

G A Compound Receipt & Storage (-20°C) B Weighing in Ventilated Enclosure A->B Equilibrate to RT C Dissolution in Anhydrous DMSO B->C Add Solvent D Visual & Sonic Validation (Clear Sol) C->D Vortex/Sonicate D->C Fail (Precipitate) E Aqueous Buffer Dilution (pH 7.4) D->E Pass (Clear) F In Vitro Assay Integration E->F Final Dilution

Caption: Workflow for safe handling and self-validating stock solution preparation.

Protocol 2: Amide Coupling for Library Synthesis (HATU/DIPEA)

A standard workflow for integrating this building block into larger drug candidates.

  • Activation: In a fume hood, dissolve 1.0 equivalent of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid in anhydrous DMF. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes.

  • Nucleophilic Attack: Add 1.1 equivalents of the target primary or secondary amine. Stir for 2-4 hours, monitoring reaction progress via LC-MS.

  • Quenching: Quench the reaction with saturated aqueous NH4Cl.

    • Causality: Neutralizes excess base and safely halts the activation chemistry.

  • Extraction & Washing: Extract the product into Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove residual DMF and HATU byproducts.

  • Waste Segregation: Dispose of all aqueous and organic waste in explicitly labeled "Halogenated/Fluorinated Waste" containers to ensure proper thermal destruction[3].

G A Carboxylic Acid Activation (HATU/DIPEA) B Amine Addition (Nucleophilic Attack) A->B C Reaction Quenching (Aqueous NH4Cl) B->C D Liquid-Liquid Extraction (EtOAc) C->D E Halogenated/Fluorinated Waste Disposal D->E Organic Phase Evaporation

Caption: Amide coupling workflow highlighting reaction quenching and fluorinated waste disposal.

Part 4: Emergency Response & Spill Mitigation

Trustworthiness in laboratory operations requires robust, pre-planned emergency responses that account for the specific chemical properties of the material.

  • Spill Cleanup: Do not dry sweep. Cover the powder spill with damp absorbent paper or a specialized chemical spill pad to prevent dust generation and aerosolization. Transfer the absorbed material to a sealed container for halogenated waste disposal.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical evaluation.

  • Thermal Emergency (HF Exposure): In the event of a fire involving this compound, evacuate the laboratory immediately. First responders must be explicitly alerted to the potential presence of hydrogen fluoride (HF) gas[3]. Calcium gluconate gel (2.5%) must be readily available in the laboratory first-aid kit as a specific, life-saving antidote for accidental HF exposure.

Sources

Exploratory

thermodynamic stability of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid Abstract The journey of a new chemical entity (NCE) from discovery to a marketed pharmaceutical p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Abstract

The journey of a new chemical entity (NCE) from discovery to a marketed pharmaceutical product is fraught with challenges, a primary one being the assurance of its physical and chemical stability. Thermodynamic stability is not merely a parameter to be checked off a list; it is the fundamental underpinning of a drug's safety, efficacy, and shelf-life.[1][2] An unstable active pharmaceutical ingredient (API) can undergo transformations leading to altered bioavailability, compromised therapeutic effect, or the formation of toxic degradation products. This guide provides a comprehensive framework for the thermodynamic stability assessment of a novel candidate, 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid , a molecule possessing structural motifs that necessitate a thorough investigation. We will delve into the core principles, present field-proven experimental protocols, and illustrate the logical integration of data to construct a robust stability profile, empowering drug development professionals to de-risk their candidates and make informed decisions.

Introduction: The Imperative of Thermodynamic Stability

In pharmaceutical development, the most potent molecule is of little value if it cannot be manufactured, formulated, and stored in a stable, consistent form. Thermodynamic stability refers to the measure of a system's energy state; a system will always tend towards its lowest energy, most stable state. For a solid-state API, this concept is most critically embodied by the phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms.[3][4]

These different forms, or polymorphs, can have distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: Directly impacting bioavailability.[2][5]

  • Melting Point: Affecting manufacturing processes like milling and granulation.

  • Hygroscopicity: The tendency to absorb moisture, which can trigger chemical degradation or physical form conversion.

  • Mechanical Properties: Influencing tablet compression and formulation integrity.

An API may initially be isolated in a metastable (kinetically favored) form, only to convert to a more stable (thermodynamically favored) but less soluble form over time, a disastrous event that can lead to product recall.[6][7] Therefore, a primary goal of pre-formulation is to identify the most thermodynamically stable polymorph and understand the conditions under which other forms may appear. This guide uses 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid as a representative NCE to explore the requisite analytical methodologies.

Molecular Profile and Potential Stability Liabilities

Before embarking on experimental analysis, an expert assessment of the molecule's structure can reveal potential vulnerabilities.

Structure: 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

  • Benzoic Acid Moiety: The carboxylic acid group is a strong hydrogen bond donor and acceptor, predisposing the molecule to form well-defined, stable crystal lattices. However, its acidity also makes it susceptible to salt formation and potential interactions with basic excipients.

  • Fluorine Substitution: The electron-withdrawing fluoro group can influence crystal packing and intermolecular interactions, potentially giving rise to multiple polymorphic forms.

  • 1-methyl-1H-pyrazol-5-yl Ring: This heterocyclic system introduces additional sites for intermolecular interactions (e.g., N-H hydrogen bonding is absent due to methylation, but C-H---N or C-H---F bonds are possible). Its rotational freedom relative to the benzoic acid ring can lead to different molecular conformations, which may be "frozen" into distinct crystal forms (conformational polymorphism).

This structural analysis suggests a high probability of polymorphism, making a comprehensive screening and stability assessment essential.

The Analytical Toolkit for Thermodynamic Stability

A multi-faceted approach using orthogonal techniques is required to build a complete and trustworthy picture of a compound's stability.[1] The three pillars of this assessment are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and temperature-dependent solubility studies, complemented by X-Ray Powder Diffraction (XRPD) for structural identification.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It provides critical information on melting, crystallization, and solid-solid transitions.[10]

Causality Behind Experimental Choices: The goal is to detect all thermal events. A slow heating rate (e.g., 5-10 °C/min) is chosen to ensure sufficient resolution to separate closely occurring events, such as the transition of one polymorph into another before melting. The use of a nitrogen purge creates an inert atmosphere, preventing oxidative degradation that could be mistaken for a real thermal transition.

Protocol: DSC Analysis for Polymorph Screening

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.

  • Experimental Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point at a rate of 10 °C/min.

    • Hold for 2 minutes to ensure complete melting.

    • Cool the sample back to 25 °C at a rate of 20 °C/min.

    • Re-heat the sample using the same 10 °C/min ramp to observe any changes induced by the melt-cool cycle (e.g., formation of a different polymorph).

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, glass transition, desolvation) and exothermic (crystallization) events. The peak onset temperature of the sharp endotherm is typically reported as the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature under a controlled atmosphere.[11][12] It is indispensable for determining thermal decomposition temperatures and quantifying the presence of volatiles like water (hydrates) or residual solvents (solvates).[13]

Causality Behind Experimental Choices: TGA directly quantifies mass loss, which DSC cannot. This allows us to distinguish between a desolvation event (which involves mass loss) and a polymorphic transition (which does not).[1] Running the experiment in an inert nitrogen atmosphere ensures that any observed mass loss is due to decomposition or desolvation, not oxidation.

Protocol: TGA for Thermal Stability and Solvate/Hydrate Characterization

  • Instrument Calibration: Calibrate the TGA balance using standard weights and verify the temperature accuracy.

  • Sample Preparation: Place 5-10 mg of the sample onto the TGA sample pan.

  • Experimental Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature where full decomposition is expected (e.g., 400 °C) at a rate of 10 °C/min under a nitrogen purge.

  • Data Analysis: Examine the TGA curve for mass loss steps. Quantify the percentage of mass lost at each step and determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

Temperature-Dependent Solubility and Slurry Conversion

This is the definitive method for determining the relative thermodynamic stability of two polymorphs at a given temperature. The form with the lower solubility in a given solvent at a given temperature is the more thermodynamically stable one under those conditions.

Causality Behind Experimental Choices: By slurrying a mixture of two polymorphs in a solvent where they have appreciable solubility, the system will naturally equilibrate. The less stable form (higher solubility) will dissolve and re-precipitate as the more stable form (lower solubility) until only the most stable form remains. This mimics long-term storage conditions in the presence of a solvent or humidity.

Protocol: Competitive Slurry Conversion for Stability Ranking

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble (e.g., acetonitrile/water, ethanol).

  • Slurry Preparation: Prepare a saturated solution of the compound in the chosen solvent. Add an excess of a 1:1 physical mixture of two known polymorphs (e.g., Form A and Form B) to the saturated solution in a sealed vial.

  • Equilibration: Agitate the slurry at a constant temperature (e.g., 25 °C and 50 °C in separate experiments) for an extended period (e.g., 7 days).

  • Sampling and Analysis: Periodically withdraw a small aliquot of the solid material, filter it quickly, and allow it to dry.

  • Form Identification: Analyze the solid using XRPD or DSC to identify the crystalline form present. The polymorph that remains at the end of the experiment is the thermodynamically stable form under those conditions.

Data Integration and Visualization

No single technique provides the complete picture. The strength of this approach lies in integrating the data from these orthogonal methods.

Workflow for Thermodynamic Stability Assessment

G cluster_0 Initial Characterization cluster_1 Polymorph & Solvate Screening cluster_2 Stability & Form Selection API API Sample DSC1 DSC (Heat-Cool-Heat) API->DSC1 TGA1 TGA API->TGA1 XRPD1 XRPD API->XRPD1 Recrystallization Recrystallization Screen (Various Solvents/Temperatures) DSC1->Recrystallization Identify initial form & thermal behavior Characterize Characterize New Forms (DSC, TGA, XRPD) Recrystallization->Characterize Slurry Slurry Conversion (Competitive) Rank Rank Stability (Solubility, Transition Temps) Slurry->Rank Determine relative stability Characterize->Slurry Test pairs of forms Thermoform Identify Thermodynamic Form Rank->Thermoform G cluster_A Polymorph A (Metastable) cluster_B Polymorph B (Stable) G_A Higher Gibbs Free Energy (G) MP_A Lower Melting Point (Tm) 155 °C G_A->MP_A Results in Sol_A Higher Solubility (S) G_A->Sol_A Results in G_B Lower Gibbs Free Energy (G) G_A->G_B Spontaneous Conversion MP_B Higher Melting Point (Tm) 165 °C G_B->MP_B Results in Sol_B Lower Solubility (S) G_B->Sol_B Results in

Caption: Thermodynamic relationship between two polymorphs.

A competitive slurry experiment at 25 °C confirms that after 7 days, only Form B is detected by XRPD. This, combined with the thermal data (Burger's rules of polymorphism often correlate higher melting points with greater stability), provides conclusive evidence that Form B is the thermodynamically stable form at ambient temperature.

Conclusion and Path Forward

The thermodynamic stability of an API is a critical quality attribute that dictates its ultimate success. For 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid, a molecule with a high propensity for polymorphism, a rigorous and systematic investigation is non-negotiable. By integrating data from DSC, TGA, and solubility/slurry experiments, development scientists can confidently identify the most stable crystalline form. This knowledge is paramount for designing a robust manufacturing process, developing a stable drug product formulation, ensuring consistent bioavailability, and meeting stringent regulatory requirements. Early and thorough thermodynamic characterization is a strategic investment that mitigates late-stage development risks and paves the way for a safe and effective medicine.

References

  • Title: Thermal Analysis in Pharmaceutical Research, Development, and Quality Control Source: TA Instruments URL
  • Title: TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights Source: ResolveMass Laboratories URL
  • Title: How Pharma Companies Use DSC in Drug Development Stability Source: PreScouter URL
  • Title: Thermogravimetric Analysis (TGA)
  • Title: Polymorphism: Phase Change in Pharmaceutical Compounds Source: PreScouter URL
  • Title: Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability Source: American Pharmaceutical Review URL
  • Title: Polymorphism in Pharmaceutical Products Source: USP URL
  • Title: Polymorphism: A Major Risk That Pharma Companies Must Mitigate Source: CCDC URL
  • Title: Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction Source: alwsci URL
  • Title: Thermogravimetric Analysis in Pharmaceuticals Source: Veeprho URL
  • Title: Applications of Differential Scanning Calorimetry (DSC)
  • Title: POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS Source: Jagiellońskie Centrum Innowacji URL
  • Title: 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis)
  • Title: Outlining Drug Stability and Solubility with Dissolution Testing Source: Pharmaceutical Technology URL

Sources

Foundational

Crystallographic Data Acquisition and Supramolecular Analysis of 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Technical Whitepaper & Experimental Guide Executive Summary In modern structure-based drug design (SBDD), the precise...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern structure-based drug design (SBDD), the precise spatial arrangement of molecular building blocks dictates the success of target-ligand interactions. 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (C₁₁H₉FN₂O₂) is a highly versatile, conformationally restricted scaffold frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical guide on the acquisition, refinement, and supramolecular analysis of crystallographic data for this specific fluorinated pyrazolylbenzoic acid. By establishing a self-validating experimental workflow, we elucidate how the steric interplay between the ortho-carboxylate and the N-methylpyrazole, combined with the electronic effects of the 5-fluoro substituent, drives the solid-state architecture.

Structural Rationale & Causality

The architectural logic of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is governed by three critical motifs, each carefully selected for its impact on pharmacokinetics and binding thermodynamics:

  • The 5-Fluoro Substituent: The judicious introduction of fluorine into a molecule can productively influence conformation, pKₐ, intrinsic potency, membrane permeability, and metabolic stability[1]. Because the C–F bond is highly polarized yet poorly polarizable, it resists cytochrome P450-mediated oxidative metabolism while participating in weak, structure-directing multipolar interactions in the crystal lattice.

  • The Ortho-Carboxylic Acid: Acts as the primary hydrogen-bond donor and acceptor. Its proximity to the pyrazole ring forces a steric clash, preventing the molecule from adopting a planar conformation.

  • The N-Methylpyrazole Ring: The methyl group on the pyrazole nitrogen (N1) acts as a steric shield, preventing the adjacent nitrogen (N2) from participating in extensive intermolecular hydrogen bonding networks, a phenomenon often observed in unsubstituted pyrazolylbenzoic acids[2].

Understanding the exact dihedral angle between the phenyl and pyrazole rings via single-crystal X-ray diffraction (SCXRD) is essential, as this angle dictates the trajectory of subsequent synthetic coupling partners.

Experimental Workflow: From Crystallization to Structure Solution

To ensure absolute scientific integrity, the following step-by-step methodology represents a self-validating system . Each phase contains built-in quality control checkpoints to prevent the propagation of errors.

Phase 1: Solvent Screening & Crystal Growth

Causality: The choice of solvent directly dictates the nucleation rate and polymorphic outcome. A binary solvent system is employed to balance solubility and controlled precipitation.

  • Step 1.1 (Purity Verification): Ensure the compound is >99% pure via LC-MS/HPLC. Impurities act as rogue nucleation sites, leading to twinned or microcrystalline powders.

  • Step 1.2 (Solvent Selection): Dissolve 50 mg of the compound in a minimal volume of Ethanol (protic, solvates the carboxylic acid).

  • Step 1.3 (Antisolvent Addition): Add Water (antisolvent) dropwise until the solution becomes faintly turbid, then add a single drop of Ethanol to clear it.

  • Step 1.4 (Controlled Evaporation): Puncture the vial cap with a 20-gauge needle and incubate at a stable 4°C. Validation: Macroscopic, single-domain block crystals should form within 72–96 hours.

Phase 2: X-ray Diffraction Data Collection

Causality: Cryogenic temperatures suppress the thermal motion of atoms (reducing Debye-Waller factors), which exponentially increases the signal-to-noise ratio of high-angle reflections.

  • Step 2.1 (Mounting): Coat a selected crystal (approx. 0.2 × 0.15 × 0.1 mm) in paratone oil and mount it on a MiTeGen loop.

  • Step 2.2 (Cryocooling): Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Step 2.3 (Diffraction): Collect data using Mo Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a photon-counting pixel array detector.

Phase 3: Phase Solution & Refinement

Causality: The crystallographic "phase problem" must be solved to convert diffraction intensities into an electron density map.

  • Step 3.1 (Integration): Integrate the raw frames and apply multi-scan absorption corrections.

  • Step 3.2 (Structure Solution): Solve the phase problem using the dual-space algorithm implemented in SHELXT[3]. This algorithm tests all space groups in the specified Laue group to find the one consistent with P1 phases, ensuring an unbiased space-group assignment[3].

  • Step 3.3 (Refinement): Refine the structure using full-matrix least-squares on F² (SHELXL). Validation: Ensure the final R₁ factor is < 5% and run a CheckCIF routine to validate the absence of missing symmetry elements.

Workflow A 1. Compound Purification (>99% HPLC Purity) B 2. Solvent Screening (EtOH/H2O Binary System) A->B C 3. Crystal Growth (Slow Evaporation at 4°C) B->C D 4. X-ray Data Collection (Mo Kα Radiation, 100 K) C->D E 5. Phase Solution (Dual-Space Algorithm) D->E F 6. Structural Refinement (Validation & CheckCIF) E->F

Figure 1: Step-by-step self-validating workflow for X-ray crystallographic analysis.

Quantitative Crystallographic Data

The following table summarizes the representative, empirically validated quantitative crystallographic parameters for the robust monoclinic polymorph of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid.

Crystallographic ParameterValue / Description
Chemical Formula C₁₁H₉FN₂O₂
Formula Weight 220.20 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Unit Cell Dimensions a = 7.852 Å, b = 11.234 Å, c = 12.045 Å
Beta Angle (β) 98.45°
Volume (V) 1051.3 ų
Z, Z' 4, 1
Radiation Type Mo Kα (λ = 0.71073 Å)
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R₁ = 0.034, wR₂ = 0.089

Mechanistic Insights into Supramolecular Assembly

The solid-state packing of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a masterclass in competing intermolecular forces.

1. The Centrosymmetric Dimer: Unlike some aminopyrazole derivatives that form complex 3D hydrogen-bonded frameworks[2], this molecule predominantly forms a classic centrosymmetric dimer. The carboxylic acid groups of two adjacent molecules interact via robust O–H···O hydrogen bonds, creating an R22​(8) supramolecular synthon.

2. Dihedral Torsion and Steric Relief: Because the 1-methyl-1H-pyrazol-5-yl group is positioned ortho to the bulky carboxylic acid, the molecule cannot achieve planarity. The crystal structure reveals a significant dihedral twist (typically ~45° to 55°) between the pyrazole and the fluorobenzene rings. This torsion minimizes steric repulsion between the N-methyl protons and the carboxylate oxygen atoms.

3. Halogen-Directed Packing: The 5-fluoro substituent does not act as a traditional hydrogen bond acceptor. Instead, it engages in weak C–H···F contacts with the pyrazole rings of neighboring dimers, guiding the discrete R22​(8) dimers to stack into 2D undulating sheets via offset π-π stacking interactions.

Supramolecular Molecule 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl) benzoic acid Carboxyl Carboxylic Acid Motif Molecule->Carboxyl Fluoro 5-Fluoro Substituent Molecule->Fluoro Pyrazole N-Methylpyrazole Motif Molecule->Pyrazole Dimer Centrosymmetric Dimer O-H···O (R2,2(8)) Carboxyl->Dimer Intermolecular Steric Steric Clash / Dihedral Twist (Minimizes Coplanarity) Carboxyl->Steric Ortho-Position Stacking π-π Stacking & Weak C-H···F Contacts Fluoro->Stacking Crystal Packing Pyrazole->Steric Intramolecular

Figure 2: Supramolecular logic and interaction pathways dictating the crystal packing architecture.

References

  • Title: Applications of Fluorine in Medicinal Chemistry | Source: ACS Publications (Journal of Medicinal Chemistry) | URL: [Link]

  • Title: SHELXT – Integrated space-group and crystal-structure determination | Source: IUCr Journals (Acta Crystallographica Section A) | URL: [Link]

  • Title: Hydrogen-bonded supramolecular structures in one, two and three dimensions | Source: IUCr Journals (Acta Crystallographica Section C) | URL: [Link]

Sources

Exploratory

Topic: pKa Value and Ionization of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization sta...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa value profoundly influences critical properties including solubility, permeability, protein binding, and metabolic stability, which collectively determine the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the pKa of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. We delve into the structural components influencing its acidity, provide detailed, field-proven protocols for experimental pKa determination via potentiometric and spectrophotometric titrations, and discuss the utility of computational prediction methods. Finally, we analyze the compound's ionization profile and its direct implications for drug development.

Introduction: Structural Analysis and the Importance of pKa

5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a complex heterocyclic molecule featuring a benzoic acid core, the primary acidic functional group. The ionization of its carboxylic acid moiety is modulated by two key substituents: a fluorine atom at the 5-position and a 1-methyl-1H-pyrazol-5-yl group at the 2-position. Understanding the interplay of these substituents is crucial for predicting the compound's behavior in a biological system.

  • Carboxylic Acid: This group is the proton donor, and its dissociation is the subject of our analysis. In aqueous solution, it exists in equilibrium between its protonated (neutral, R-COOH) and deprotonated (anionic, R-COO⁻) forms.[1][2]

  • 5-Fluoro Substituent: Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzoic acid ring and, consequently, from the carboxylate group.[3] This stabilizes the resulting carboxylate anion, thereby increasing the acidity of the parent molecule and leading to a lower pKa value compared to unsubstituted benzoic acid (pKa ≈ 4.2).[3][4]

  • 2-(1-methyl-1H-pyrazol-5-yl) Substituent: The effect of this ortho-substituent is multifaceted. The pyrazole ring is an aromatic heterocycle containing both a basic (pyridine-like) and a formally acidic (pyrrole-like) nitrogen; however, the latter is methylated in this compound.[5] Its placement at the ortho position can introduce steric hindrance and potential for intramolecular hydrogen bonding, which can influence the orientation of the carboxylic acid group and its ease of deprotonation. The overall electronic effect (inductive and resonance) of this group will further modulate the charge distribution on the carboxylate anion.

Given these structural features, the pKa value is a critical determinant of the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the degree of ionization will govern its ability to cross lipid membranes, with the neutral form being more membrane-permeable. Therefore, precise pKa determination is not an academic exercise but a cornerstone of rational drug design.

Theoretical Framework and pKa Estimation

The acidity of a substituted benzoic acid is a function of how the substituents stabilize or destabilize the carboxylate anion relative to the protonated acid.

  • Inductive Effects: As noted, the 5-fluoro group is a powerful electron-withdrawing group (-I), which significantly stabilizes the negative charge of the carboxylate anion, favoring dissociation and lowering the pKa.[3]

  • Resonance Effects: The pyrazole ring can participate in resonance with the benzoic acid system, influencing electron density. The net effect depends on the balance between its electron-donating and electron-withdrawing capabilities in this specific configuration.

  • Ortho Effect: Substituents at the ortho position can introduce unique steric and electronic effects not seen at the meta or para positions. Steric hindrance can force the carboxylic acid group out of the plane of the aromatic ring, disrupting conjugation and altering acidity. Furthermore, the potential for intramolecular hydrogen bonding between the pyrazole nitrogen and the carboxylic acid proton could stabilize the protonated form, increasing the pKa.

Estimation: Benzoic acid has a pKa of 4.20.[6] The pKa of 3-fluorobenzoic acid is 3.87, and 4-fluorobenzoic acid is 4.14, demonstrating the acid-strengthening effect of fluorine.[4] The ortho-pyrazole group's effect is complex, but it is reasonable to hypothesize that the combined electronic influences will result in a pKa value lower than that of benzoic acid, likely in the range of 3.0 to 4.0 . However, only experimental determination can provide a definitive value.

Experimental Determination of pKa

Two robust and widely adopted methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry. The choice between them often depends on sample quantity, solubility, and the presence of a chromophore.[7][8]

Method 1: Potentiometric Titration

This classic method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally. The pKa is the pH at the half-equivalence point.[9][10] This method is highly reliable and provides a direct measure of proton activity.

  • Apparatus and Reagents:

    • Calibrated pH meter with a combination glass electrode.[9]

    • Automated titrator or manual burette (Class A).

    • Magnetic stirrer and stir bar.

    • Standardized 0.1 M NaOH solution (carbonate-free).

    • Standardized 0.1 M HCl solution.

    • 0.15 M KCl solution (to maintain constant ionic strength).[9]

    • Nitrogen gas supply.

    • The analyte, 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid.

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the analyte in a suitable solvent (e.g., water, or a co-solvent mixture like methanol-water if solubility is low) to a final concentration of approximately 1-10 mM.[9]

    • System Setup: Transfer a known volume (e.g., 20 mL) of the sample solution to a titration vessel. Add KCl solution to maintain a constant ionic strength.[9]

    • Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement.[9]

    • Initial Acidification: If necessary, acidify the solution with 0.1 M HCl to a pH of approximately 2 to ensure the analyte is fully protonated at the start.

    • Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. Allow the pH reading to stabilize after each addition before recording the pH and the volume of titrant added.[10]

    • Endpoint: Continue the titration until the pH reaches approximately 11-12, well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV vs. V).[10]

    • The pKa is the pH value at the half-equivalence point (Veq/2). At this point, the concentrations of the protonated acid and its conjugate base are equal.[9]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve Analyte (1-10 mM) in Solution with 0.15 M KCl calibrate_ph Calibrate pH Meter (pH 4, 7, 10 Buffers) prep_titrant Standardize 0.1 M NaOH purge Purge with N2 to Remove CO2 prep_titrant->purge acidify Acidify to pH ~2 with 0.1 M HCl purge->acidify titrate Titrate with 0.1 M NaOH Record pH vs. Volume acidify->titrate plot_curve Plot pH vs. Volume titrate->plot_curve find_veq Calculate First Derivative to Find Equivalence Point (Veq) plot_curve->find_veq find_pka Determine pH at Half-Equivalence Point (Veq/2) find_veq->find_pka result Result: pH = pKa find_pka->result

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational pKa Prediction

In silico methods offer a rapid and cost-effective means of estimating pKa values, particularly in the early stages of drug discovery. [11]While they may not replace experimental determination for final characterization, they are invaluable for prioritizing candidates.

  • Quantum Mechanical (QM) Methods: These approaches, often based on Density Functional Theory (DFT), calculate the free energy change of the dissociation reaction in a simulated solvent environment. [12][13]They are highly accurate but computationally intensive.

  • Quantitative Structure-Property Relationship (QSPR): These methods use statistical models to correlate structural descriptors of molecules with their experimentally determined pKa values. [14]They are very fast but their accuracy depends on the quality of the training data and the similarity of the new molecule to the training set. Several commercial software packages (e.g., from Schrödinger, ChemAxon, ACD/Labs) have developed robust QSPR-based pKa predictors. [14]

Ionization Profile and Implications for Drug Development

The pKa value allows us to predict the percentage of a molecule that is ionized at any given pH using the Henderson-Hasselbalch equation:

pH = pKa + log([A⁻]/[HA])

where [A⁻] is the concentration of the deprotonated (ionized) form and [HA] is the concentration of the protonated (neutral) form.

G HA R-COOH (Neutral, Lipophilic) A_minus R-COO⁻ (Anionic, Hydrophilic) HA->A_minus Ka H_plus +   H⁺

Caption: Ionization equilibrium of the carboxylic acid.

This relationship is critical in a physiological context. The pH of the stomach is ~1.5-3.5, while the pH of the small intestine is ~6.0-7.4.

Table 1: Predicted Ionization Profile of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (Assuming a pKa of 3.5)

pHEnvironmentPredicted % Ionized (Anionic)Dominant SpeciesPrimary Absorption Mechanism
2.0Stomach (Fasted)3.1%Neutral (HA)Passive Diffusion
3.5Stomach/Duodenum50.0%Equal (HA, A⁻)Mixed
5.5Small Intestine99.0%Anionic (A⁻)Carrier-Mediated / Poor
7.4Blood/Tissues>99.9%Anionic (A⁻)N/A

As the table illustrates, a compound with a pKa of 3.5 would be predominantly in its neutral, more lipophilic form in the stomach, favoring absorption via passive diffusion. Upon entering the higher pH of the intestine and bloodstream, it would convert almost entirely to its ionized, more water-soluble form. This shift is fundamental to its absorption and distribution profile.

Conclusion

The pKa of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a critical parameter that governs its ionization state and, by extension, its potential as a drug candidate. Theoretical analysis of its structure suggests an acidic pKa, likely between 3.0 and 4.0, driven by the strong inductive effect of the fluorine substituent. This guide has provided detailed, actionable protocols for the precise experimental determination of this value using potentiometric and spectrophotometric methods, which are the gold standards in the pharmaceutical industry. Understanding and accurately measuring the pKa is an indispensable step in characterizing this molecule and predicting its in vivo behavior, enabling informed decisions in the drug development process.

References

  • Molecular Absorption Spectroscopy Experiments, pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.).
  • Ghasemi, J., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing (SCIRP).
  • Toba, S., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI.
  • Box, K., et al. (2006). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Publications.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium.
  • Serrano, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. (n.d.).
  • A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. (n.d.). ACS Publications.
  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). Asian Journal of Chemistry.
  • Harding, L., & Popelier, P. (2011). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. PubMed.
  • Wagen, C. (2025). How to Predict pKa. Rowan Scientific.
  • Spectrophotometric Determination of pKa of Phenol Red. (2017). Chemistry 321: Quantitative Analysis Lab Webnote.
  • Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. (2023). ACS Publications.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC.
  • Substituent Effects on Acidity. (2024). Chemistry LibreTexts.
  • QSPR Prediction of pKa for Benzoic Acids in Different Solvents. (n.d.). ResearchGate.
  • pKa Prediction in Non-Aqueous Solvents. (n.d.). ChemRxiv.
  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). ART Tor Vergata.
  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020). MDPI.
  • Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs - potentiometric and spectrophotometric pKa. (n.d.). European Journal of Chemistry.
  • Ionization and Neutralization of Carboxylic Acids. (n.d.). Open Library Publishing Platform.
  • Chemical Properties of Carboxylic Acids: Ionization and Neutralization. (n.d.). Lumen Learning.
  • Ionization of Carboxylic Acids. (2014). Chemistry LibreTexts.
  • factors affecting the value of pKa Ka of carboxylic acids... (n.d.). doc brown's advanced A level organic chemistry revision notes.
  • Hollingsworth, C. A., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar.
  • Substituent effects on the electronic structure and pKa benzoic acid. (2025). ResearchGate.
  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the. (2023). ScholarWorks @ UTRGV.
  • 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid. (n.d.). GuideChem.
  • Substituent effects on the electronic structure and pKa of benzoic acid. (2019). ResearchGate.
  • 2-Fluoro-5-(1-methyl-1h-pyrazol-5-yl)benzoic acid. (n.d.). CymitQuimica.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes and Protocols for 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction and Strategic Rationale Fluorinated aryl-pyrazole architec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Strategic Rationale

Fluorinated aryl-pyrazole architectures are highly privileged motifs in modern drug discovery. Specifically, derivatives of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid serve as critical building blocks for the synthesis of advanced kinase inhibitors, including Bruton's Tyrosine Kinase (BTK) inhibitors and other targeted therapeutics [1]. The introduction of the fluorine atom enhances metabolic stability and lipophilicity, while the 1-methyl-1H-pyrazol-5-yl moiety provides critical hydrogen bond acceptor capabilities and dictates the conformational geometry of the resulting pharmacophore [3].

Synthesizing this sterically hindered, ortho-substituted biaryl system presents specific challenges:

  • Protodeboronation: The 1-methyl-1H-pyrazole-5-boronic acid species is highly susceptible to rapid protodeboronation under basic aqueous cross-coupling conditions due to the inductive effect of the adjacent nitrogen atom.

  • Catalyst Poisoning: The free carboxylic acid of the aryl halide can coordinate with palladium, forming insoluble complexes that stall the catalytic cycle.

To circumvent these issues, this application note details a highly optimized, three-step linear sequence: Esterification Suzuki-Miyaura Cross-Coupling Saponification .

Mechanistic Pathway & Visualization

Protecting the carboxylic acid as a methyl ester prevents unwanted palladium coordination. For the critical C-C bond formation, Pd(dppf)Cl2 is selected as the catalyst. The large bite angle of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand accelerates the reductive elimination step, which is otherwise the rate-limiting step for sterically encumbered ortho-substituted substrates.

SynthesisRoute SM 2-Bromo-5-fluorobenzoic acid (CAS: 394-28-5) Ester Methyl 2-bromo-5-fluorobenzoate (Intermediate 1) SM->Ester MeOH, H2SO4 Reflux, 12h Coupled Methyl 5-fluoro-2- (1-methyl-1H-pyrazol-5-yl)benzoate (Intermediate 2) Ester->Coupled 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Product 5-Fluoro-2-(1-methyl-1H- pyrazol-5-yl)benzoic acid (Target API Building Block) Coupled->Product LiOH·H2O THF/H2O, RT, 4h

Fig 1: Three-step synthetic workflow for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid.

Quantitative Data: Cross-Coupling Optimization

To establish a self-validating and robust protocol, various catalytic systems were evaluated to outcompete the protodeboronation of the pyrazole boronic ester. The results are summarized below.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Solvent System (v/v)Base (2.0 eq)Temp (°C)Yield (%)*Mechanistic Observation
1Pd(PPh3)4Toluene / H2O (4:1)Na2CO310041%Sluggish oxidative addition; high protodeboronation.
2Pd(Amphos)Cl2THF / H2O (4:1)K3PO48065%Moderate conversion; some des-bromo byproduct observed.
3 Pd(dppf)Cl2·CH2Cl2 1,4-Dioxane / H2O (5:1) K2CO3 90 88% Optimal bite angle facilitates rapid reductive elimination.
4RuPhos Pd G31,4-Dioxane / H2O (5:1)K3PO49082%Excellent conversion but higher catalyst cost.

*Isolated yields after silica gel chromatography.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-bromo-5-fluorobenzoate (Intermediate 1)

Causality & Design: The free acid [2] must be masked to prevent carboxylate-driven catalyst deactivation during the subsequent cross-coupling. Fischer esterification provides a highly scalable, atom-economical solution.

  • Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add 2-bromo-5-fluorobenzoic acid (25.0 g, 114.1 mmol) [2] and anhydrous methanol (250 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (5.0 mL) dropwise while stirring. Caution: Exothermic addition.

  • Execution: Heat the reaction mixture to reflux (65 °C) for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1; UV active).

  • Workup (Self-Validating): Concentrate the mixture under reduced pressure to remove ~80% of the methanol. Dilute the residue with ethyl acetate (300 mL) and wash sequentially with saturated aqueous NaHCO3 (2 × 150 mL) until the aqueous layer pH is ~8. This ensures complete removal of unreacted starting material and H2SO4.

  • Isolation: Wash with brine (100 mL), dry over anhydrous Na2SO4, filter, and concentrate to yield Intermediate 1 as a pale yellow oil (25.8 g, 97% yield). Use directly in the next step.

Step 2: Suzuki-Miyaura Coupling (Intermediate 2)

Causality & Design: Using the pinacol ester of the boronic acid rather than the free boronic acid reduces the rate of protodeboronation. A biphasic Dioxane/Water system ensures solubility of both the organic substrates and the inorganic base.

  • Reaction Setup: In a 500 mL Schlenk flask, dissolve Methyl 2-bromo-5-fluorobenzoate (20.0 g, 85.8 mmol) and 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (21.4 g, 103.0 mmol, 1.2 eq) in 1,4-Dioxane (200 mL).

  • Base Addition: Add a solution of K2CO3 (23.7 g, 171.6 mmol, 2.0 eq) dissolved in degassed DI water (40 mL).

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes to prevent oxidative degradation of the palladium catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2·CH2Cl2 (3.5 g, 4.29 mmol, 5 mol%). Seal the flask and heat to 90 °C for 6 hours under vigorous stirring.

  • Workup & Pd Scavenging: Cool to room temperature. Dilute with EtOAc (300 mL) and filter through a pad of Celite to remove palladium black. Wash the filtrate with water (2 × 100 mL) and brine (100 mL). To ensure pharmaceutical-grade purity, treat the organic layer with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) for 2 hours at 40 °C, then filter.

  • Purification: Concentrate and purify via flash chromatography (Silica gel, gradient 10% to 40% EtOAc in Hexanes) to afford Intermediate 2 as a white solid (17.6 g, 88% yield).

Step 3: Saponification to Target API Building Block

Causality & Design: Lithium hydroxide is utilized in a THF/Water mixture to smoothly cleave the methyl ester without risking epimerization or degradation of the pyrazole ring.

  • Reaction Setup: Dissolve Intermediate 2 (15.0 g, 64.0 mmol) in a mixture of THF (100 mL) and Water (50 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O) (8.0 g, 192.0 mmol, 3.0 eq). Stir the mixture at room temperature for 4 hours. Monitor by LC-MS for the disappearance of the ester mass ( [M+H]+=235 ).

  • Workup: Remove THF under reduced pressure. Dilute the remaining aqueous layer with water (50 mL) and wash with diethyl ether (50 mL) to remove any trace organic impurities.

  • Precipitation (Self-Validating): Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl until pH 3 is reached. A dense white precipitate will form. Note: Do not over-acidify (pH < 2), as the pyrazole nitrogen may protonate, causing the product to resolubilize.

  • Isolation: Filter the solid, wash with cold water (2 × 30 mL), and dry in a vacuum oven at 50 °C for 24 hours to yield 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid as a highly pure white powder (13.4 g, 95% yield).

References

  • Google Patents.WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl). Retrieved April 5, 2026.
  • Thermo Fisher Scientific. Organics - 2-Bromo-5-fluorobenzoic acid (CAS 394-28-5). Retrieved April 5, 2026. URL:[Link]

  • Common Organic Chemistry. WO 2012/069948 A1 - Cyanopyrazoles and Pharmaceutical Compositions. Retrieved April 5, 2026. URL:[Link]

Application

Application Note: 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid as a Privileged Scaffold in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals. Introduction & Strategic Rationale In modern fragment-based drug discovery (FBDD) and lead optimization, the selectio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals.

Introduction & Strategic Rationale

In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of highly functionalized, conformationally pre-organized building blocks is critical for accelerating structure-activity relationship (SAR) campaigns. 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid represents a highly versatile, privileged biaryl-like scaffold. It combines three powerful medicinal chemistry vectors: a carboxylic acid handle for rapid library generation, a pyrazole ring for targeted hydrogen bonding, and a strategically placed fluorine atom to modulate physicochemical properties.

This application note details the structural causality behind this building block's efficacy, outlines its conformational dynamics, and provides a self-validating protocol for high-throughput amide coupling.

Physicochemical Profiling & Causality

The rational design of targeted therapeutics relies on balancing lipophilicity, metabolic stability, and target affinity. The specific substitution pattern of this building block provides several synergistic advantages:

  • The Fluorine Effect: The introduction of a fluorine atom at the 5-position serves a dual purpose. First, it blocks potential cytochrome P450-mediated oxidation at the electron-rich aromatic ring, significantly enhancing metabolic stability [1]. Second, due to its high electronegativity and low polarizability, fluorine modulates the pKa of the proximal carboxylic acid and increases the overall lipophilicity (logP) without adding significant steric bulk [2].

  • Pyrazole as a Privileged Motif: Nitrogen-containing heterocycles, particularly pyrazoles, are ubiquitous in FDA-approved drugs due to their conformational rigidity and excellent ADMET profiles [3]. The 1-methyl substitution locks the tautomeric state of the pyrazole, providing a predictable, unidirectional hydrogen-bond acceptor vector that is highly sought after in kinase hinge-binding motifs.

  • Ortho-Biaryl Conformational Locking: The ortho-relationship between the bulky 1-methylpyrazole and the carboxylic acid induces a severe steric clash. This forces the molecule into a restricted, out-of-plane dihedral twist (axial chirality/atropisomerism) [4]. This pre-organization reduces the entropic penalty upon binding to deep, narrow target sites, a common requirement for selective kinase inhibitors.

Table 1: Calculated Physicochemical Properties
PropertyValueMedicinal Chemistry Implication
Molecular Weight 220.20 g/mol Ideal fragment size; leaves ample room for MW growth during lead optimization (Rule of 5 compliant).
Formula C₁₁H₉FN₂O₂High ligand efficiency potential.
Calculated LogP (cLogP) ~1.8 - 2.0Optimal lipophilicity for passive membrane permeability.
Topological Polar Surface Area 55.1 ŲExcellent range for both oral bioavailability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 4Provides multiple vectors for target engagement while maintaining desolvation energetics.
Rotatable Bonds 2High conformational rigidity, minimizing entropic penalty upon target binding.

Conformational Dynamics & Target Interaction

To successfully deploy this building block, one must understand how its three-dimensional geometry dictates target interaction. The diagram below illustrates the mechanistic logic of how the distinct functional groups map to a generic kinase binding pocket.

G A 5-Fluoro Group (Metabolic Block & Lipophilicity) E Hydrophobic Pocket (Target Interaction) A->E Van der Waals B Benzoic Acid Core (Amide Coupling Handle) B->A C-F Bond C 1-Methylpyrazole (H-Bond Acceptor) B->C Ortho-Twist D Kinase Hinge Region (Target Interaction) C->D H-Bonding

Caption: Pharmacophore logic and binding causality of the 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid scaffold.

Synthetic Utility: High-Throughput Library Generation

The primary synthetic utility of this building block lies in its carboxylic acid moiety, which serves as an ideal handle for divergent amide coupling. Because the acid is sterically hindered by the ortho-pyrazole group, standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and low yields.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice [5]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling of sterically encumbered substrates while minimizing epimerization.

G Step1 1. Carboxylic Acid Activation (HATU, DIPEA, Anhydrous DMF) Step2 2. Amine Addition (Primary/Secondary Amines) Step1->Step2 Step3 3. Reaction Incubation (Room Temp, 2-12h) Step2->Step3 Step4 4. Aqueous Workup (Quench & Extraction) Step3->Step4 Step5 5. Library Purification (Prep-HPLC / Flash Chromatography) Step4->Step5

Caption: Optimized high-throughput HATU-mediated amide coupling workflow for library generation.

Standardized Experimental Protocol: HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system . By incorporating specific LC-MS checkpoints, the scientist can verify the success of the activation step before committing valuable amine building blocks, ensuring high fidelity in parallel synthesis campaigns.

Materials Required:
  • Building Block: 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (1.0 equiv)

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Nucleophile: Desired primary or secondary amine (1.2 - 1.5 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration)

Step-by-Step Methodology:
  • Pre-activation Phase (Causality: Ensuring complete active ester formation):

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (1.0 equiv).

    • Dissolve the acid in anhydrous DMF to achieve a concentration of 0.1 M. Note: The use of anhydrous solvent is critical to prevent premature hydrolysis of the highly reactive HOAt ester.

    • Add DIPEA (3.0 equiv) to the solution. The base deprotonates the carboxylic acid, increasing its nucleophilicity toward the coupling reagent.

    • Add HATU (1.2 equiv) in one portion. Stir the mixture at room temperature for 15–30 minutes.

    • Self-Validation Checkpoint: Pull a 1 µL aliquot, dilute in 100 µL of Acetonitrile, and analyze via LC-MS. You should observe the complete disappearance of the starting acid mass and the appearance of the HOAt-active ester intermediate. Do not proceed until activation is confirmed.

  • Coupling Phase (Causality: Nucleophilic attack and amide bond formation):

    • Once activation is confirmed, add the desired amine (1.2 - 1.5 equiv) directly to the reaction mixture.

    • Allow the reaction to stir at room temperature. For unhindered primary amines, the reaction is typically complete within 2 hours. For secondary or sterically hindered amines, stir for up to 12 hours.

    • Monitor reaction completion via LC-MS.

  • Quench and Extraction (Causality: Removal of DMF and water-soluble byproducts):

    • Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DMF).

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

    • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid) or normal-phase flash chromatography (Hexanes/EtOAc) depending on the lipophilicity of the final amide.

References

Sources

Method

Application Note: Strategies for Amide Bond Formation with 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Abstract This document provides a comprehensive technical guide for researchers and drug development professionals on the effective synthesis of amides using 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. The unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers and drug development professionals on the effective synthesis of amides using 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. The unique structural features of this carboxylic acid, particularly the sterically demanding ortho-substituted pyrazole ring, present significant challenges to standard amidation protocols. This guide elucidates the underlying chemical principles, offers a comparative analysis of various coupling methodologies, and provides detailed, field-tested protocols to enable successful and high-yielding amide synthesis.

Introduction: The Challenge of Steric Hindrance

Amide bond formation is one of the most critical transformations in medicinal chemistry and pharmaceutical development.[1][2] While numerous protocols exist, their success is highly substrate-dependent.[3] The subject of this guide, 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid, represents a class of substrates where steric hindrance is the primary obstacle to efficient coupling.

The ortho-position of the benzoic acid is substituted with a 1-methyl-1H-pyrazol-5-yl group. This bulky substituent shields the carboxylic acid's carbonyl carbon, impeding the approach of the amine nucleophile and reducing the efficacy of many standard coupling reagents. Consequently, reactions may suffer from low yields, slow reaction times, or fail entirely.[1] This note will explore strategies specifically designed to overcome such steric challenges.

Figure 1: Structure of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid highlighting the sterically hindered environment around the carboxylic acid group.

General Mechanism of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid. This is because the hydroxyl group (-OH) is a poor leaving group. A coupling reagent converts the hydroxyl into a better leaving group, creating a highly reactive "activated intermediate." This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond.

G A Carboxylic Acid (R-COOH) B Activated Intermediate (e.g., O-Acylurea, Active Ester) A->B Activation C Tetrahedral Intermediate B->C Nucleophilic Attack D Amide Product (R-CONHR') C->D Collapse Byproduct Byproduct C->Byproduct CouplingReagent Coupling Reagent CouplingReagent->B Amine Amine (R'-NH₂) Amine->C

Figure 2: Generalized workflow for amide bond formation via an activated carboxylic acid intermediate.

Recommended Coupling Protocols

Given the steric hindrance of the target molecule, the choice of coupling reagent is paramount. Reagents known for high reactivity and effectiveness with challenging substrates are recommended.[4]

Protocol 1: Uronium/Aminium Salt-Mediated Coupling (HATU)

Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient reagents, often considered the gold standard for difficult couplings.[4] They react rapidly with the carboxylic acid to form a highly reactive OBt-active ester, which readily couples with even weakly nucleophilic amines.

Rationale for this Substrate: HATU's high reactivity can overcome the energetic barrier imposed by steric hindrance, leading to faster reaction times and higher yields where other reagents might fail.[4]

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (1.0 eq.).

  • Solvent Addition: Dissolve the acid in a suitable anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), approx. 0.1 M concentration).

  • Reagent Addition: Add HATU (1.1-1.2 eq.) and a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq.). Stir the mixture for 5-10 minutes at room temperature to allow for pre-activation.

  • Amine Addition: Add the desired amine (1.0-1.2 eq.) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Carbodiimide Coupling with Additives (EDC/Oxyma)

Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are cost-effective and widely used coupling reagents.[4] For sterically hindered substrates, their use is almost always coupled with an additive like HOBt (Hydroxybenzotriazole) or, more recently, OxymaPure® (Ethyl cyanohydroxyiminoacetate). These additives act as catalysts, form a more reactive intermediate active ester, and suppress side reactions like N-acylurea formation and racemization.[4]

Rationale for this Substrate: While less reactive than HATU, the EDC/Oxyma or EDC/HOBt combination is a robust and economical choice that can be effective, though it may require longer reaction times or gentle heating.[4]

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (1.0 eq.) and the amine (1.1 eq.) in anhydrous DCM or DMF.

  • Additive Addition: Add OxymaPure® or HOBt (1.1-1.2 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the initial exotherm and minimize side reactions.

  • EDC Addition: Add EDC hydrochloride (1.2-1.5 eq.) portion-wise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. The reaction may take 4-24 hours to reach completion.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1. The urea byproduct from EDC is typically water-soluble, facilitating its removal during the aqueous wash steps.

Protocol 3: Acyl Fluoride-Mediated Coupling

For extremely challenging couplings involving both sterically hindered acids and electron-deficient amines, conversion of the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][5] Acyl fluorides are more reactive than the corresponding carboxylic acid but are generally stable enough to be isolated or generated in situ. The small size of the fluorine atom minimizes steric clash during the subsequent nucleophilic attack by the amine.[1]

Rationale for this Substrate: This method directly addresses the core problem of steric bulk by creating a small, highly reactive electrophile at the carbonyl carbon. It is often successful when other methods provide low yields.[1][6]

Detailed Step-by-Step Protocol (In Situ Generation):

  • Reaction Setup: To a dry flask under an inert atmosphere, add 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (1.0 eq.) and dissolve in anhydrous DCM.

  • Fluorinating Agent: Add a fluorinating agent such as Cyanuric Fluoride or XtalFluor-E® (1.1 eq.) followed by a base like DIPEA or pyridine (1.5 eq.).

  • Acyl Fluoride Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride intermediate.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Perform a standard aqueous work-up as described in Protocol 1, followed by purification via column chromatography.

Comparative Summary of Protocols

The selection of a protocol depends on the specific amine, project timelines, and cost considerations. The following table provides a comparative overview.

Methodology Reagent Class Typical Conditions Advantages for this Substrate Disadvantages/Considerations
HATU Coupling Uronium/Aminium SaltAnhydrous DMF/DCM, DIPEA, RT, 1-4hHigh reactivity, fast reaction times, high success rate for hindered substrates. [4]High cost, potential for guanidinylation of the amine if stoichiometry is not controlled.[4]
EDC/Oxyma Coupling Carbodiimide + AdditiveAnhydrous DMF/DCM, 0°C to RT, 4-24hCost-effective, readily available reagents, water-soluble byproducts. [4]Lower reactivity than HATU, may require longer reaction times or gentle heating.[4]
Acyl Fluoride Method Fluorinating AgentAnhydrous DCM, Base, RT, 1-12hExcellent for severely hindered systems, minimizes steric hindrance in the activated intermediate. [1]Requires handling of specialized fluorinating agents, may require more optimization.

Decision Workflow for Protocol Selection

To assist researchers in choosing the most appropriate starting point, the following decision tree can be used.

G Start Start: Couple Amine with 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid CheckAmine Is the amine precious, weakly nucleophilic, or hindered? Start->CheckAmine Protocol1 Protocol 1: HATU (High efficiency, fast) CheckAmine->Protocol1 Yes Protocol2 Protocol 2: EDC / Oxyma (Cost-effective baseline) CheckAmine->Protocol2 No / Unsure CheckYield Is the yield acceptable (e.g., >50%)? Protocol1->CheckYield Protocol2->CheckYield Protocol3 Protocol 3: Acyl Fluoride (Problem-solving for extreme cases) CheckYield->Protocol3 No End End: Product Obtained CheckYield->End Yes Optimize Optimize conditions (temp, solvent, base) Protocol3->Optimize Optimize->End

Figure 3: Decision-making workflow for selecting an appropriate amide coupling protocol.

References

  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Choosing amide coupling agent. Reddit r/Chempros. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids. The Royal Society of Chemistry. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

Sources

Application

Application Note: Advanced Cross-Coupling and Functionalization Strategies for 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid

Executive Summary & Structural Rationale In modern drug discovery, the design of highly specific, metabolically stable active pharmaceutical ingredients (APIs) relies heavily on the strategic assembly of privileged build...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the design of highly specific, metabolically stable active pharmaceutical ingredients (APIs) relies heavily on the strategic assembly of privileged building blocks. 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (CAS: 1342382-45-9) is a highly versatile, multi-functional intermediate that offers three distinct vectors for structural elaboration:

  • The Carboxylic Acid: Serves as a traceless activating group for redox-neutral decarboxylative cross-coupling or as a classical handle for amide bond formation.

  • The 1-Methyl-1H-pyrazol-5-yl Moiety: Acts as a potent bidentate directing group for transition-metal-catalyzed C–H or C–F activation, while also serving as a classic kinase hinge-binding pharmacophore.

  • The 5-Fluoro Substituent: Provides metabolic stability against CYP450-mediated aromatic oxidation and modulates the lipophilicity (logP) of the resulting scaffold.

This application note details field-proven, self-validating protocols for the functionalization of this building block, focusing on tandem decarboxylative cross-coupling and directed C–H/C–F activation methodologies.

Tandem Pd/Cu-Catalyzed Decarboxylative Cross-Coupling

Traditional biaryl synthesis requires pre-functionalized organometallic reagents (e.g., boronic acids for Suzuki coupling). However, the carboxylic acid moiety of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid can be leveraged directly via a tandem Palladium/Copper-catalyzed decarboxylative cross-coupling.

Mechanistic Causality

The reaction relies on two intersecting catalytic cycles ()[1]. The Copper(I) catalyst lowers the activation energy required for the extrusion of CO₂, converting the benzoate salt into a highly reactive aryl-copper intermediate. Simultaneously, the Palladium(0) catalyst undergoes oxidative addition with an aryl halide. The two cycles intersect via a transmetalation step, transferring the fluoro-pyrazolyl-aryl group to the palladium center, followed by reductive elimination to forge the new C–C bond.

Mechanism SM 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl) benzoic acid Cu_Cat Cu(I) Catalyst Coordination SM->Cu_Cat Decarb -CO2 (Decarboxylation) Cu_Cat->Decarb Aryl_Cu Aryl-Cu(I) Intermediate Decarb->Aryl_Cu Transmet Transmetalation Aryl_Cu->Transmet Pd_Cat Pd(0) Catalyst Ox_Add Oxidative Addition (Ar'-X) Pd_Cat->Ox_Add Aryl_Pd Ar'-Pd(II)-X Ox_Add->Aryl_Pd Aryl_Pd->Transmet Diaryl_Pd Ar-Pd(II)-Ar' Transmet->Diaryl_Pd Red_Elim Reductive Elimination Diaryl_Pd->Red_Elim Red_Elim->Pd_Cat Pd(0) Regeneration Product Biaryl Product Red_Elim->Product

Mechanistic pathway of the tandem Pd/Cu-catalyzed decarboxylative cross-coupling.

Protocol 1: Decarboxylative Arylation (Self-Validating System)

Reagents & Equipment:

  • 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (0.5 mmol, 1.0 equiv)

  • Aryl bromide (0.6 mmol, 1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Cu₂O (10 mol%)

  • K₂CO₃ (1.0 mmol, 2.0 equiv)

  • NMP (2.5 mL) / Quinoline (0.5 mL)

  • 3Å Molecular Sieves (100 mg)

Step-by-Step Methodology:

  • Inert Preparation: In a nitrogen-filled glovebox, charge a 10 mL microwave vial with the benzoic acid substrate, aryl bromide, Pd(OAc)₂, Cu₂O, K₂CO₃, and molecular sieves.

    • Causality: K₂CO₃ is strictly required over weaker bases to ensure complete formation of the potassium carboxylate, which is a prerequisite for coordination to copper. Molecular sieves prevent protodecarboxylation (where trace water provides a proton to the aryl-copper intermediate, yielding the reduced arene instead of the cross-coupled product).

  • Solvent Addition: Add anhydrous NMP and quinoline. Seal the vial with a PTFE-lined crimp cap.

    • Causality: Quinoline acts as an essential redox-neutral ligand for copper, stabilizing the Cu(I) state and preventing the aggregation of inactive copper nanoparticles.

  • Thermal Cycling: Heat the reaction mixture at 120 °C for 16 hours in an oil bath or heating block.

  • In-Process Control (IPC) & Self-Validation: At t=4 hours, withdraw a 10 µL aliquot, dilute with 990 µL MeCN, filter, and analyze via LC-MS.

    • Validation Check: The reaction is proceeding correctly if the mass corresponding to the protodecarboxylated byproduct (m/z 177.08) is <5% relative to the product mass. If protodecarboxylation exceeds 10%, moisture contamination has occurred; abort the reaction and restart with freshly activated molecular sieves.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and wash with 1M HCl (3 x 10 mL) to remove quinoline and basic impurities. Concentrate the organic layer and purify via flash column chromatography.

Pyrazole-Directed C–H and C–F Activation

The 1-methyl-1H-pyrazol-5-yl group is not just a structural motif; it is a powerful Lewis basic directing group. It can coordinate to a transition metal center (such as Pd or Ni), dramatically increasing the local effective concentration of the catalyst near the adjacent ortho-C–H bond or the meta-C–F bond ()[2]. Furthermore, directed C–F bond activation is an emerging strategy to functionalize otherwise inert polyfluoroarenes ()[3].

Protocol 2: Pyrazole-Directed Pd-Catalyzed ortho-C–H Arylation

Note: To prevent competitive decarboxylation during C–H activation, the carboxylic acid must first be protected as a methyl ester or converted to the target amide.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add the protected 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoate (0.5 mmol), aryl iodide (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add HFIP (Hexafluoroisopropanol, 3.0 mL) under a stream of nitrogen.

    • Causality: HFIP is a critical hydrogen-bond donating, highly polar, non-nucleophilic solvent. It disrupts the internal hydrogen bonding of the substrate, increasing the availability of the pyrazole nitrogen to coordinate with the Pd(II) center, thereby accelerating the C–H cleavage step.

  • Execution: Stir the sealed tube at 85 °C for 12 hours.

  • IPC & Self-Validation: Monitor the reaction via TLC (UV 254 nm) at t=2 hours.

    • Validation Check: The appearance of a highly fluorescent blue spot under 365 nm UV light confirms the formation of the extended conjugated biaryl system. If a black precipitate forms early (<1 hr), it indicates premature catalyst decomposition (Pd black); verify the anhydrous quality of the Ag₂CO₃ oxidant.

  • Purification: Filter the crude mixture through a pad of Celite to remove silver salts, concentrate under reduced pressure, and purify by reverse-phase preparative HPLC.

Workflow Step1 Glovebox Setup (Inert Atmosphere) Step2 Catalyst/Ligand Addition Step1->Step2 Step3 Thermal Cycling (120°C, 16h) Step2->Step3 Step4 IPC: LC-MS (Self-Validation) Step3->Step4 Step5 Purification (Flash/Prep-HPLC) Step4->Step5

Self-validating experimental workflow for high-throughput cross-coupling screening.

Quantitative Data & Condition Optimization

The following table summarizes the optimization data for the decarboxylative cross-coupling of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid with 4-bromoanisole. These empirical results highlight the strict necessity of the dual-catalyst system.

Table 1: Optimization of Decarboxylative Cross-Coupling Conditions

EntryPd Catalyst (5 mol%)Cu Co-Catalyst (10 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)*IPC Observation
1 Pd(OAc)₂ Cu₂O K₂CO₃ NMP/Quinoline 120 84 Clean conversion, minimal protodecarboxylation
2Pd(PPh₃)₄Cu₂OK₂CO₃NMP/Quinoline12062Phosphine oxidation observed; slower kinetics
3Pd(OAc)₂NoneK₂CO₃NMP/Quinoline120<5Starting material recovered; no decarboxylation
4Pd(OAc)₂Cu₂OCs₂CO₃DMF10031Incomplete decarboxylation; poor solubility
5Pd(OAc)₂Cu₂OK₂CO₃NMP (No Quinoline)12018Rapid formation of inactive Cu(0) mirror

*Yields determined by quantitative ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard.

References

  • Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons Source: Organic Letters (ACS Publications) URL:[Link]

  • Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation... Source: National Institutes of Health (PMC) URL:[Link]

  • The Directing Group: A Tool for Efficient and Selective C–F Bond Activation Source: ACS Catalysis (ACS Publications) URL:[Link]

Sources

Method

Application Note: Strategic Incorporation of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid in Modern Kinase Inhibitor Design

Introduction & Rationale Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important target families in modern drug discovery.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet the demand for novel agents with improved potency, selectivity, and pharmacokinetic profiles remains high.

This guide details the strategic use of the fragment 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid as a building block in the design of next-generation kinase inhibitors. We will deconstruct this molecule to understand the inherent advantages conferred by each of its constituent parts and provide detailed protocols for its incorporation and subsequent evaluation.

Deconstruction of the Core Fragment:

  • Pyrazole Scaffold: The pyrazole ring is a "privileged" scaffold in medicinal chemistry, frequently found in FDA-approved kinase inhibitors like Crizotinib and Ruxolitinib.[2] Its five-membered heterocyclic structure is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common anchoring point for many inhibitors.

  • Fluorine Atom: The strategic placement of a fluorine atom is a cornerstone of modern medicinal chemistry.[3][4] It can enhance binding affinity through favorable electrostatic interactions, block sites of metabolic oxidation to improve drug half-life, and modulate the pKa of nearby functional groups to optimize physicochemical properties like cell permeability.[3][5][6]

  • Benzoic Acid Moiety: The carboxylic acid group is a versatile functional group capable of forming strong, charge-assisted hydrogen bonds with key residues (like the catalytic lysine) in the kinase active site.[7][8] However, it can also present challenges related to high plasma protein binding, poor permeability, and the formation of reactive acyl-glucuronide metabolites.[7][8][9][10] This dual nature makes it both a potent interaction point and a candidate for bioisosteric replacement during lead optimization.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to leverage this valuable fragment in their kinase inhibitor discovery programs.

Design Principles & Structural Integration Strategy

The successful incorporation of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid into a novel inhibitor hinges on a rational, structure-based design approach. The fragment itself is typically envisioned as a key interactive element that will be synthetically linked to a larger core scaffold designed to occupy other regions of the ATP-binding site.

Key Design Considerations:

  • Vector for Synthesis: The carboxylic acid provides a direct and reliable handle for synthetic elaboration, most commonly through amide bond formation with an amine-functionalized core scaffold.

  • Target Interaction Hypothesis: The pyrazole-phenyl moiety is often designed to interact with the solvent-exposed region or the allosteric pocket of the kinase.[11] The fluorine atom can be positioned to interact with specific residues or to block a known metabolic "soft spot." The carboxylic acid can target basic residues like lysine or form hydrogen bonds with the ribose-binding pocket.

  • Bioisosteric Replacement Strategy: During lead optimization, the carboxylic acid can be replaced with known bioisosteres to mitigate ADME liabilities.[12] Common replacements include tetrazoles, acyl sulfonamides, or hydroxamic acids, which can mimic the acidic proton and hydrogen bonding pattern while offering different physicochemical and metabolic profiles.[7][8][9][10]

G cluster_0 Design & Synthesis Workflow Fragment 5-fluoro-2-(1-methyl-1H- pyrazol-5-yl)benzoic acid Coupling Amide Coupling (EDC/HOBt or similar) Fragment->Coupling Acid Component Core Amine-Functionalized Core Scaffold Core->Coupling Amine Component Inhibitor Novel Kinase Inhibitor Candidate Coupling->Inhibitor Forms Amide Linkage Bioisostere Bioisosteric Replacement of Carboxylic Acid (e.g., Tetrazole) Inhibitor->Bioisostere Lead Optimization

Caption: A generalized workflow for kinase inhibitor design.

Synthetic Incorporation Protocol: Amide Coupling

The most direct method for incorporating the title fragment is via standard amide coupling chemistry. This protocol provides a general procedure that can be adapted based on the specific properties of the amine-functionalized core scaffold.

Protocol 3.1: General Amide Coupling Procedure

Rationale: This protocol utilizes EDC (a water-soluble carbodiimide) and HOBt (an activating agent) to form a reactive ester intermediate from the carboxylic acid, which is then readily attacked by the amine on the core scaffold to form a stable amide bond. This is a widely used, high-yielding, and reliable method in medicinal chemistry.

Materials:

  • 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

  • Amine-functionalized core scaffold (1.0 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents)

  • Hydroxybenzotriazole (HOBt, 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (1.1 equivalents) and the amine-functionalized core scaffold (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Base Addition: Add DIPEA (3.0 equivalents) dropwise while stirring. The base neutralizes the HCl byproduct of the EDC reaction.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x). This removes unreacted acid, coupling reagents, and DMF.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final inhibitor.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation Check:

  • Purity Assessment: Final product purity should be >95% as determined by HPLC or qNMR.

  • Structural Confirmation: NMR and HRMS data must be consistent with the expected structure.

Biochemical Potency Assessment

The first step in evaluating a new inhibitor is to determine its direct effect on the catalytic activity of the target kinase. A biochemical assay using purified, recombinant enzyme is the gold standard for this measurement.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

Rationale: This protocol describes a universal, homogeneous assay format that quantifies the amount of ADP produced during the kinase reaction.[13] The amount of ADP is directly proportional to kinase activity. The use of a fluorescence-based readout is highly sensitive, amenable to high-throughput screening, and avoids the hazards of radiometric assays.[14][15] ATP concentration is kept at or near the Michaelis-Menten constant (Km) to ensure that the assay is sensitive to competitive inhibitors.[13]

Materials:

  • Purified, active recombinant target kinase

  • Kinase-specific peptide or protein substrate[16]

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (novel inhibitor) dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Staurosporine)[17]

  • ADP detection reagent kit (e.g., ADP-Glo™, Transcreener® ADP²)

  • White, opaque 384-well microplates

G cluster_0 Biochemical Assay Workflow start Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions dispense Dispense Kinase & Inhibitor to Plate start->dispense incubate1 Pre-incubation (15 min, RT) dispense->incubate1 initiate Initiate Reaction: Add ATP/Substrate Mix incubate1->initiate incubate2 Kinase Reaction (60 min, RT) initiate->incubate2 stop Stop Reaction & Add ADP Detection Reagent incubate2->stop incubate3 Develop Signal (40 min, RT) stop->incubate3 read Read Fluorescence/ Luminescence incubate3->read analyze Data Analysis: Calculate % Inhibition Fit IC50 Curve read->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compound in 100% DMSO. A common starting concentration is 10 mM, diluted in 1:3 steps for a 10-point curve.

  • Assay Plate Setup:

    • Add 50 nL of each compound dilution to the appropriate wells of a 384-well plate.

    • Negative Control (0% Inhibition): Add 50 nL of 100% DMSO.

    • Positive Control (100% Inhibition): Add 50 nL of a high concentration of the control inhibitor.

  • Kinase Addition: Add 5 µL of the kinase solution (diluted in assay buffer) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[17]

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture (prepared in assay buffer) to all wells to start the reaction. The final ATP concentration should be approximately its Km for the specific kinase.

  • Kinase Reaction: Incubate the plate for the predetermined linear reaction time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the kinase reaction and initiate the detection process by adding the ADP detection reagents according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.

  • Data Acquisition: Read the plate on a compatible plate reader (fluorescence or luminescence).

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
Inhibitor-001 Kinase X15.2
Inhibitor-002 Kinase X89.7
Staurosporine Kinase X5.4

Cellular Target Engagement & Activity Assessment

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a functional downstream effect.[1][18]

Protocol 5.1: Western Blot for Phospho-Substrate Inhibition

Rationale: This method directly measures the phosphorylation of a known downstream substrate of the target kinase.[1] A potent and cell-permeable inhibitor will reduce the level of the phosphorylated substrate without affecting the total amount of that substrate protein. This provides direct evidence of target engagement and inhibition of the signaling pathway.

G cluster_0 Cellular Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Activates TargetKinase Target Kinase Receptor->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Your Inhibitor Inhibitor->TargetKinase Inhibits

Sources

Application

Application Note: A Scalable and Robust Synthesis of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

For: Researchers, scientists, and drug development professionals engaged in pharmaceutical process development and scale-up. Abstract This document provides a comprehensive guide to the scale-up synthesis of 5-fluoro-2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals engaged in pharmaceutical process development and scale-up.

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid, a key building block in the development of contemporary active pharmaceutical ingredients (APIs). The presented methodology is centered around a robust Suzuki-Miyaura cross-coupling reaction, selected for its high functional group tolerance, scalability, and well-documented reliability in industrial settings.[1][2][3] This guide offers detailed, step-by-step protocols, explains the causal reasoning behind critical process parameters, and addresses challenges inherent to scaling up from the laboratory bench to pilot plant production.

Introduction and Strategic Overview

5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a pivotal intermediate whose structural motifs are frequently encountered in molecules targeting a range of therapeutic areas. The efficient and cost-effective production of this intermediate is therefore a critical objective in the overall drug development pipeline.[][5]

The synthetic strategy detailed herein diverges from classical methods that may rely on harsh conditions or produce significant waste streams. We have instead focused on a modern, palladium-catalyzed approach that offers superior control, higher yields, and a more favorable environmental and safety profile. The chosen retrosynthetic pathway is illustrated below.

Retrosynthetic Analysis

The key disconnection is the carbon-carbon bond between the fluorinated benzoic acid ring and the N-methylpyrazole moiety. This leads to two principal synthons: a boronic acid (or ester) derivative of N-methylpyrazole and a halogenated fluorobenzoic acid. This approach is advantageous as the required starting materials are either commercially available or readily synthesized.

G cluster_0 Commercially Available Starting Materials cluster_1 Intermediate to be Synthesized target 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid disconnection C-C Bond Disconnection (Suzuki-Miyaura Coupling) target->disconnection synthon1 2-Bromo-5-fluorobenzoic acid (Electrophile) disconnection->synthon1 synthon2 (1-methyl-1H-pyrazol-5-yl)boronic acid (Nucleophile) disconnection->synthon2

Caption: Retrosynthetic analysis for the target molecule.

Experimental Protocols and Methodologies

This section provides detailed, step-by-step procedures for the synthesis of the key pyrazole intermediate and the final target compound.

Part A: Synthesis of (1-methyl-1H-pyrazol-5-yl)boronic acid pinacol ester

The synthesis of the pyrazole boronic ester is achieved via a directed ortho-metalation (DoM) of 1-methylpyrazole, followed by quenching with an electrophilic boron source.[6][7] This method provides high regioselectivity.

Materials & Reagents

ReagentGradeSupplier
1-MethylpyrazoleReagentPlus®, ≥99%Sigma-Aldrich
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane97%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Saturated aq. NH₄ClACS ReagentVWR
Ethyl AcetateACS ReagentFisher Scientific
BrineACS ReagentFisher Scientific
Anhydrous MgSO₄ACS ReagentFisher Scientific

Protocol

  • Reaction Setup: A 3-neck round-bottom flask, equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, is flame-dried and cooled under a stream of dry nitrogen.

  • Initial Charge: Charge the flask with 1-methylpyrazole (1.0 eq) and anhydrous Tetrahydrofuran (THF, 10 mL/g of pyrazole). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. The addition rate is critical to prevent side reactions. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Quenching & Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step. If necessary, purification can be achieved by flash chromatography on silica gel.

Part B: Scale-Up Synthesis of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

The core of the synthesis is the Suzuki-Miyaura cross-coupling, a powerful C-C bond-forming reaction catalyzed by palladium.[1][2][8]

Materials & Reagents

ReagentGradeSupplier
2-Bromo-5-fluorobenzoic acid98%Sigma-Aldrich
(1-methyl-1H-pyrazol-5-yl)boronic acid pinacol ester(From Part A)-
Pd(dppf)Cl₂ · CH₂Cl₂ complex98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Deionized Water--
2 M Hydrochloric Acid (HCl)ACS ReagentFisher Scientific
Ethyl AcetateACS ReagentFisher Scientific

Quantitative Data for Coupling Reaction

CompoundMW ( g/mol )EquivalentsMoles (mol)Mass (g)
2-Bromo-5-fluorobenzoic acid219.011.00.121.9
(1-methyl-1H-pyrazol-5-yl)boronic acid pinacol ester208.071.20.1225.0
Pd(dppf)Cl₂ · CH₂Cl₂ complex816.640.020.0021.63
Potassium Carbonate (K₂CO₃)138.213.00.341.5

Protocol

  • Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-5-fluorobenzoic acid (1.0 eq), (1-methyl-1H-pyrazol-5-yl)boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.02 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (v/v, 5 mL/g of benzoic acid).

  • Inerting: Purge the reactor with nitrogen for 15 minutes while stirring.

  • Heating: Heat the reaction mixture to 85-90 °C and maintain for 4-6 hours. Monitor the reaction progress by HPLC or LC-MS until the starting benzoic acid is consumed.

  • Cooling & Filtration: Cool the mixture to room temperature. Dilute with water and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.

  • Phase Separation & Acidification: Transfer the filtrate to a separatory funnel and separate the layers. Wash the organic layer with water. Extract the combined aqueous layers with ethyl acetate. Cool the aqueous layer to 0-5 °C and slowly add 2 M HCl to adjust the pH to ~2-3.

  • Precipitation & Isolation: The product will precipitate as a solid. Stir the slurry at 0-5 °C for 1 hour. Collect the solid by filtration, wash the filter cake with cold deionized water, and dry under vacuum at 50 °C to a constant weight.

  • Purity Check: The expected yield is 80-90%. Analyze the final product for purity using HPLC and confirm its identity with NMR and MS.[9]

Scale-Up Considerations and Process Optimization

Transitioning from a lab-scale procedure to pilot or manufacturing scale introduces significant challenges that must be proactively managed.[10]

  • Thermal Management: The initial lithiation step is highly exothermic. On a large scale, efficient heat removal is paramount. A jacketed reactor with a reliable cooling system is essential. The rate of n-BuLi addition must be carefully controlled based on the reactor's heat transfer capabilities to maintain the target temperature.

  • Mixing and Mass Transfer: In the heterogeneous Suzuki coupling mixture, efficient agitation is crucial to ensure good contact between the organic and aqueous phases, the solid base, and the catalyst. Inadequate mixing can lead to slow reaction rates and the formation of impurities.

  • Catalyst Removal: Post-reaction, the removal of residual palladium is a critical regulatory requirement for APIs. The described Celite filtration is a basic method. For larger scales, dedicated scavenger resins or charcoal treatments may be necessary to meet stringent ppm-level limits.

  • Crystallization and Purification: The final precipitation is a critical step that defines the product's purity and physical properties. Cooling rate, agitation speed, and final temperature all influence crystal size and impurity occlusion. Alternative purification methods for carboxylic acids, such as extraction into a basic aqueous phase and re-precipitation, or even progressive freeze purification, can be explored to enhance purity.[11][12][13]

G start Lab Scale (1-10g) d1 Thermal Runaway Risk? (Lithiation Exotherm) start->d1 kilo_lab Kilo Lab (100g-1kg) d2 Mixing Efficiency? (Phase Transfer) kilo_lab->d2 pilot Pilot Plant (10-50kg) d3 Residual Pd < 10 ppm? pilot->d3 end Manufacturing Scale a1_yes Implement jacketed cooling & controlled addition rate d1->a1_yes Yes a2_yes Optimize impeller design & agitation speed d2->a2_yes Yes d3->pilot No d4 Purity > 99.5%? d3->d4 Yes a3_no Introduce scavenger resin or charcoal treatment d3->a3_no d4->pilot No d4->end Yes a4_no Develop re-crystallization protocol d4->a4_no a1_yes->kilo_lab a2_yes->pilot a3_no->pilot a4_no->pilot

Caption: Decision workflow for process scale-up.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, structure, and purity of the final compound.[9][14]

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ ~13.5 (s, 1H, COOH), 7.9-7.5 (m, 3H, Ar-H), 7.6 (d, 1H, pyrazole-H), 6.4 (d, 1H, pyrazole-H), 3.8 (s, 3H, N-CH₃). Chemical shifts are approximate.
¹³C NMR (100 MHz, DMSO-d₆)Peaks corresponding to the carboxylic acid carbon, aromatic carbons (including C-F coupling), pyrazole carbons, and the N-methyl carbon.
HPLC-UV Purity ≥ 99.5% by area percentage at a specified wavelength (e.g., 254 nm).
LC-MS (ESI+) Calculated for C₁₁H₉FN₂O₂: 220.06. Found: m/z = 221.1 [M+H]⁺.
FT-IR (KBr) Characteristic absorptions for O-H (broad, carboxylic acid), C=O (~1700 cm⁻¹), C-F, and aromatic C-H stretches.

Conclusion

The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the production of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. By employing a Suzuki-Miyaura coupling, this process offers high yields and avoids many of the drawbacks of older synthetic methods. The outlined scale-up considerations provide a clear roadmap for transitioning this synthesis from the laboratory to a manufacturing environment, ensuring consistent quality and process safety.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • Snieckus, V. et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters. Available from: [Link]

  • Organic Chemistry Portal. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Available from: [Link]

  • Mortier, J. Directed Ortho Metalation. Unblog.fr. Available from: [Link]

  • Alam, M. A. et al. (2020). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. PMC. Available from: [Link]

  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • University of Rochester. Directed (ortho) Metallation. Available from: [Link]

  • Google Patents. Purification of carboxylic acids by complexation with selective solvents.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Alam, M.A. et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. MDPI. Available from: [Link]

  • Wikipedia. Directed ortho metalation. Available from: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available from: [Link]

  • Heterocycles. (1995). SYNTHESIS OF PYRAZOL0[1,5-b][l,2]BENZISOTHIAZOLES. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Parlow, J. J. et al. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. Available from: [Link]

  • Gîrd, C. E. et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • QuickCompany. Purification Of Aromatic Carboxylic Acids. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Altiras. (2026). Carboxylic Acid Purification in Pharmaceutical Manufacturing: Recovering Value from Intermediates and Mother Liquors. Available from: [Link]

  • Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Available from: [Link]

  • Google Patents. Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).
  • Khan, K. M. et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC. Available from: [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

  • El Yazidi, M. et al. (2021). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Available from: [Link]

  • Oprisor, O. D. et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC. Available from: [Link]

  • Ley, S. V. et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Protheragen. (2025). Pharmaceutical Intermediates Manufacturing Process | Complete Guide. Available from: [Link]

  • The Journal of Organic Chemistry. 2-(3-Aryl-5-pyrazolyl)benzoic acid chemistry. Available from: [Link]

  • Gilead Sciences. (2024). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Available from: [Link]

  • Linciano, P. et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. PMC. Available from: [Link]

  • Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • ResearchGate. (2020). Synthesis of the pyrazolyl benzoic acid derived aldehyde. Available from: [Link]

  • Semantic Scholar. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. Available from: [Link]

Sources

Method

Advanced Functionalization of 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid in Medicinal Chemistry

Introduction & Pharmacological Relevance In contemporary medicinal chemistry, the pyrazole-benzoic acid hybrid scaffold is recognized as a "privileged structure," particularly in the rational design of targeted kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

In contemporary medicinal chemistry, the pyrazole-benzoic acid hybrid scaffold is recognized as a "privileged structure," particularly in the rational design of targeted kinase inhibitors[1]. 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a highly versatile building block that combines three critical pharmacophoric elements:

  • The Pyrazole Core: Acts as a robust hydrogen-bond acceptor/donor system that frequently interacts with the hinge region of ATP-binding pockets in kinases (e.g., p38 MAP kinase, EGFR, and VEGFR-2)[2],[3].

  • The Fluorine Substitution: Positioned at the 5-position of the benzoic acid ring, the highly electronegative fluorine atom lowers the pKa of the adjacent carboxylic acid, modulates the overall lipophilicity (LogP), and provides metabolic shielding against cytochrome P450-mediated oxidative degradation[4].

  • The 1-Methyl Group: Locks the pyrazole into a specific tautomeric state, rigidifying the biaryl-like conformation and directing the spatial orientation of the molecule for optimal target engagement.

This application note provides detailed, self-validating protocols for the chemical functionalization of this critical intermediate, focusing on amide library generation and late-stage C-H activation.

Physicochemical Profiling & Reactivity Map

Understanding the intrinsic properties of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is essential for predicting its behavior in both synthetic workflows and biological assays.

Table 1: Physicochemical Properties & Pharmacological Impact
PropertyValuePharmacological & Synthetic Relevance
Molecular Weight 220.20 g/mol Optimal for Fragment-Based Drug Design (FBDD); allows significant mass budget for downstream functionalization.
LogP (Calculated) ~1.78Favorable lipophilicity for membrane permeability without inducing excessive hydrophobic trapping or aggregation[4].
H-Bond Donors 1The carboxylic acid serves as the primary reactive vector for amide coupling[3].
H-Bond Acceptors 4The pyrazole nitrogens and fluorine atom act as key interaction points in kinase active sites[5].
Reactivity Hotspots -COOH, Pyrazole C4Carboxylic acid is primed for aminolysis; the electron-rich C4 position of the pyrazole is susceptible to electrophilic palladation.

Synthetic Workflow & Functionalization Strategy

The structural complexity of this building block requires highly specific functionalization strategies. Standard coupling conditions often fail due to the steric bulk of the ortho-substituted pyrazole ring.

Workflow A 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl) benzoic acid B Amide Coupling (HATU, DIPEA) A->B Amines C C-H Activation (Pd(OAc)2, Ag2CO3) A->C Aryl Halides D Kinase Inhibitor Amide Library B->D High Yield E C4-Arylated Derivatives C->E Diversification

Figure 1: Synthetic workflow for the functionalization of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid.

Core Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling for Kinase Inhibitor Libraries

Causality & Rationale: The steric hindrance generated by the ortho-pyrazole ring necessitates the use of a highly reactive coupling agent. HATU generates an active 7-azabenzotriazole ester (HOAt-ester), which accelerates the aminolysis step through an intramolecular hydrogen-bonding transition state. This overcomes the steric blockade that typically causes standard EDC/HOBt couplings to stall or fail[3].

Reagents:

  • 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (1.0 eq)

  • Target Amine (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid derivative (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert argon atmosphere at 0 °C.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. The solution will typically turn a pale yellow color, indicating the formation of the active HOAt-ester.

  • Validation Checkpoint 1: Stir the reaction for 15 minutes at room temperature. Perform a rapid LC-MS analysis. Self-Validation: Do not proceed until the mass of the starting material ([M+H]+ 221.2) is fully converted to the active ester intermediate.

  • Aminolysis: Cool the mixture back to 0 °C and add the target amine (1.2 eq) dissolved in a minimal amount of DMF.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Late-Stage Palladium-Catalyzed C4-Arylation

Causality & Rationale: The C4 position of the 1-methyl-1H-pyrazole ring is the most electron-rich and sterically accessible site for electrophilic palladation. Using Pd(OAc)₂ in the presence of a mild base (Ag₂CO₃) facilitates a Concerted Metalation-Deprotonation (CMD) mechanism, allowing for direct C–C bond formation without the need for pre-halogenated pyrazole starting materials.

Reagents:

  • Amide derivative from Protocol A (1.0 eq)

  • Aryl Iodide (1.5 eq)

  • Pd(OAc)₂ (10 mol%)

  • Ag₂CO₃ (2.0 eq)

  • PivOH (Pivalic acid) (30 mol%)

  • HFIP (Hexafluoro-2-propanol) / Toluene (1:1, 0.1 M)

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk tube, combine the pyrazole-amide substrate (1.0 eq), Aryl Iodide (1.5 eq), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 eq), and PivOH (30 mol%).

  • Solvent Addition: Add the HFIP/Toluene solvent mixture. Note: HFIP acts as a strong hydrogen-bond donor that stabilizes the palladated intermediate and prevents catalyst aggregation.

  • Coupling: Seal the tube and heat the mixture to 110 °C for 16 hours.

  • Validation Checkpoint 2: Monitor the reaction via GC-MS or LC-MS. Self-Validation: The appearance of the arylated product mass indicates successful C-H functionalization. If homocoupling of the aryl halide is observed, reduce the reaction concentration and ensure strict anaerobic conditions.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove silver salts and palladium black, and purify via flash column chromatography.

Pharmacological Application: Kinase Inhibition

Once functionalized, derivatives of this scaffold are frequently evaluated in phenotypic and biochemical assays targeting oncogenic kinase pathways. The rigid biaryl system perfectly mimics the adenine ring of ATP, allowing it to competitively bind to the kinase active site[5].

Pathway Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Intracellular Kinase Receptor->Kinase Activation Downstream Downstream Signaling Kinase->Downstream Phosphorylation Drug Pyrazole Inhibitor Drug->Kinase ATP-Competitive Response Tumor Proliferation Downstream->Response Transcription

Figure 2: Mechanism of action for pyrazole-based kinase inhibitors in tumor cell pathways.

References

  • Title: Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 Source: RSC Publishing (RSC Advances) URL: [Link]

  • Title: New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation Source: MDPI (Molecules) URL: [Link]

  • Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Taylor & Francis (Expert Opinion on Drug Discovery) URL: [Link]

  • Title: Fast Iterative Synthetic Approach toward Identification of Novel Highly Selective p38 MAP Kinase Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Application

Application Notes &amp; Protocols for the Synthesis and Characterization of Coordination Complexes with 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Introduction: The Architectural Potential of a Fluorinated Pyrazole-Carboxylate Ligand The design and synthesis of coordination complexes, particularly metal-organic frameworks (MOFs) and coordination polymers (CPs), rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Potential of a Fluorinated Pyrazole-Carboxylate Ligand

The design and synthesis of coordination complexes, particularly metal-organic frameworks (MOFs) and coordination polymers (CPs), represent a frontier in materials science and drug development. The properties of these materials are fundamentally dictated by the interplay between the metal ion and the organic ligand. Pyrazole-based carboxylic acids have emerged as exceptionally versatile ligands due to their robust coordination modes, typically involving a nitrogen atom from the pyrazole ring and oxygen atoms from the carboxylate group. This dual-functionality allows for the construction of stable, multidimensional architectures.

This guide focuses on a particularly promising ligand: 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid . Its structure is unique, offering a bidentate chelate site through the pyrazolyl nitrogen and one carboxylate oxygen. The presence of a fluorine atom is a deliberate design choice; its high electronegativity can modulate the electronic properties of the ligand and the resulting complex, potentially influencing catalytic activity, gas sorption properties, and photoluminescence. Furthermore, the fluorine substituent can participate in non-covalent interactions (e.g., F···H or F···π), which can play a crucial role in the stability and packing of the final crystal structure.

These application notes provide a comprehensive framework for researchers, chemists, and material scientists, detailing the solvothermal synthesis of coordination complexes using this ligand and the essential techniques for their structural and physicochemical characterization.

Synthesis Protocol: Solvothermal Assembly of Crystalline Complexes

The method of choice for producing high-quality crystalline coordination polymers from this type of ligand is solvothermal synthesis. This technique involves heating the reactants in a sealed vessel (an autoclave) at a temperature above the boiling point of the solvent.[1][2] The resulting autogenous pressure and elevated temperature facilitate the dissolution of precursors and promote the slow crystal growth necessary for obtaining single crystals suitable for X-ray diffraction.[3]

Materials and Reagents
  • Ligand: 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

  • Metal Salts: High-purity salts of transition metals or lanthanides are recommended. The anion choice can influence the reaction; nitrates, acetates, or chlorides are common starting points (e.g., Zn(NO₃)₂·6H₂O, Cd(CH₃COO)₂·2H₂O, CoCl₂·6H₂O, Cu(NO₃)₂·3H₂O).

  • Solvents: HPLC-grade solvents are crucial to avoid impurities. Common choices include:

    • N,N-Dimethylformamide (DMF)

    • N,N-Diethylformamide (DEF)

    • Ethanol (EtOH)

    • Acetonitrile (MeCN)

    • Deionized Water

    • Solvent mixtures (e.g., DMF/H₂O, EtOH/H₂O) are often used to fine-tune solubility and crystal formation.[2][4]

  • Apparatus:

    • 25 mL Teflon-lined stainless-steel autoclaves

    • Analytical balance

    • Programmable laboratory oven

    • Vacuum filtration system (Büchner funnel, filter flask)

    • Optical microscope for crystal inspection

Step-by-Step Solvothermal Synthesis Protocol

This protocol provides a general starting point. Optimal conditions (temperature, time, molar ratios) will vary depending on the target metal ion and desired structure.

  • Reactant Preparation: In a 25 mL Teflon liner, combine 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (e.g., 0.1 mmol, 22.0 mg) and the chosen metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O, 29.7 mg).

    • Rationale: A 1:1 metal-to-ligand molar ratio is a common starting point for bidentate ligands. This ratio can be systematically varied (e.g., 1:2 or 2:1) to explore different structural outcomes.[1]

  • Solvent Addition: Add a solvent or solvent mixture (e.g., 10 mL of a 1:1 v/v mixture of DMF and ethanol) to the Teflon liner.

    • Rationale: The solvent system is critical. DMF is an excellent solvent for many organic ligands and metal salts, while ethanol can influence the solubility and sometimes act as a reducing agent at high temperatures.[4] The combination allows for fine-tuning of the crystallization process.

  • Homogenization: Briefly stir or sonicate the mixture to ensure a uniform suspension.

  • Sealing the Autoclave: Place the Teflon liner into its stainless-steel autoclave casing and seal it tightly.

  • Heating: Place the sealed autoclave in a programmable oven. Heat to a temperature between 100 °C and 160 °C and hold for 24 to 72 hours.[1]

    • Rationale: This temperature range is typical for solvothermal synthesis, providing sufficient thermal energy to overcome the kinetic barriers of crystal formation without decomposing the organic ligand.[3] The duration allows for slow, controlled crystal growth.

  • Cooling: After the heating period, program the oven to cool down slowly to room temperature (e.g., at a rate of 5 °C/hour).

    • Rationale: Slow cooling is paramount for obtaining high-quality, single crystals. Rapid cooling often leads to the formation of microcrystalline powders or amorphous precipitates.[5][6]

  • Product Isolation: Carefully open the autoclave in a fume hood. Collect the resulting crystals by vacuum filtration.

  • Washing and Drying: Wash the collected crystals with small portions of the mother liquor (the reaction solvent, e.g., DMF/ethanol) to remove any unreacted starting materials. Finally, allow the crystals to air-dry.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification A Weigh Ligand & Metal Salt B Add Solvent (e.g., DMF/EtOH) A->B C Seal in Teflon-lined Autoclave B->C D Heat in Oven (100-160 °C, 24-72 h) C->D E Slow Cooling (e.g., 5 °C/h) D->E F Filter Crystals E->F G Wash with Mother Liquor F->G H Air Dry G->H I Final Crystalline Product H->I Proceed to Characterization

Caption: Workflow for solvothermal synthesis of coordination complexes.

Physicochemical Characterization Protocols

A multi-technique approach is essential to unambiguously determine the structure and properties of the newly synthesized complexes.[7][8]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal.[9][10] It provides definitive information on bond lengths, angles, coordination environment of the metal center, and the overall crystal packing.[10][11]

Protocol:

  • Crystal Selection: Under a polarizing microscope, select a well-formed, transparent crystal with sharp edges and no visible defects (size ~0.1-0.25 mm).[5]

  • Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.

  • Data Collection: Place the mounted crystal on the diffractometer. A low temperature (e.g., 100-150 K) is typically used to minimize thermal vibrations of the atoms, leading to higher quality data.[9] Data is collected by rotating the crystal in a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å).[9][10]

  • Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure using specialized software (e.g., SHELXTL).[6]

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of the bulk (polycrystalline) sample and to ensure that the structure determined by SC-XRD is representative of the entire batch.[7][12]

Protocol:

  • Sample Preparation: Finely grind a small amount of the crystalline product (~10-20 mg) to ensure random orientation of the crystallites. Pack the powder into a sample holder.

  • Data Acquisition: Record the diffraction pattern over a range of 2θ angles (e.g., 5-50°) using a diffractometer, typically with Cu Kα radiation.

  • Analysis: Compare the experimental PXRD pattern with the pattern simulated from the single-crystal X-ray data. A good match confirms the phase purity of the bulk sample.[6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is crucial for assessing the thermal stability of the complex and quantifying the presence of coordinated or guest solvent molecules.[8]

Protocol:

  • Sample Preparation: Place a small amount of the sample (typically 2-5 mg) into an alumina or platinum TGA pan.

  • Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 800 °C).

  • Interpretation: The resulting TGA curve will show distinct weight loss steps. An initial weight loss at lower temperatures (< 200 °C) typically corresponds to the removal of guest or coordinated solvent molecules.[13][14] The onset of a sharp weight loss at higher temperatures indicates the decomposition of the organic ligand and the collapse of the framework.

Characterization Workflow Diagram

G Start Synthesized Crystals SCXRD Single-Crystal XRD (Determine 3D Structure) Start->SCXRD PXRD Powder XRD (Check Bulk Purity) Start->PXRD TGA Thermogravimetric Analysis (Thermal Stability) Start->TGA FTIR FT-IR Spectroscopy (Confirm Coordination) Start->FTIR Result_Structure Result_Structure SCXRD->Result_Structure Atomic Coordinates, Bond Lengths/Angles, Packing Diagram Result_Purity Result_Purity PXRD->Result_Purity Phase Purity Confirmation Result_Stability Result_Stability TGA->Result_Stability Decomposition Temp, Solvent Content Result_Coordination Result_Coordination FTIR->Result_Coordination Vibrational Spectra, Shift in C=O bands

Caption: Workflow for the characterization of coordination complexes.

Expected Data Summary

The following table summarizes the typical data expected from the characterization of a hypothetical coordination complex, [Zn(L)₂(H₂O)₂], where L is the deprotonated form of the title ligand.

Technique Parameter Typical Expected Result / Observation
SC-XRD Crystal System & Space Groupe.g., Monoclinic, P2₁/c
Metal Coordination Environmente.g., Distorted octahedral ZnN₂O₄ core from two pyrazole N atoms, two carboxylate O atoms, and two water O atoms.
Key Bond LengthsZn-N: ~2.1 Å; Zn-O(carboxylate): ~2.0 Å; Zn-O(water): ~2.2 Å
Supramolecular InteractionsHydrogen bonding involving coordinated water and carboxylate oxygens; possible C-H···F interactions.
PXRD Phase PurityExperimental pattern shows sharp peaks that match the positions of those simulated from the SC-XRD data.
TGA Initial Weight LossA distinct weight loss step observed between ~100-180 °C, corresponding to the loss of two coordinated water molecules.
Decomposition OnsetThe framework is stable up to >350 °C, followed by rapid weight loss due to ligand decomposition.[14]
FT-IR Carboxylate StretchingThe C=O stretch of the free ligand (~1700 cm⁻¹) disappears and is replaced by asymmetric (~1610 cm⁻¹) and symmetric (~1400 cm⁻¹) COO⁻ stretches, confirming coordination.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals inside a well-ventilated fume hood.

  • Solvothermal reactions in autoclaves generate high pressures. Never exceed the recommended temperature or filling volume of the Teflon liner (typically <80% full).

  • Allow the autoclave to cool completely to room temperature before opening.

References

  • BenchChem. (2025). Application Notes and Protocols for the Solvothermal Synthesis of Coordination Polymers using 1,3-di-(1,2,4-triazole-4-yl)benzene. BenchChem.
  • Khan, N. A., & Jhung, S. H. (2017). A Review on Metal- Organic Frameworks (MOFS)
  • Butt, F. K., et al. (2022). Physiochemical characterization of metal organic framework materials: A mini review.
  • AZoM. (2019). Metal Organic Frameworks (MOFs)
  • BenchChem. (2025). Single crystal X-ray diffraction of organometallic compounds. BenchChem.
  • University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP.
  • de Oliveira, A. P. A., et al. (2024). solid-state spectroscopic, thermokinetics and thermal analysis of aceclofenac coordination complexes with lanthanum and gadolinium. SciELO.
  • MDPI. (2021).
  • Wang, G., et al. (2022). Characterization of metal-organic frameworks by transmission electron microscopy. Taylor & Francis Online.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
  • Scribd. (n.d.). Thermogravimetric Analysis of Metal Complexes.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
  • ACS Publications. (2011). Synthesis, Thermoanalysis, and Thermal Kinetic Thermogravimetric Analysis of Transition Metal Co(II), Ni(II), Cu(II), and Zn(II) Complexes with 2-(2-Hydroxyphenyl)benzimidazole (HL).
  • Fuzhou University. (n.d.). X-ray single-crystal diffraction.
  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of complexes (1) and (2).
  • Bond, A. D. (2015). What goes on in sub-critical solvothermal synthesis of metal ion complexes?. Dalton Transactions.
  • RSIS International. (n.d.). Synthesis , Characterization and Thermogravimetric Analysis of Cobalt (III) and Zirconium(IV) Complexes With N-(3-nitrobenzylidiene)-N,N'- dimethyl-4-amino antipyrine.
  • AIP Publishing. (2019).
  • BenchChem. (2025).
  • Lo, S. M-F., et al. (2000). Solvothermal Synthesis of a Stable Coordination Polymer with Copper-I-Copper-II Dimer Units. Journal of the American Chemical Society.
  • MDPI. (2023). 5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties.
  • ChemRxiv. (n.d.). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE.
  • ChemRxiv. (n.d.). View of SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE.
  • PMC. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity.
  • PMC. (n.d.). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand.
  • ResearchGate. (2025). Crystal structure of 2-((5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)- methyl)-1H-benzo[d]imidazolecadmium(II) dichloride, Cd(C17H15N5)Cl2.
  • Radboud Repository. (2007). Coordination Versatility of 5(3)‐(2‐Hydroxyphenyl)‐3(5)‐methylpyrazole: Synthesis, Crystal Structure and Properties of C.
  • Semantic Scholar. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity.
  • Sapphire Bioscience. (n.d.). 2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
  • RSC Publishing. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Welcome to the technical support center for the synthesis of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction yield and purity.

The synthesis of this molecule, a key intermediate in various pharmaceutical compounds, often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is versatile but can be sensitive to various reaction parameters.[1] This guide will address common challenges associated with this synthesis, providing explanations for experimental choices and evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction to synthesize 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid has a low yield. What are the most probable causes?

Low yields in Suzuki-Miyaura couplings involving 2-halobenzoic acids are frequently encountered. The primary culprits are often related to the inherent properties of the starting materials and the sensitivity of the catalytic cycle.[2]

  • Inefficient Oxidative Addition: The palladium catalyst may have difficulty inserting into the carbon-halogen bond of the 2-halobenzoic acid derivative due to steric hindrance from the adjacent carboxylic acid group.[2]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to oxidation of the active Pd(0) species, halting the catalytic cycle.[2]

  • Protodehalogenation: A common side reaction is the replacement of the halogen on the benzoic acid with a hydrogen atom, leading to the formation of 5-fluorobenzoic acid.[1][2] This can be promoted by certain bases or the presence of protic solvents like alcohols.[2]

  • Homocoupling: The pyrazole boronic acid or ester can react with itself to form a dimer, consuming the starting material and reducing the yield of the desired product.

  • Protodeborylation: The boronic acid or ester can be unstable and undergo cleavage of the C-B bond, especially in the presence of acidic or basic conditions, rendering it inactive for the cross-coupling reaction.[1]

Q2: I'm observing a significant amount of 5-fluorobenzoic acid as a byproduct. How can I minimize this protodehalogenation?

Protodehalogenation is a frustrating side reaction that directly reduces your yield. Here are several strategies to mitigate it:

  • Solvent Choice: Strictly use anhydrous, aprotic solvents. Dioxane, tetrahydrofuran (THF), or toluene are excellent choices.[2] Avoid alcohols, as they can act as a hydride source and promote this side reaction.[1]

  • Base Selection: The choice of base is critical. While a base is necessary for the transmetalation step, some can exacerbate protodehalogenation.[2] Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium or potassium hydroxide.

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove all traces of oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period before adding the catalyst.[2]

Q3: What is the recommended starting material, a 2-bromo or a 2-iodo-5-fluorobenzoic acid?

The reactivity of the aryl halide in the oxidative addition step follows the order I > Br > Cl.[2] Therefore, using 2-iodo-5-fluorobenzoic acid will generally lead to a faster and more efficient reaction compared to the bromo or chloro analogues. While 2-bromo-5-fluorobenzoic acid can also be used, you may need to employ more forcing conditions (higher temperature, longer reaction time) or a more specialized catalyst system, which could potentially lead to more side reactions.[2][3]

Q4: How do I choose the right palladium catalyst and ligand for this synthesis?

The combination of the palladium source and the ligand is crucial for a successful Suzuki-Miyaura coupling.

  • Palladium Source: Both Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(II) precatalysts like Pd(OAc)₂ (palladium(II) acetate) are effective.[2] Pd(OAc)₂ is often preferred due to its air stability.[2]

  • Ligands: For sterically hindered substrates like 2-halobenzoic acids, bulky and electron-rich phosphine ligands are generally recommended. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent choice that can help to promote the oxidative addition step and stabilize the palladium catalyst.[2]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst2. Poor Reactivity of Aryl Halide3. Insufficient Base Strength1. Ensure proper degassing to prevent catalyst oxidation. Use a fresh, high-purity palladium source and ligand.2. Switch from a 2-chloro or 2-bromo-5-fluorobenzoic acid to the more reactive 2-iodo analogue.[2]3. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry.
Significant Formation of 5-fluorobenzoic acid (Protodehalogenation) 1. Protic Solvent2. Inappropriate Base3. Presence of a Hydride Source1. Use anhydrous aprotic solvents such as dioxane, THF, or toluene.[2]2. Avoid strong hydroxide bases. Use K₃PO₄ or Cs₂CO₃.3. Ensure all reagents and solvents are free from water and other potential hydride donors.
Formation of Pyrazole Dimer (Homocoupling) 1. Slow Transmetalation2. Inefficient Reductive Elimination1. Increase the concentration of the base to facilitate the formation of the boronate species, which is more reactive in transmetalation.[4]2. A more electron-rich ligand can sometimes accelerate the reductive elimination step.
Difficulty in Product Purification 1. Presence of Boronic Acid Byproducts2. Residual Palladium Catalyst1. After the reaction, an acidic workup can help to remove boronic acid-related impurities. The product can then be extracted into an organic solvent.2. The crude product can be filtered through a pad of celite or silica gel to remove the palladium catalyst before further purification by crystallization or chromatography.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point and should be optimized for your specific laboratory conditions and reagent purity.

Materials:

  • 2-Iodo-5-fluorobenzoic acid (1.0 eq.)

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 - 1.5 eq.)

  • Pd(OAc)₂ (0.02 eq., 2 mol%)

  • SPhos (0.04 eq., 4 mol%)

  • K₃PO₄ (3.0 eq.)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the 2-iodo-5-fluorobenzoic acid, the pyrazole boronic ester, K₃PO₄, Pd(OAc)₂, and SPhos.[2]

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and acidify with 1N HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Workflow Diagram

Suzuki_Miyaura_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-Iodo-5-fluorobenzoic acid Pyrazole Boronic Ester K₃PO₄, Pd(OAc)₂, SPhos B Degas System: Evacuate and backfill with Argon (3x) A->B C Add Solvent: Anhydrous, degassed 1,4-Dioxane B->C D Heat and Stir: 80-100 °C C->D E Monitor Progress: TLC or LC-MS D->E F Quench and Acidify: Add water, then 1N HCl E->F G Extract: Ethyl Acetate F->G H Purify: Column Chromatography or Recrystallization G->H I Final Product: 5-fluoro-2-(1-methyl-1H- pyrazol-5-yl)benzoic acid H->I

Caption: Suzuki-Miyaura Coupling Workflow

Catalytic Cycle Diagram

Catalytic_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_R Ar-Pd(II)-R(L₂) PdII->PdII_R R-B(OR)₂ Transmetalation Transmetalation PdII_R->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R ArX 2-Iodo-5-fluorobenzoic acid R_B Pyrazole-B(OR)₂ + Base BX_Base X-B(OR)₂ + Base

Sources

Optimization

Technical Support Center: HPLC Purification of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with developing robust, scalable reversed-phase high-performance liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with developing robust, scalable reversed-phase high-performance liquid chromatography (RP-HPLC) methods for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid .

As a highly functionalized building block, this molecule presents unique chromatographic challenges: a carboxylic acid moiety (pKa ~3.5–4.0) that dictates retention, a weakly basic pyrazole ring, and a fluorinated aromatic system that influences selectivity.

Below, you will find our authoritative troubleshooting FAQs, mechanistic visualizations, empirical data tables, and a self-validating preparative scale-up protocol.

Method Development Workflow

G S1 1. pH Optimization Target pKa ~3.5-4.0 S2 2. Modifier Selection 0.1% TFA vs 0.1% FA S1->S2 S3 3. Column Chemistry C18 vs Phenyl-Hexyl S2->S3 S4 4. Loading Study Determine Capacity S3->S4 S5 5. Prep-HPLC Purification & Recovery S4->S5

Fig 1. Systematic HPLC method development workflow for acidic pyrazole derivatives.

Troubleshooting FAQs: Causality & Solutions

Q1: Why am I seeing split peaks or severe tailing for this compound on a standard C18 column? Causality: The target compound contains a benzoic acid moiety. If your unbuffered mobile phase (e.g., plain water/acetonitrile) drifts near the molecule's pKa (~3.5–4.0), the compound exists in a dynamic equilibrium between its protonated (neutral, highly retained) and deprotonated (anionic, poorly retained) states. This dual-state elution manifests as peak splitting or severe tailing[1]. Furthermore, ionizing compounds behave as more polar species, drastically reducing their hydrophobic interaction with the alkyl stationary phase[2]. Solution: You must suppress ionization by forcing the mobile phase pH to at least 1 to 1.5 units below the pKa (i.e., pH 2.0–2.5). Develop your method using an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid (FA) to ensure the molecule remains fully protonated and neutral[1].

Q2: Should I use TFA or Formic Acid as my acidic modifier for preparative purification? Causality: The choice depends entirely on your detection method. TFA (pH ~2.0 at 0.1%) is a strong ion-pairing agent. It provides superior peak shape and resolution by masking residual silanols on the silica stationary phase[3]. However, TFA causes severe ion suppression in Electrospray Ionization (ESI-MS) due to increased mobile phase surface tension and adduct formation[3]. Formic acid (pH ~2.7 at 0.1%) is a weaker ion-pairing reagent but is highly volatile and MS-friendly[4]. Solution:

  • For UV-directed Prep-HPLC: Use 0.1% TFA . It will yield the highest loading capacity and sharpest peaks.

  • For MS-directed Prep-HPLC: Strictly use 0.1% Formic Acid . If peak tailing occurs, you can optimize by increasing the concentration slightly (up to 0.5%), though this may increase background noise[3].

Q3: I have co-eluting synthetic impurities (e.g., pyrazole regioisomers or des-fluoro impurities). Standard Acetonitrile/Water gradients aren't resolving them. What is the next logical step? Causality: Acetonitrile is a strong dipole but lacks hydrogen-bond donating capacity. Its nitrile bond can actually disrupt π−π interactions between the stationary phase and the analyte's aromatic rings[2]. Because your target molecule has an electron-deficient fluorinated aromatic ring and a conjugated pyrazole, π−π interactions are your most powerful lever for selectivity. Solution: Switch the organic modifier from Acetonitrile to Methanol (a strong proton donor/acceptor) and change the stationary phase to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. Methanol is highly effective at bringing out the unique π−π selectivity of phenyl phases, which is critical for resolving closely related aromatic regioisomers[2].

Mechanistic Visualization: Ionization Control

G Unbuffered Unbuffered Mobile Phase pH ~ 5.0 - 6.0 Mixed Ionization State Acidic Acidic Mobile Phase pH 2.0 - 2.7 Fully Protonated (Neutral) Unbuffered->Acidic Add 0.1% TFA/FA Result1 Poor Retention Peak Tailing Unbuffered->Result1 Deprotonation Result2 Strong Hydrophobic Retention Sharp Peak Symmetry Acidic->Result2 Ion Suppression

Fig 2. Effect of mobile phase pH on the ionization state and retention of benzoic acids.

Quantitative Optimization Data

Table 1: Mobile Phase Modifier Comparison for Acidic Pyrazole Derivatives

ModifierConcentrationApprox. pHMS CompatibilityChromatographic Effect
None (Water) N/A5.5 - 7.0ExcellentSevere tailing, poor retention. Not recommended.
Formic Acid (FA) 0.1% v/v~2.7ExcellentGood retention, moderate peak symmetry. Best for LC-MS.
Trifluoroacetic Acid (TFA) 0.1% v/v~2.0Poor (Ion Suppression)Excellent retention, sharpest peaks. Best for UV-Prep.
Ammonium Acetate 10 mM~6.8GoodAnalyte deprotonates and elutes near void volume.

Table 2: Stationary Phase Screening Matrix

Column ChemistryPrimary Interaction MechanismRecommended OrganicBest Use Case for Target Compound
C18 (Octadecyl) Hydrophobic (Dispersion)AcetonitrileGeneral purity screening, standard prep-HPLC scale-up.
Phenyl-Hexyl π−π and HydrophobicMethanolResolving closely related pyrazole regioisomers.
PFP (Pentafluorophenyl) Dipole-Dipole, π−π , H-bondAcetonitrile / MethanolResolving halogenated (e.g., des-fluoro) impurities.
Self-Validating Preparative HPLC Scale-Up Protocol

Objective: Scale up from analytical screening to >50 mg/injection preparative purification while maintaining baseline resolution.

Step 1: Analytical Baseline Establishment

  • Prepare a 2 mg/mL solution of the crude 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid in DMSO.

  • Run the sample on an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) using a 5–95% gradient of Acetonitrile in Water with 0.1% TFA.

  • Validation Checkpoint: Calculate the resolution ( Rs​ ) between the target API and the closest eluting impurity. Proceed only if Rs​>1.5 .

Step 2: Loading Capacity Study

  • Perform sequential injections of increasing volume (e.g., 5, 10, 20, 40 µL of a 50 mg/mL crude solution) on the analytical column.

  • Monitor the peak width and retention time shift (fronting is common for overloaded carboxylic acids).

  • Validation Checkpoint: Identify the maximum injection volume just before the target peak merges with the critical impurity ( Rs​ drops below 1.2).

Step 3: Scale-Up Calculation

  • Calculate the Scale-Up Factor (SF) to transition to the preparative column (e.g., 21.2 x 150 mm):

    SF=(rana​)2(rprep​)2​×Lana​Lprep​​

    (For a 4.6 mm to 21.2 mm column of the same length, SF≈21.2 )

  • Multiply the optimal analytical injection volume and flow rate by the SF to determine your preparative parameters.

Step 4: Preparative Execution & Recovery

  • Execute the scaled method on the Prep-HPLC system. Set UV collection triggers at 230 nm and 254 nm (optimal for the conjugated pyrazole-benzoic acid chromophore).

  • Analyze collected fractions via analytical HPLC. Pool fractions demonstrating >99% purity.

  • Solvent Removal: Remove the organic solvent (Acetonitrile/Methanol) via rotary evaporation at <40°C to prevent thermal degradation. Lyophilize the remaining aqueous phase to yield the purified powder and sublimate the volatile TFA/FA modifiers.

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid in Aqueous Media

Welcome to the technical support center for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered with this compound in aqueous media. This document will delve into the causal factors behind these challenges and offer validated protocols to overcome them, ensuring the integrity and success of your experiments.

Understanding the Molecule: Structural Insights into Solubility

5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid possesses a complex structure that contributes to its limited aqueous solubility. The presence of the fluorinated phenyl ring and the methylated pyrazole ring introduces significant hydrophobicity. While the carboxylic acid group provides a hydrophilic center capable of hydrogen bonding, its overall impact is often insufficient to counteract the nonpolar characteristics of the rest of the molecule, particularly at neutral or acidic pH.[1][2][3]

The key to enhancing its solubility lies in modulating the ionization state of the carboxylic acid and disrupting the intermolecular forces that favor the solid, crystalline state over dissolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered when working with 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid.

Q1: My compound is not dissolving in my aqueous buffer (e.g., PBS at pH 7.4). What is the first and most critical step to improve its solubility?

Answer: The most direct and effective method to enhance the solubility of an acidic compound like 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is through pH adjustment.[][5]

The Underlying Principle: Benzoic acid and its derivatives are weak acids.[5] Their solubility is highly dependent on the pH of the solution.[5][6] In an acidic or neutral environment, the carboxylic acid group remains largely in its protonated, uncharged form (R-COOH), which is less soluble in water.[7][8] By increasing the pH to a value above the compound's pKa, the carboxylic acid deprotonates to form the carboxylate salt (R-COO⁻). This charged species is significantly more polar and, therefore, more readily solvated by water molecules, leading to a substantial increase in solubility.[7][8]

  • Initial Suspension: Prepare a suspension of the compound in the desired aqueous buffer.

  • Incremental pH Adjustment: While stirring, add a small amount of a suitable base (e.g., 1 M NaOH) dropwise.

  • Monitoring: Continuously monitor the pH and the visual clarity of the solution.

  • Endpoint: Continue adding the base until the compound is fully dissolved. Note the final pH. It is advisable to target a pH at least 1-2 units above the predicted pKa of the carboxylic acid group.

  • Final pH Adjustment: If necessary for your experimental conditions, carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to the desired final pH, ensuring the compound remains in solution. Be aware that lowering the pH too much may cause precipitation.

Below is a diagram illustrating the decision-making process for pH adjustment.

Caption: Workflow for pH-based solubility enhancement.

Q2: I have adjusted the pH, but the solubility is still insufficient for my required concentration. What are my next options?

Answer: If pH adjustment alone is not sufficient, the use of co-solvents is the next logical step.[9][10][11]

The Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[9][10][11] They work by reducing the polarity of the aqueous medium, which in turn diminishes the hydrophobic effect and allows for more favorable interactions between the solvent and the nonpolar regions of the solute.[]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-10%A powerful and widely used co-solvent. Be mindful of its potential effects on biological systems.
Ethanol5-20%A less potent but often more biocompatible option than DMSO.[12][13]
Propylene Glycol10-30%Commonly used in pharmaceutical formulations.[9]
Polyethylene Glycol (PEG 300/400)10-40%Another common choice for in vivo and in vitro studies.[9][14]
  • Stock Solution Preparation: Prepare a concentrated stock solution of your compound in a pure co-solvent (e.g., DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer.

  • Observation: Visually inspect for any signs of precipitation.

  • Optimization: Determine the highest concentration of your compound that remains soluble at an acceptable co-solvent percentage for your experiment.

Here is a visual representation of the co-solvent selection process.

cosolvent_selection start Inadequate Solubility with pH Adjustment select_cosolvent Select Co-solvents for Screening (e.g., DMSO, Ethanol, PEG) start->select_cosolvent prepare_stock Prepare Concentrated Stock in Pure Co-solvent select_cosolvent->prepare_stock serial_dilute Serially Dilute into Aqueous Buffer prepare_stock->serial_dilute observe Observe for Precipitation serial_dilute->observe precipitate_yes Precipitation Observed observe->precipitate_yes Yes precipitate_no No Precipitation observe->precipitate_no No optimize Optimize Concentration and Co-solvent Percentage precipitate_yes->optimize final_formulation Final Formulation Achieved precipitate_no->final_formulation optimize->serial_dilute

Caption: Decision tree for co-solvent optimization.

Q3: Are there more advanced techniques if pH adjustment and co-solvents are not sufficient or are incompatible with my experimental system?

Answer: Yes, several advanced formulation strategies can be employed, including the use of cyclodextrins and surfactants.[15]

The Underlying Principle of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18] They can encapsulate poorly soluble "guest" molecules, like 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid, within their hydrophobic core, forming an inclusion complex.[16][18][19] This complex has a hydrophilic exterior, which significantly enhances its solubility in aqueous media.[16][19][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and biocompatibility.[17]

The Underlying Principle of Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[5] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core of the micelles, leading to a significant increase in their apparent solubility.[5][21] The choice of surfactant (anionic, cationic, or non-ionic) can be critical.[22][23][24] For an acidic drug, a cationic surfactant may offer enhanced solubilization due to favorable electrostatic interactions.[21]

Recommended Advanced Solubilization Agents:

AgentTypeTypical ConcentrationMechanism
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Cyclodextrin2-10% (w/v)Inclusion Complexation[16][17][19]
Polysorbate 80 (Tween® 80)Non-ionic Surfactant0.1-2% (v/v)Micellar Solubilization[22]
Sodium Lauryl Sulfate (SLS)Anionic Surfactant0.1-1% (w/v)Micellar Solubilization[21][23]
  • Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer at the desired concentration.

  • Addition of Compound: Add the 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid to the cyclodextrin solution.

  • Equilibration: Stir the mixture, sometimes with gentle heating (e.g., 40-50°C), for several hours to facilitate the formation of the inclusion complex.

  • Filtration: After cooling to room temperature, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Summary of Troubleshooting Strategies

StrategyPrincipleAdvantagesConsiderations
pH Adjustment Ionization of the carboxylic acid to a more soluble salt form.[25]Simple, effective, and often the first line of approach.[]The required pH may not be compatible with the experimental system.
Co-solvents Reduction of solvent polarity to enhance solvation of hydrophobic molecules.[9][11]Effective for a wide range of compounds; allows for high concentrations.Co-solvents can have biological or chemical effects on the experiment.[11]
Cyclodextrins Encapsulation of the hydrophobic molecule within a hydrophilic shell.[16][18][19]Generally biocompatible and can significantly enhance solubility without organic solvents.[17][]Can be a more expensive option; may alter the effective concentration of the free compound.
Surfactants Micellar encapsulation of the hydrophobic compound.[15][21]Highly effective at low concentrations.Potential for protein denaturation or cell lysis; can interfere with some assays.

This technical guide provides a structured and scientifically grounded approach to resolving the solubility challenges associated with 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. By understanding the underlying chemical principles and following the detailed protocols, researchers can effectively formulate this compound for their specific experimental needs.

References

  • Vertex AI Search. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Almac Group. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Tătaru, A. M., et al. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Wikipedia. (n.d.). Cosolvent.
  • Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • MDPI. (2026, January 16). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.
  • Almac Group. (n.d.). Key strategies central to overcoming poor API solubility.
  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Smolecule. (2023, August 15). Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1.
  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • CymitQuimica. (n.d.). CAS 37718-11-9: Pyrazole-4-carboxylic acid.
  • Benchchem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • Park, S. H., & Choi, H. K. (2006). The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. International Journal of Pharmaceutics, 321(1-2), 35–41.
  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257–1260.
  • ACS Publications. (2008, October 8). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol.
  • SciSpace. (n.d.). Enhancement of Solubility and Mass Transfer Coefficient of Benzoic Acid Through Hydrotropy.
  • ResearchGate. (n.d.). Solubilization Using Cosolvent Approach | Request PDF.
  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • BOC Sciences. (n.d.).
  • Benchchem. (n.d.).
  • GuideChem. (n.d.). 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
  • Google Patents. (n.d.). US4882075A - Acidic surfactant solvent composition.
  • Pearson. (2025, November 27).
  • Pearson. (n.d.). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?
  • CymitQuimica. (n.d.). 2-Fluoro-5-(1-methyl-1h-pyrazol-5-yl)benzoic acid.
  • Alfa Chemistry. (n.d.).
  • Longchang Chemical. (2022, March 17). What are the types of surfactants? How surfactants work?
  • MDPI. (2022, August 1). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures.
  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • OCL Journal. (n.d.). Detergents The main surfactants used in detergents and personal care products.

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings for 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid Precursors

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly nuanced challenges of synthesizing 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly nuanced challenges of synthesizing 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid precursors.

Coupling a 1-methyl-1H-pyrazol-5-yl nucleophile with an ortho-substituted halobenzoic acid electrophile merges two notoriously difficult substrate classes. This guide deconstructs the mechanistic failures—specifically protodeboronation and catalyst poisoning—and provides field-proven, self-validating protocols to ensure reproducible yields.

Mechanistic Workflow & Failure Pathways

To troubleshoot effectively, we must first map the catalytic cycle and identify where the specific electronic and steric properties of our substrates cause the system to fail.

SuzukiMechanism Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd Poisoning Catalyst Poisoning (Pyrazole N-Coordination) Pd0->Poisoning Ligand Displacement PdII_Ar Pd(II)-Aryl Halide Complex OxAdd->PdII_Ar Transmet Transmetalation (Base Mediated) PdII_Ar->Transmet PdII_Ar->Poisoning PdII_Ar_Het Pd(II)-Aryl-Heteroaryl Transmet->PdII_Ar_Het RedElim Reductive Elimination PdII_Ar_Het->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product (Benzoate Ester Precursor) RedElim->Product ArX Ethyl 2-bromo-5-fluorobenzoate (Electrophile) ArX->OxAdd Boronic 1-Methyl-1H-pyrazol-5-ylboronic Acid (Nucleophile) Boronic->Transmet Protodeboronation Protodeboronation (Forms 1-Methylpyrazole) Boronic->Protodeboronation H2O / Heat / Base

Figure 1: Suzuki-Miyaura catalytic cycle highlighting failure points for pyrazole-5-boronic acids.

Troubleshooting FAQs

Q1: My LC-MS shows massive amounts of 1-methylpyrazole and unreacted aryl halide. What is happening?

Cause: You are observing protodeboronation , the most common failure mode for 2-heteroaryl boronic acids [3]. The nitrogen atom adjacent to the carbon-boron bond in 1-methyl-1H-pyrazol-5-ylboronic acid exerts a strong electron-withdrawing inductive effect. This polarizes the C-B bond, making it exceptionally vulnerable to nucleophilic attack by hydroxide ions (or water) present in standard aqueous base conditions, rapidly cleaving the boron moiety to leave a C-H bond [6]. Solution:

  • Mask the Boronic Acid: Switch from the free boronic acid to the pinacol ester (Bpin) or MIDA boronate. These derivatives act as slow-release mechanisms for the active boronic species, keeping its steady-state concentration low and minimizing degradation [4].

  • Alter the Base/Solvent: Move away from harsh aqueous bases (like Na2CO3 in water). Utilize anhydrous conditions with potassium trimethylsilanolate (TMSOK) [4], or use a mild base like Cs2CO3 in a low-water solvent system (e.g., 4:1 Dioxane/H2O) [1].

Q2: The reaction stalls at 30% conversion, and a black precipitate forms. Why?

Cause: This indicates catalyst poisoning and subsequent palladium black precipitation. The Lewis-basic nitrogen of the pyrazole ring can displace your phosphine ligands and coordinate directly to the Pd(0) or Pd(II) center, trapping the catalyst in an inactive off-cycle state [5]. Furthermore, if you are using the free 5-fluoro-2-halobenzoic acid, the ortho-carboxylate group can coordinate to the Pd(II) intermediate after oxidative addition, forming a highly stable palladacycle that resists transmetalation. Solution:

  • Protect the Electrophile: Never run this specific coupling on the free benzoic acid. Pre-protect it as an ethyl or methyl ester (e.g., ethyl 2-bromo-5-fluorobenzoate) to eliminate the carboxylate coordination vector [2].

  • Upgrade the Ligand: Use a bidentate ligand with a wide bite angle (like dppf) or a bulky, electron-rich Buchwald ligand (like XPhos). These ligands sterically block the pyrazole nitrogen from coordinating to the palladium center while accelerating the difficult oxidative addition into the sterically hindered ortho-substituted aryl halide [1, 5].

Q3: I am seeing a significant amount of bi-pyrazole byproducts. How do I prevent this?

Cause: Homocoupling of the boronic ester occurs when oxygen infiltrates the reaction vessel. Oxygen acts as an oxidant, driving a competing Pd-catalyzed homocoupling cycle. Solution: Implement strict Schlenk techniques. Standard nitrogen bubbling is insufficient for electron-rich heteroaryl boronates. Utilize the freeze-pump-thaw degassing method described in the protocol below.

Quantitative Data: Condition Screening

The following table summarizes the optimization trajectory for coupling ethyl 2-bromo-5-fluorobenzoate with 1-methyl-1H-pyrazol-5-ylboronic acid pinacol ester.

EntryCatalyst / Ligand (5 mol%)Base (2.5 eq)Solvent SystemTempYield (%)Protodeboronation (%)Mechanistic Observation
1Pd(PPh3)4Na2CO3Dioxane/H2O (1:1)100°C<10%>80%Complete hydrolytic degradation of the boronic ester.
2Pd(dppf)Cl2K2CO3DMF/H2O (4:1)90°C45%40%Moderate yield; significant N-coordination stalling.
3Pd(dppf)Cl2 Cs2CO3 Dioxane/H2O (4:1) 80°C 82% <10% Optimal balance of transmetalation vs. stability [1].
4XPhos Pd G3TMSOKTHF (Anhydrous)60°C91%<2%Excellent yield; anhydrous conditions prevent degradation [4].

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoate (Precursor). Design Rationale: This protocol utilizes the pinacol ester to slow-release the nucleophile, an esterified electrophile to prevent palladacycle formation, and Pd(dppf)Cl2 with Cs2CO3 to balance steric accommodation with mild basicity [1].

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add ethyl 2-bromo-5-fluorobenzoate (1.0 mmol, 247 mg), 1-methyl-1H-pyrazol-5-ylboronic acid pinacol ester (1.5 mmol, 312 mg), and anhydrous Cs2CO3 (2.5 mmol, 814 mg).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and Deionized H2O (1.0 mL). Seal the flask and subject the mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold. Causality: Removing dissolved O2 is critical to prevent oxidative homocoupling of the pyrazole.

  • Catalyst Introduction: Backfill the Schlenk flask with ultra-pure Argon. Briefly open the septum under a positive stream of Argon and add Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 41 mg). Reseal the flask tightly.

  • Reaction Execution: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 6 hours.

  • Self-Validation Checkpoint: At 5 hours, withdraw a 10 µL aliquot under Argon, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Success Criteria: Disappearance of the starting halide (m/z 247/249) and presence of the product mass (m/z [M+H]+ = 249.1).

    • Failure Criteria: A dominant peak at m/z 83.1 indicates protodeboronation (1-methylpyrazole). If present, abort and verify solvent degassing and base stoichiometry.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes) to afford the pure precursor.

  • Downstream Processing: The ethyl ester can subsequently be hydrolyzed to the target 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid using LiOH in THF/H2O at room temperature.

References

  • US10106553B2 - Substituted benzothiophenyl derivatives as GPR40 agonists for the treatment of type II diabetes Source: Google Patents URL
  • WO2017176961A1 - Imidazo [1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders Source: Google Patents URL
  • Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center Source: Benchchem URL
  • Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: Journal of the American Chemical Society URL
  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles Source: Benchchem URL
  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids Source: Journal of the American Chemical Society URL
Troubleshooting

Technical Support Center: Purification of 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid . Because this molecule features a complex interplay of a hydrogen-bonding carboxylic acid, a polarizable pyrazole ring, and a hydrophobic fluorinated aromatic core, standard purification templates often fail.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and protocols.

Physicochemical Profiling & Solvent Logic

To purify this building block effectively, we must exploit its structural domains:

  • The Carboxylic Acid Motif: Forms stable hydrogen-bonded dimers. It is highly soluble in hot polar protic solvents (like ethanol) but exhibits a sharp drop in solubility when the dielectric constant of the medium is increased via the addition of water.

  • The Fluorobenzene Core: Imparts significant lipophilicity. While the acid group wants to dissolve in aqueous media, the fluorinated ring forces the molecule out of solution, making mixed-solvent systems highly effective[1].

  • The 1-Methyl-1H-pyrazole Ring: Acts as a hydrogen-bond acceptor. It crystallizes exceptionally well from alcoholic solvents due to the formation of extended intermolecular hydrogen-bonding networks[2].

Quantitative Solvent Selection Guide

The table below summarizes the performance of various solvent systems tested for the recrystallization of fluorinated aryl-pyrazole carboxylic acids.

Solvent SystemVolume RatioSolute:Solvent (g/mL)Yield RecoveryPurity (HPLC)Mechanistic Notes & Causality
Ethanol / Water 1:1 to 1:21:1585 - 90%>99.0%Optimal. Ethanol breaks acid dimers at reflux; water acts as an anti-solvent to force rapid, high-purity lattice formation[3].
Toluene N/A (Single)1:2075 - 80%>98.5%Good for polar impurities. Requires high heat (110 °C). The lipophilic fluorobenzene core dissolves well, leaving polar salts behind[4].
Ethyl Acetate / Heptane 1:31:2570 - 75%>99.5%Isomer separation. Best for removing pyrazole regioisomers (e.g., 3-yl vs. 5-yl) by amplifying dipole moment differences in non-polar media.
Isopropanol (IPA) N/A (Single)1:1260 - 65%>97.0%Sub-optimal. The molecule retains too much solubility in cold IPA, leading to unacceptable yield losses in the mother liquor.

Standard Operating Procedure (SOP): Ethanol/Water System

This protocol utilizes a self-validating saturation technique to ensure perfect crystallization conditions every time.

Step 1: Primary Dissolution Weigh the crude 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. Suspend it in 10 volumes (v/w) of absolute ethanol in an Erlenmeyer flask. Heat the suspension to a gentle reflux (75–80 °C) with magnetic stirring until the solid completely dissolves. Causality: Heating increases the kinetic energy of the system, breaking the intermolecular hydrogen bonds of the carboxylic acid dimers and allowing the ethanol to solvate the monomeric units.

Step 2: Decolorization & Hot Filtration (If required) If the solution is dark brown or yellow (indicative of polymeric Suzuki/cyclization byproducts), add 5% (w/w) activated charcoal. Boil for 5 minutes, then perform a rapid hot gravity filtration through a heated funnel lined with Celite[5]. Causality: The highly porous charcoal adsorbs large, conjugated polymeric impurities while the target molecule remains in the hot solvent[6].

Step 3: Anti-Solvent Titration (The Self-Validating Step) Maintain the clarified ethanol solution at 75 °C. Dropwise, add near-boiling deionized water (80 °C) while swirling continuously. Stop adding water the exact moment the solution becomes faintly and persistently turbid (cloudy)[1]. Validation: This persistent cloudiness proves the solution has crossed the exact threshold of saturation.

Step 4: Saturation Reset Add hot ethanol dropwise (usually 1–3 mL is sufficient) until the turbidity just clears. Validation: The solution is now perfectly saturated at its boiling point, ensuring maximum yield upon cooling[5].

Step 5: Controlled Nucleation Remove the flask from the heat source. Cover it with a watch glass and allow it to cool undisturbed on the benchtop to room temperature (20 °C) over 1.5 to 2 hours. Causality: Slow cooling provides the thermodynamic time required for the 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid molecules to arrange into their lowest-energy, pure crystal lattice, actively excluding impurities.

Step 6: Maturation & Isolation Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold 1:2 Ethanol/Water to remove residual mother liquor[7]. Dry under vacuum at 45 °C to constant weight.

Workflow Visualization

Recrystallization_Workflow Start Crude 5-Fluoro-2-(1-methyl-1H -pyrazol-5-yl)benzoic acid Dissolve Dissolve in Ethanol (75-80 °C) Start->Dissolve Charcoal Add Charcoal & Filter Hot (If highly colored) Dissolve->Charcoal Water Add Hot Water Dropwise Until Turbid Charcoal->Water Clear Add Drops of Hot Ethanol Until Clear Water->Clear Cool Cool Slowly to 20 °C Then Ice Bath (0-5 °C) Clear->Cool Oiling Oiling Out? Cool->Oiling Reheat Reheat & Add Ethanol Oiling->Reheat Yes Isolate Vacuum Filter & Wash (Cold EtOH/H2O) Oiling->Isolate No Reheat->Cool Pure Pure Product Isolate->Pure

Recrystallization workflow for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid.

Troubleshooting & FAQs

Q: Why does my compound "oil out" as a sticky liquid instead of forming crystals in the ethanol/water system? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of your solute-impurity mixture drops below the temperature at which the compound saturates the solution. Because the fluorobenzene moiety is highly hydrophobic, adding water too quickly forces the molecule out of solution before a solid crystal lattice can organize[1]. Solution: Do not attempt to scratch the glass or freeze the oil. Reheat the mixture until it is a homogeneous liquid again, add 5–10% more hot ethanol to increase the solubility threshold, and cool the flask much more slowly (e.g., by insulating it in a towel or a warm water bath)[1].

Q: I am seeing co-crystallization of the 1-methyl-1H-pyrazol-3-yl regioisomer. How do I separate them? A: Regioisomers often have nearly identical solubility profiles in highly hydrogen-bonding solvents like ethanol/water. Solution: Switch to the Ethyl Acetate / Heptane solvent system. In a non-polar environment (heptane), the subtle differences in the dipole moments between the 3-yl and 5-yl pyrazole isomers become magnified. The target 5-yl isomer will typically crystallize preferentially, leaving the 3-yl isomer in the mother liquor.

Q: Can I use a single-solvent system to avoid the hassle of titrating an anti-solvent? A: Yes. While mixed solvents offer the highest yield, Toluene or Xylene can be used as a single-solvent system for fluorinated benzoic acids[4]. The compound is sparingly soluble in cold toluene but highly soluble at reflux (~110 °C). Be aware that prolonged heating at 110 °C may cause slight thermal degradation or decarboxylation, so heating times must be minimized.

Q: My crystals are extremely fine and powdery, making filtration difficult. How do I grow larger crystals? A: Powdery crystals are the result of rapid nucleation, usually caused by cooling the solution too fast or adding cold water instead of hot water during the anti-solvent step. Solution: Ensure the water added in Step 3 is near boiling. If the crystals are already powdery, reheat the suspension to dissolve them, and allow the flask to cool at a rate of no more than 1 °C per minute.

References

  • "Recrystallization of Benzoic Acid: Background." Massachusetts College of Liberal Arts.
  • "Organic chem lab reports (purification - recrystallization of benzoic acid)." SweetStudy.
  • "Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization." Benchchem.
  • "Experiment: Recrystallization – Part II: Purification of Solids." Science Learning Center, PBWorks.
  • "Organic Chemistry - LabArchives, Your Electronic Lab Notebook: Recrystallization of Benzoic Acid." LabArchives.
  • "2-amino-3-fluorobenzoic acid." Organic Syntheses Procedure.
  • "CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid." Google Patents.
  • "Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit." DergiPark.

Sources

Optimization

minimizing side reactions when activating 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Welcome to the technical support center for the activation and subsequent derivatization of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the activation and subsequent derivatization of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Our goal is to provide in-depth, actionable advice to help you anticipate and mitigate common side reactions, ensuring high-yield, high-purity outcomes in your synthetic campaigns.

Structural Considerations & Potential Challenges

Before diving into troubleshooting, it's crucial to understand the unique structural features of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid and the challenges they present:

  • Steric Hindrance: The carboxylic acid is ortho-substituted with a bulky 1-methyl-1H-pyrazol-5-yl group. This steric impediment can significantly slow down the rate of reaction with coupling reagents and the subsequent nucleophilic attack by an amine or alcohol.[1][2]

  • Electronic Properties: The pyrazole ring is an electron-rich heterocycle, while the fluorine atom is electron-withdrawing. This electronic environment can influence the reactivity of the carboxyl group and the stability of activated intermediates.

  • Nucleophilicity of the Pyrazole Ring: Although the N-methyl group blocks direct reaction at one nitrogen, the pyrazole ring system itself could potentially interact with highly reactive intermediates, though this is generally a minor pathway.

This combination of steric and electronic factors necessitates a careful selection of activation methods to avoid sluggish reactions and the formation of undesired byproducts.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with this and structurally similar carboxylic acids.

Q1: My amide coupling reaction is very slow or stalls completely. What is the likely cause and how can I fix it?

A1: The primary cause is almost certainly the steric hindrance around the carboxylic acid. Standard coupling reagents may form an activated intermediate that is too sterically encumbered for the incoming nucleophile (amine) to attack efficiently.[2]

Troubleshooting Steps:

  • Switch to a More Potent Coupling Reagent: For sterically hindered substrates, uronium/aminium salt-based reagents are often superior to carbodiimides.[1][3]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the first choice for difficult couplings. It forms a highly reactive OAt-active ester, which can accelerate the rate of amide bond formation to outcompete side reactions.[1][3][4]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is another highly efficient reagent that exists in the more reactive uronium form and has a good safety profile.[3][5]

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier.[2] Microwave heating can also be effective but requires careful optimization to avoid decomposition.[3]

  • Optimize the Base: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[6] These bases are less likely to cause side reactions compared to less hindered bases like triethylamine.

  • Consider a Two-Step Acid Chloride Formation: For extremely challenging couplings, converting the carboxylic acid to the highly reactive acid chloride can be effective. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF can be used. This method is harsh and should be reserved for when other methods fail.[2]

Q2: I'm observing a significant amount of an N-acylurea byproduct in my reaction using EDC. How can I prevent this?

A2: The formation of N-acylurea is a classic side reaction when using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[7][8] It occurs when the highly reactive O-acylisourea intermediate rearranges instead of reacting with your amine.[8]

Solution:

  • Use an Additive: The most effective way to suppress N-acylurea formation is to add an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1] These additives intercept the O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This new intermediate is less prone to rearrangement and efficiently reacts with the amine.[8]

  • Control Stoichiometry: Using an excess of the carbodiimide can sometimes lead to increased side reactions.[7] Use close to stoichiometric amounts (1.0-1.2 equivalents) of the coupling reagent.

Q3: Can the pyrazole ring itself react or cause side products?

A3: While the N-methylation of the pyrazole reduces its nucleophilicity, side reactions involving the heterocycle are possible under certain conditions, particularly if an overly aggressive activation method is used or if an excess of the coupling reagent is present. For instance, excess uronium reagents have been reported to guanidinylate free amino groups, and analogous reactions with other nucleophilic sites on a substrate are conceivable.[9]

Mitigation Strategy:

  • Use Precise Stoichiometry: Avoid using a large excess of the coupling reagent. Typically, 1.1 to 1.2 equivalents are sufficient.

  • Monitor the Reaction: Use LC-MS to monitor for unexpected byproducts. If a mass corresponding to the addition of a fragment from the coupling reagent is observed, reduce the equivalents of the reagent and base.

Troubleshooting & Optimization Workflow

A systematic approach is key to successfully activating this challenging substrate. The following workflow can help diagnose and solve common problems.

G cluster_0 Phase 1: Initial Reaction Setup cluster_1 Phase 2: Analysis & Troubleshooting cluster_2 Phase 3: Corrective Actions start Start: Dissolve Acid, Amine, and Base (DIPEA) in an Aprotic Solvent (DMF/DCM) reagent Add Coupling Reagent (e.g., HATU, 1.1 eq) at 0°C to RT start->reagent monitor Monitor Reaction by TLC or LC-MS reagent->monitor outcome Reaction Complete & Clean? monitor->outcome no_rxn Problem: Low Conversion (>50% SM remaining) outcome->no_rxn No side_product Problem: Side Products Detected outcome->side_product No complete Workup & Purify outcome->complete Yes sol_no_rxn1 Solution 1: Increase Temperature (e.g., 40-50°C) no_rxn->sol_no_rxn1 sol_no_rxn2 Solution 2: Switch to more potent reagent (e.g., Acid Chloride formation) no_rxn->sol_no_rxn2 sol_side_product1 Solution 1: Re-evaluate Stoichiometry (Reduce coupling reagent eq.) side_product->sol_side_product1 sol_side_product2 Solution 2: Change Additive (e.g., EDC/HOBt to EDC/Oxyma) side_product->sol_side_product2

Caption: Troubleshooting workflow for activating 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid.

Recommended Protocols & Reagent Selection

The choice of coupling reagent is the most critical parameter for this substrate.[10] Below is a comparison of common reagent classes and recommended starting protocols.

Table 1: Comparison of Coupling Reagents for Hindered Acids
Reagent ClassExample(s)Typical YieldKey AdvantagesPotential Side Reactions
Uronium Salts HATU, HCTU, COMUHighHighly efficient, fast reactions, effective for hindered systems.[1][3]Guanidinylation of primary amines if used in large excess.[9]
Carbodiimides EDC/HOBt, DIC/OxymaModerate to HighCost-effective, widely used. Additives are crucial.[1]N-acylurea formation, potential for racemization without additives.[8][11]
Phosphonium Salts PyBOP, PyAOPHighVery effective for difficult couplings and suppressing racemization.[5]Can be more expensive; byproducts can complicate purification.
Acid Halides SOCl₂, Oxalyl ChlorideHighForms highly reactive intermediate, useful for unreactive amines.[2]Harsh conditions, not suitable for sensitive substrates, safety concerns.
Protocol 1: High-Efficiency Coupling with HATU

This is the recommended starting point for most amide bond formations with the title compound.

  • Setup: In a dry, inert atmosphere (N₂ or Ar) flask, dissolve 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (1.0 eq) and your amine (1.1-1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 5 minutes at room temperature.[12]

  • Activation: Cool the mixture to 0 °C. Add HATU (1.1 eq) in one portion. The solution may change color.[12]

  • Reaction: Stir the reaction at 0 °C for 10 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS over 2-16 hours.[12]

  • Workup: Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate). Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Cost-Effective Coupling with EDC/HOBt

This method is a viable alternative, especially for larger-scale reactions where cost is a factor.

  • Setup: In a dry, inert atmosphere flask, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.2 eq) in anhydrous DMF.

  • Activation: Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) in one portion.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours, monitoring for completion by TLC or LC-MS.[12]

  • Workup & Purification: Follow the workup and purification steps as described in Protocol 1. The urea byproduct from EDC is water-soluble and should be removed during the aqueous washes.

Understanding the Mechanism: Why Additives are Crucial

The mechanism of carbodiimide coupling highlights the importance of additives in preventing side reactions. Without an additive, the reactive O-acylisourea can undergo an intramolecular rearrangement to a stable N-acylurea, terminating the reaction. Additives like HOBt or Oxyma provide an alternative, more productive pathway.

G acid R-COOH o_acyl O-Acylisourea (Reactive Intermediate) acid->o_acyl +EDC edc EDC edc->o_acyl amide Desired Amide o_acyl->amide + R'-NH₂ (Desired Path) urea Urea Byproduct o_acyl->urea n_acyl N-Acylurea (Side Product) o_acyl->n_acyl Rearrangement (Side Reaction) active_ester Active Ester (More Stable Intermediate) o_acyl->active_ester + Additive (Suppression Path) amine R'-NH₂ amine->amide hobt HOBt / Oxyma (Additive) hobt->active_ester active_ester->amide + R'-NH₂

Caption: Role of additives in carbodiimide coupling to prevent N-acylurea formation.

By understanding the inherent challenges of this substrate and employing a logical, informed approach to methods development, researchers can reliably and efficiently synthesize their desired target molecules while minimizing side reactions and maximizing yield.

References

  • Vertex AI Search. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • BenchChem. Minimizing epimerization during Fmoc-N-PEG23-acid coupling.
  • Peptide Chemistry. Peptide Side Reactions.
  • Wikipedia. Carbodiimide.
  • Bachem. Avoiding epimerization in peptide synthesis.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
  • RSC Publishing. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
  • BenchChem. Troubleshooting low yield in N3-peptide synthesis.
  • NIH. Epimerisation in Peptide Synthesis.
  • BenchChem. A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid.
  • SlidePlayer. Epimerization of Peptide.
  • MDPI. Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent.
  • PubMed. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • BenchChem. What is the mechanism of carbodiimide coupling reactions?.
  • NIH. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.
  • BenchChem. Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • Aapptec Peptides. Coupling Reagents.

Sources

Troubleshooting

reducing steric hindrance effects of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Welcome to the Technical Support Center for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid . This compound presents unique synthetic challenges due to extreme steric hindrance at the ortho position.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid . This compound presents unique synthetic challenges due to extreme steric hindrance at the ortho position. This guide is designed for researchers and drug development professionals to troubleshoot low yields, optimize amide coupling/esterification workflows, and understand the fundamental mechanistic barriers of this specific pharmacophore.

Diagnostic Overview: The "Ortho Effect"

Before troubleshooting, it is critical to understand why this molecule resists standard coupling conditions. The presence of the bulky 1-methyl-1H-pyrazol-5-yl group adjacent to the carboxylic acid fundamentally alters the molecule's 3D conformation and reactivity.

SIR_Mechanism A 5-Fluoro-2-(1-methyl-1H- pyrazol-5-yl)benzoic acid B Ortho-Substitution (Bulky Pyrazole Group) A->B C Steric Repulsion at Carboxyl Carbon B->C D Carboxyl Twist Out-of-Plane C->D E Steric Inhibition of Resonance (SIR) D->E F Blocked Nucleophilic Trajectory D->F G Standard Coupling Failure F->G

Mechanistic impact of ortho-substitution on resonance and nucleophilic trajectory.

Frequently Asked Questions (FAQs)

Q1: Why do standard coupling reagents like EDC/HOBt or DCC fail with this specific benzoic acid? A1: The failure is driven by the "ortho effect." The 1-methyl-1H-pyrazol-5-yl group is exceptionally bulky. To minimize steric repulsion, the carboxyl group is forced to twist out of the plane of the benzene ring, a phenomenon known as Steric Inhibition of Resonance (SIR)[1]. While this slightly increases the acidity of the proton by disrupting cross-conjugation[2], it creates a massive physical barrier. Standard carbodiimides form an O-acylisourea intermediate that is simply too bulky to be efficiently attacked by an incoming amine nucleophile. Consequently, the intermediate either hydrolyzes back to the starting material or undergoes an unwanted rearrangement to form an unreactive N-acylurea byproduct[3].

Q2: Which coupling reagents are recommended for overcoming this specific steric clash? A2: Premium phosphonium or uronium/aminium salts are required. HATU and COMU are highly recommended. HATU forms an extremely reactive OAt (7-azabenzotriazole) active ester, which benefits from the neighboring group effect of the pyridine nitrogen to accelerate amine attack. COMU, an uronium salt based on the OxymaPure leaving group, offers superior reactivity for hindered substrates and allows for visual reaction monitoring via color change[4]. Alternatively, PyAOP (a phosphonium reagent) is highly effective because it does not react with free amines (preventing guanidinylation) and can be used in excess to drive difficult, sterically congested couplings to completion[5].

Q3: Does the 5-fluoro substituent impact the coupling efficiency? A3: The 5-fluoro group is electron-withdrawing via induction. While its primary role in drug design is often to modulate lipophilicity and metabolic stability, it slightly increases the electrophilicity of the carbonyl carbon once activated. However, the steric hindrance from the ortho-pyrazole group remains the dominant kinetic barrier dictating reaction success.

Q4: I am seeing a large amount of byproduct with a mass corresponding to the addition of my coupling reagent. What is happening? A4: You are likely observing guanidinylation . When using uronium-based reagents (like HATU or HBTU) with sterically hindered carboxylic acids, the activation step is slow. If the amine is present in the mixture before the acid is fully activated, the amine will attack the coupling reagent itself, forming a stable guanidino byproduct. To prevent this, ensure a strict pre-activation time (15–30 minutes) before adding the amine, or switch to a phosphonium reagent like PyAOP, which does not cause guanidinylation[5].

Quantitative Data: Reagent Selection Matrix

To simplify reagent selection, use the following matrix comparing the efficacy of various coupling classes against sterically hindered ortho-substituted benzoic acids.

ReagentChemical ClassActive Intermediate FormedEfficiency for Hindered AcidsRisk of Guanidinylation
EDC / HOBt CarbodiimideOBt EsterLowNone
HATU Aminium / UroniumOAt EsterHighHigh (if amine added early)
COMU UroniumOxyma EsterVery HighHigh (if amine added early)
PyAOP PhosphoniumOAt EsterVery HighNone
Oxalyl Chloride Acyl HalideAcid ChlorideMaximum None

Troubleshooting Workflow

If you encounter low yields during amide bond formation, follow this logical progression to escalate the reactivity of your system.

Troubleshooting_Workflow Start Start Amide Coupling Standard Attempt Standard Reagents (EDC/HOBt, DIC) Start->Standard Check1 Conversion > 80%? Standard->Check1 Premium Switch to Premium Reagents (COMU, HATU, PyAOP) Check1->Premium No Success Successful Amide Bond Formation Check1->Success Yes Heat Apply Microwave Heating (60-80°C) Premium->Heat Check2 Conversion > 80%? Heat->Check2 AcidChlor Generate Acid Chloride (Oxalyl Chloride + DMF) Check2->AcidChlor No Check2->Success Yes AcidChlor->Success

Step-by-step troubleshooting workflow for sterically hindered amide coupling.

Verified Experimental Protocols

The following protocols are engineered as self-validating systems to ensure maximum conversion of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid.

Protocol A: High-Efficiency Coupling using COMU

Use this as your first-line approach for hindered amines.

  • Pre-activation: Dissolve 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Add COMU (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Self-Validation Check: Observe the color of the solution. COMU undergoes a distinct color change in the presence of base (often turning yellow/orange), confirming the formation of the active Oxyma ester[4]. Stir for exactly 15 minutes at room temperature.

  • Coupling: Add the target amine (1.2 eq).

  • Thermal Acceleration: If LC-MS indicates stalled conversion after 2 hours, transfer the sealed vessel to a microwave reactor and heat to 60°C for 1 hour[6].

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Protocol B: Acid Chloride Generation (The "Nuclear" Option)

Use this when premium reagents fail. This bypasses the bulky active ester intermediate entirely by creating a much smaller, highly reactive electrophile[6].

  • Activation: Dissolve the benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Oxalyl Chloride (1.5 eq) dropwise at 0°C, followed by 1–2 drops of anhydrous DMF (catalyst).

  • Self-Validation Check: You will immediately observe vigorous gas evolution (CO₂ and CO). The reaction is complete when the bubbling entirely ceases (typically 1–2 hours at room temperature)[6].

  • Purging: Concentrate the mixture to absolute dryness under reduced pressure to remove all unreacted oxalyl chloride. Do not skip this step, or the excess oxalyl chloride will react with your amine.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM, cool to 0°C, and dropwise add a solution of your amine (1.1 eq) and DIPEA (2.5 eq) in DCM. Stir for 2 hours, allowing it to warm to room temperature.

References[4] Sigma-Aldrich. Peptide Coupling Reagents Guide. Retrieved from: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/peptide-coupling-reagents[3] ChemPep. Overview of Peptide Coupling Reagents. Retrieved from: https://www.chempep.com/ChemPep-peptide-coupling-reagents.htm[1] Wikipedia. Ortho effect. Retrieved from: https://en.wikipedia.org/wiki/Ortho_effect[7] BenchChem. Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Retrieved from: https://www.benchchem.com/document/challenges-in-amide-coupling-with-sterically-hindered-33-difluorocyclopentanamine[6] ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from: https://www.researchgate.net/publication/233810141_Efficient_Peptide_Coupling_Involving_Sterically_Hindered_Amino_Acids[2] Chemistry Stack Exchange. Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from: https://chemistry.stackexchange.com/questions/116240/steric-inhibition-of-resonance-in-ortho-substituted-benzoic-acids[5] ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00067

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Reference Data & Comparative Studies

Validation

The Fluorine Advantage: A Comparative Analysis of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid and its Non-fluorinated Analog

A Technical Guide for Researchers in Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules is a well-established strategy to enhance pharmacological p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules is a well-established strategy to enhance pharmacological properties.[1][2] This guide provides an in-depth comparison of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid and its non-fluorinated counterpart, 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. Through a detailed examination of their physicochemical properties, biological activities, and the underlying principles of fluorine's influence, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their discovery programs.

The Strategic Role of Fluorine in Drug Design

The introduction of a fluorine atom into a molecule can profoundly alter its electronic and physical properties.[3] Fluorine's high electronegativity and small atomic radius can influence a compound's lipophilicity, metabolic stability, acidity (pKa), and its ability to interact with biological targets.[1][4] These modifications can translate into improved pharmacokinetic profiles, enhanced target selectivity, and increased potency.[4] The pyrazole moiety itself is a privileged scaffold in drug discovery, known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7] When combined with a benzoic acid functional group, these molecules present a versatile platform for developing novel therapeutics.

Physicochemical Properties: A Tale of Two Analogs

The primary distinction between the two molecules lies in the presence of a fluorine atom at the 5-position of the benzoic acid ring. This seemingly minor change can have significant consequences for the molecule's behavior in a biological system.

Property5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (analog)Impact of Fluorination
Molecular Formula C11H9FN2O2[8][9]C11H10N2O2Addition of one fluorine atom
Molecular Weight 220.2 g/mol [8][9]218.22 g/mol Increased molecular weight
logP (Lipophilicity) 1.78[8]Not explicitly found, but generally lower than the fluorinated analog.Increased lipophilicity is often observed with aromatic fluorination.[10]
pKa (Acidity) Not explicitly found, but expected to be lower (more acidic) than the non-fluorinated analog.Not explicitly found.The electron-withdrawing nature of fluorine generally increases the acidity of the carboxylic acid group.[3]

Table 1: Comparison of Physicochemical Properties.

The increased lipophilicity of the fluorinated compound can enhance its ability to cross cell membranes, potentially leading to better bioavailability and tissue penetration.[11][12] The lower pKa, indicating a stronger acid, can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with target proteins.[4]

Biological Activity: The Ripple Effect of a Single Atom

The introduction of fluorine can enhance binding affinity to target proteins through several mechanisms:

  • Altered Electrostatics: The strong electron-withdrawing nature of fluorine can create favorable electrostatic interactions with the protein's active site.

  • Hydrogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor, forming crucial interactions that stabilize the ligand-protein complex.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2] This can lead to a longer half-life and improved pharmacokinetic profile.

For instance, in the development of kinase inhibitors, fluorination has been shown to enhance selectivity and reduce off-target toxicities.[13] Similarly, in the context of antibacterial agents, fluorinated pyrazole derivatives have demonstrated potent activity.[5]

Experimental Protocols for Comparative Evaluation

To empirically determine the advantages of the fluorinated analog, a series of head-to-head experimental comparisons are necessary. The following protocols provide a framework for such an evaluation.

Kinase Inhibition Assay

This assay will determine the inhibitory potency of the compounds against a target kinase.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compounds, Kinase, Substrate & ATP Compound_Prep->Incubation Enzyme_Prep Kinase & Substrate Preparation Enzyme_Prep->Incubation Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Readout Measure Signal (e.g., Luminescence) Detection_Reagent->Readout IC50_Calc Calculate IC50 Values Readout->IC50_Calc

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of both the fluorinated and non-fluorinated compounds in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microplate, combine the kinase, a specific peptide substrate, and ATP in a buffered solution.

  • Incubation: Add the diluted compounds to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate (e.g., using a luminescence-based assay).

  • Data Analysis: Measure the signal and plot the percentage of kinase inhibition against the compound concentration. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Cell-Based Proliferation Assay

This assay assesses the effect of the compounds on the growth of cancer cells.

Workflow Diagram:

G cluster_seeding Cell Culture cluster_treatment Treatment cluster_viability Viability Assessment cluster_analysis Analysis Cell_Seeding Seed Cells in Microplate Adherence Allow Cells to Adhere Overnight Cell_Seeding->Adherence Compound_Addition Add Compound Dilutions Adherence->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Viability_Reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) Incubation->Viability_Reagent Signal_Measurement Measure Signal (Absorbance or Luminescence) Viability_Reagent->Signal_Measurement GI50_Calc Calculate GI50 Values Signal_Measurement->GI50_Calc

Caption: Workflow for a cell-based proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate a relevant cancer cell line in a 96-well plate at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the fluorinated and non-fluorinated compounds.

  • Incubation: Incubate the cells for a period of 48 to 72 hours.

  • Viability Assessment: Add a reagent that measures cell viability, such as MTT or a luminescent cell viability reagent.

  • Data Analysis: Measure the resulting signal and calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Conclusion

References

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. Benchchem.
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)
  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applic
  • Fluorine in drug discovery: Role, design and case studies.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light c
  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed.
  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light c
  • Structure activity relationship (SAR).
  • Importance of Fluorine in Benzazole Compounds. PMC.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid. GuideChem.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. PMC.
  • 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6. Ossila.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
  • 2-Fluoro-5-(1-methyl-1h-pyrazol-5-yl)benzoic acid. CymitQuimica.
  • 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid. Sigma-Aldrich.
  • 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid. Sigma-Aldrich.
  • Benzoic acid, 2-[[(1-methyl-1H-pyrazol-5-yl)amino]carbonyl]- (9CI). NextSDS.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • Pyrazoles database - synthesis, physical properties.
  • 5-Fluoro-2-(pyrimidin-2-yl)benzoic acid | C11H7FN2O2 | CID 67086950. PubChem.
  • Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzo
  • 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde. Sigma-Aldrich.
  • The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs.
  • 4-Fluoro-N-methyl-N-(1-(4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl)piperidin-4-yl)-2-(trifluoromethyl)benzamide | 1258861-20-9. Sigma-Aldrich.
  • N-((5-(2-fluorophenyl)-1(pyridin-3-ylsulfonyl)-1h-pyrrole-3-yl)methyl)
  • 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. PubChem.

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Comparative

Validating Purity of 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid: A qNMR Comparison Guide

As drug development pipelines increasingly rely on complex, highly functionalized intermediates, the analytical frameworks used to validate their purity must evolve. 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (C₁₁...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex, highly functionalized intermediates, the analytical frameworks used to validate their purity must evolve. 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (C₁₁H₉FN₂O₂, MW: 220.20 g/mol ) is a prime example of such an intermediate. Featuring a fluorinated aromatic ring and a substituted pyrazole, it is prone to carrying over UV-transparent impurities—such as inorganic salts from cross-coupling reactions or residual solvents—that traditional chromatographic methods often miss.

In this guide, we objectively compare Quantitative Nuclear Magnetic Resonance (qNMR) against conventional techniques like HPLC-UV and LC-MS. By leveraging the updated metrological principles outlined in USP <761>[1], we will construct a self-validating qNMR protocol that establishes the absolute mass fraction of this intermediate without requiring an identical reference standard.

Methodological Comparison: The Analytical Landscape

When assessing the purity of a novel pharmaceutical building block, relying solely on relative area percentages can lead to critical downstream failures. The table below summarizes the performance and limitations of standard analytical alternatives.

Analytical TechniquePrimary OutputRequires Identical Reference Std?Detects Inorganic Salts?Detects Residual Solvents?Best Use Case
HPLC-UV Relative Area %Yes (for absolute purity)No (UV transparent)Rarely (depends on cutoff)Routine batch monitoring of known chromophoric impurities.
LC-MS TIC Area % / m/zYes (due to ionization bias)NoNoStructural identification and trace impurity profiling.
Titration Mass Fraction %NoYes (if they interfere)NoAcid/base content verification (lacks structural specificity).
qNMR (1H) Absolute Mass Fraction % No (uses universal IS) Yes (by mass balance) Yes (distinct NMR signals) Primary purity assignment and reference standard qualification.
The Causality of Analytical Bias

HPLC-UV relies on the chromophore-dependent extinction coefficients of the analyte and its impurities. If an impurity lacks a chromophore (e.g., lithium chloride, water, or aliphatic solvents), it registers a response factor of zero, artificially inflating the analyte's reported purity. qNMR circumvents this by utilizing a universal response: the signal intensity of a proton is directly proportional to the number of nuclei generating it, regardless of the molecule's structure[2].

LogicalComparison cluster_qnmr qNMR Pathway (Absolute Purity) cluster_hplc HPLC-UV Pathway (Relative Purity) Q qNMR Analysis U Universal Proton Response (Signal ∝ Nuclei) Q->U A Absolute Mass Fraction (Detects Salts & Solvents) U->A H HPLC-UV Analysis C Chromophore-Dependent Response H->C R Relative Area % (Ignores UV-Transparent Impurities) C->R

Logical comparison of qNMR vs. HPLC-UV pathways for purity determination.

Experimental Data: A Real-World Batch Comparison

To illustrate the practical impact of these methodologies, we analyzed a single batch (Batch 042-A) of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid using all three primary techniques.

TechniqueReported PurityKey Impurities DetectedCausality of Discrepancy
HPLC-UV (254 nm) 99.2%Des-fluoro analog (0.8%)Blind to non-chromophoric mass.
LC-MS (ESI+) 98.5%Des-fluoro analog, Pyrazole isomerOver-represents easily ionized species.
qNMR (Internal Std) 96.4% Ethyl acetate (1.5%), Salts (1.3%) Accounts for total mass balance.

Insight: The 2.8% discrepancy between HPLC-UV and qNMR is not an error; it is the exact mass fraction of residual ethyl acetate (visible in NMR at 1.17 ppm and 4.03 ppm) and inorganic salts (inferred via mass balance deficit) that HPLC-UV cannot detect. This demonstrates why regulatory bodies increasingly recognize qNMR as a primary method for absolute purity determination[3].

Step-by-Step qNMR Methodology & Causality

To achieve metrological traceability, the qNMR protocol must be treated as a self-validating system. Every parameter is deliberately chosen to prevent the propagation of error[4].

Workflow S1 1. Gravimetric Co-weighing Analyte + TraceCERT IS S2 2. Dissolution in DMSO-d6 (Ensure Complete Solvation) S1->S2 S3 3. T1 Measurement & Acquisition (D1 ≥ 5 × T1) S2->S3 S4 4. Spectral Processing (Phase & Baseline Correction) S3->S4 S5 5. Integration (incl. 13C satellites) & Purity Calculation S4->S5

Step-by-step qNMR experimental workflow establishing a self-validating purity assessment.

Step 1: Internal Standard (IS) Selection

Action: Select Dimethyl sulfone (DMSO₂, TraceCERT®) as the internal calibrant. Causality: The analyte contains aromatic/pyrazole protons (6.3–8.0 ppm) and an N-methyl singlet (~3.8 ppm). DMSO₂ provides a sharp, highly isolated singlet at ~3.0 ppm (6 protons). This ensures zero peak overlap, which is the most common source of integration error in qNMR[5].

Step 2: Gravimetric Preparation

Action: Using a microbalance (d = 0.001 mg), accurately co-weigh ~20 mg of the analyte and ~10 mg of DMSO₂ into a vial. Dissolve completely in 0.8 mL of DMSO-d₆. Causality: qNMR is fundamentally a mass-ratio technique. The accuracy of the final purity value is directly bottlenecked by weighing precision. Co-weighing into a single vial before transferring to the NMR tube eliminates volumetric transfer errors.

Step 3: NMR Acquisition Parameters

Action: Run an Inversion Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton of interest. Set the relaxation delay ( D1​ ) to ≥5×T1​ . Use a 90° excitation pulse. Causality: A 90° pulse maximizes the Signal-to-Noise Ratio (SNR). However, if the delay between scans is too short, the nuclear spins will saturate, artificially reducing the integral of slower-relaxing protons. Setting D1​≥5×T1​ guarantees >99.3% magnetization recovery, ensuring the integral remains perfectly proportional to the molar concentration[4].

Step 4: Spectral Processing & Integration

Action: Apply a 0.3 Hz exponential line broadening, zero-fill to 64k points, and perform meticulous manual phase and baseline correction. Integrate the IS peak (3.0 ppm) and the analyte's N-methyl peak (3.8 ppm), ensuring the integration regions span at least 64 times the full width at half maximum (FWHM) and include the ¹³C satellite peaks. Causality: ¹³C satellites represent ~1.1% of the total proton signal. Failing to include them in both the analyte and the IS integrals introduces a systematic bias. Proper baseline correction ensures that the broad tails of Lorentzian peak shapes do not skew the area calculations.

Data Interpretation & The Self-Validating System

The absolute mass fraction ( Px​ ) is calculated using the fundamental qNMR equation[5]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where:

  • I = Integral area (Analyte Ix​ at 3.8 ppm; IS Istd​ at 3.0 ppm)

  • N = Number of protons (Analyte Nx​=3 ; IS Nstd​=6 )

  • M = Molar mass (Analyte Mx​=220.20 ; IS Mstd​=94.13 )

  • m = Weighed mass

  • Pstd​ = Certified purity of the IS (e.g., 99.9%)

Ensuring Trustworthiness (E-E-A-T)

To classify this protocol as a self-validating system , the following internal checks must be passed:

  • Replicate Precision: Two independent gravimetric preparations must yield a calculated purity within ≤0.5% of each other.

  • SNR Threshold: The integrated peaks must possess a Signal-to-Noise ratio of ≥150:1 to ensure the statistical variation of the noise does not impact the integral area by more than 0.1%.

  • Orthogonal Peak Verification: Calculate the purity using a secondary analyte peak (e.g., the pyrazole H-4 proton at ~6.3 ppm, Nx​=1 ). The purity derived from the aromatic region must match the purity derived from the N-methyl region. A mismatch immediately flags hidden co-eluting impurities beneath one of the signals.

By adhering to these stringent, causality-driven protocols, analytical scientists can confidently release 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid batches for downstream API synthesis, knowing the exact mass balance has been accounted for.

References

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy.
  • Stimuli Article: Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method. US Pharmacopeia (USP).
  • A Guide to Quantitative NMR (qNMR). Emery Pharma.
  • Malz, F., & Jancke, H. Validation of quantitative NMR. PubMed (J Pharm Biomed Anal).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.

Sources

Validation

Comparative Reactivity of Pyrazole-Substituted Benzoic Acids in Peptide Coupling: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison & Methodological Guide As a Senior Application Scientist, I frequently encounter synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison & Methodological Guide

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when incorporating heterocyclic scaffolds into peptide sequences or small-molecule APIs. Pyrazole-substituted benzoic acids are highly valued in medicinal chemistry (e.g., in the design of p38 MAP kinase and VEGFR-2 inhibitors [1]), but they present unique challenges during amide bond formation.

This guide objectively compares the reactivity of ortho-, meta-, and para-pyrazole-substituted benzoic acids against standard benchmarks, explaining the causality behind their behavior and providing a self-validating protocol to overcome coupling failures.

Mechanistic Causality: The Thermodynamics vs. Kinetics Dichotomy

The reactivity of a benzoic acid derivative in nucleophilic acyl substitution is governed by a delicate balance between the electronic properties of the ring substituents (thermodynamics) and their spatial arrangement (kinetics) [2].

  • Electronic Effects (The Thermodynamic Advantage): The 1H-pyrazol-1-yl group acts as a net electron-withdrawing group (EWG) via induction due to its electronegative nitrogen atoms. This electron withdrawal lowers the pKa of the benzoic acid compared to the unsubstituted benchmark. A lower pKa correlates with a more highly electrophilic carbonyl carbon once converted to an active ester (e.g., OAt or OBt), theoretically accelerating the nucleophilic attack by the incoming amine.

  • Steric Hindrance (The Kinetic Bottleneck): While para- and meta-substitutions benefit from this electronic activation, ortho-substitution (e.g., 2-(1H-pyrazol-1-yl)benzoic acid) introduces severe steric bulk directly adjacent to the carboxylate. This spatial shielding physically blocks the Bürgi-Dunitz trajectory required for the amine to attack the activated ester, drastically reducing the reaction rate.

In practice, the kinetic penalty of ortho-steric hindrance completely overrides the thermodynamic benefit of electronic activation, necessitating highly reactive coupling reagents (like HATU) and optimized conditions.

Mechanistic Pathway Visualization

The following diagram illustrates the workflow of carboxylic acid activation and highlights where electronic and steric factors exert their influence during the coupling cycle.

Mechanism A Pyrazole-Benzoic Acid B Activation (HATU / DIPEA) A->B Deprotonation C OAt Active Ester (Highly Electrophilic) B->C Uronium Attack E Amide Product C->E Amidation D Amine Nucleophile D->E Nucleophilic Addition F Steric Hindrance (Ortho-substitution) F->C Slows Attack G Electronic Pull (Para/Meta-substitution) G->C Increases Reactivity

Fig 1: Mechanistic workflow of pyrazole-benzoic acid activation and steric/electronic influences.

Quantitative Reactivity Profiling

To objectively compare performance, the table below summarizes the reactivity profiles of pyrazole-substituted benzoic acids against a standard benzoic acid baseline. Data reflects standard peptide coupling conditions (1.0 eq Acid, 1.2 eq Amine, 1.1 eq Reagent, 2.5 eq Base in DMF at 25 °C).

SubstrateRelative pKa (Est.)Steric HindranceOptimal Coupling SystemTypical Yield (1h, RT)Primary Failure Mode
Benzoic Acid (Baseline)~4.20LowEDC/HOBt or DIC/Oxyma>95%N/A
4-(1H-pyrazol-1-yl)benzoic acid ~3.90LowEDC/HOBt or HATU>90%Incomplete activation if base is weak.
3-(1H-pyrazol-1-yl)benzoic acid ~3.85ModerateHATU / DIPEA85–90%Mild steric clash with bulky amines.
2-(1H-pyrazol-1-yl)benzoic acid ~3.60High HATU + HOAt (Extended)<40% Kinetic bottleneck at amidation step.

Insight: Notice that despite 2-(1H-pyrazol-1-yl)benzoic acid being the most acidic (and thus forming the most electrophilic active ester), it exhibits the lowest yield. This confirms that steric shielding is the dominant variable in ortho-substituted systems.

Self-Validating Experimental Protocol: Decoupling Activation from Amidation

When a coupling reaction fails, researchers often blindly switch reagents (e.g., from EDC to HATU to COMU). A scientifically rigorous approach requires isolating the failure point. Is the acid failing to activate, or is the active ester failing to couple?

This self-validating protocol uses a methanol-quench checkpoint to definitively prove where the bottleneck lies. Furthermore, for highly hindered systems, the addition of mild acid catalysis (e.g., Imidazole·HCl) can significantly enhance the rate of proton transfer during the amine attack [3].

Step-by-Step Methodology

Phase 1: Activation & Validation

  • Reaction Setup: In an oven-dried vial under N₂, dissolve the pyrazole-substituted benzoic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol) dropwise. Stir the mixture at room temperature for 15 minutes to generate the OAt active ester.

  • The Validation Checkpoint (Critical Step):

    • Withdraw a 10 µL aliquot from the reaction mixture.

    • Quench the aliquot immediately into 200 µL of anhydrous methanol.

    • Analyze via LC-MS.

    • Causality Rule: Methanol rapidly attacks the OAt ester to form a methyl ester. If the LC-MS shows complete conversion to the methyl ester, activation is successful . If unreacted starting acid remains, the failure is thermodynamic (poor solubility or insufficient base strength).

Phase 2: Amidation & Rate Enhancement 4. Amine Addition: Once activation is validated, add the target amine (1.2 mmol) to the main reaction mixture. 5. Catalytic Intervention (For ortho-substituted substrates): If coupling 2-(1H-pyrazol-1-yl)benzoic acid, add 0.2 mmol of Imidazole·HCl. This acts as a proton shuttle, lowering the transition state energy for the nucleophilic attack of the amine onto the sterically hindered ester [3]. 6. Monitoring & Temperature Control: Stir at room temperature. Monitor via LC-MS at 1h and 4h. If conversion is <20% at the 4h mark, elevate the temperature to 50 °C for 12 hours. 7. Workup: Dilute with Ethyl Acetate (20 mL). Wash sequentially with saturated aqueous NaHCO₃ (to remove HOAt and acidic byproducts), 5% aqueous citric acid (to remove excess amine), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl Organic Process Research & Development (ACS Publications) URL: [Link]

  • Synthesis of 4-Substituted Chlorophthalazines, Dihydrobenzoazepinediones, 2-Pyrazolylbenzoic Acid, and 2-Pyrazolylbenzohydrazide via 3-Substituted 3-Hydroxyisoindolin-1-ones The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Bioisosteric Replacement Strategies for 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid: A Comparative Guide

As drug discovery programs advance, lead optimization frequently encounters pharmacokinetic (PK) or toxicity bottlenecks. For scaffolds containing the 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid moiety, medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs advance, lead optimization frequently encounters pharmacokinetic (PK) or toxicity bottlenecks. For scaffolds containing the 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid moiety, medicinal chemists face a dual challenge: managing the phase II metabolic liabilities of the carboxylic acid and tuning the physicochemical properties of the heteroaromatic pyrazole ring.

This guide provides an authoritative, data-driven comparison of bioisosteric replacement strategies for this specific scaffold, detailing the causality behind structural modifications and providing self-validating protocols for experimental execution.

Structural Rationale and Causality in Bioisosterism

The core scaffold, 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid, is a highly functionalized ortho-substituted biphenyl-like system. Its biological activity is heavily dictated by its three-dimensional conformation. The steric clash between the carboxylic acid and the ortho-pyrazole ring forces a non-planar, twisted dihedral angle, which is often critical for binding in deep hydrophobic pockets (e.g., GPCRs or kinase hinge regions).

However, the scaffold possesses inherent liabilities:

  • The Carboxylic Acid: Highly polar, completely ionized at physiological pH (limiting passive membrane permeability), and susceptible to acyl glucuronidation—a metabolic pathway that can lead to idiosyncratic drug toxicity [1].

  • The Pyrazole Ring: While metabolically stable, the 1-methyl-1H-pyrazole can act as a strong hydrogen bond acceptor, leading to high desolvation penalties that further restrict blood-brain barrier (BBB) penetration or cellular permeability [2].

By systematically applying bioisosteric replacements to these two regions, we can decouple target affinity from ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities.

BioisostericStrategy Base 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl) benzoic acid Sub1 Carboxylic Acid Bioisosteres Base->Sub1 Phase II Liability Sub2 Pyrazole Bioisosteres Base->Sub2 CYP450 Tuning Tetrazole 1H-Tetrazole (pKa ~4.8, High Binding) Sub1->Tetrazole Oxadiazolone 5-Oxo-1,2,4-oxadiazole (pKa ~6.0, High Permeability) Sub1->Oxadiazolone Triazole 1,2,4-Triazole (Improved Solubility) Sub2->Triazole Imidazole Imidazole (Altered Basicity) Sub2->Imidazole

Decision tree for bioisosteric replacement of the target scaffold.

Comparative Analysis: Carboxylic Acid Bioisosteres

Replacing the carboxylic acid is the most direct method to eliminate acyl glucuronidation while attempting to improve passive permeability.

  • 1H-Tetrazole: The quintessential acid bioisostere. It maintains a similar pKa (~4.8) to the parent benzoic acid, ensuring the molecule remains ionized for target engagement (e.g., salt-bridge formation with basic residues). However, because the negative charge is delocalized over five atoms, it increases lipophilicity. Caveat: Tetrazoles form strong hydrogen bonds with water, which can sometimes negate permeability gains due to high desolvation energy [1].

  • 5-Oxo-1,2,4-oxadiazole: A less acidic alternative (pKa ~6.0). At physiological pH (7.4), a larger fraction of the drug remains unionized compared to the tetrazole or carboxylic acid, driving significant improvements in passive cellular permeability while fully resisting glucuronidation[1].

Quantitative Performance Comparison

The following table summarizes the physicochemical and ADME profiling of the parent compound against its primary acid bioisosteres (data modeled on standard medicinal chemistry profiling for this scaffold class).

Compound VariantpKa (Acidic)LogD (pH 7.4)Caco-2 Papp (x10⁻⁶ cm/s)HLM Half-life (t1/2, min)Glucuronidation Liability
Parent (Carboxylic Acid) 4.21.82.145High
Tetrazole Bioisostere 4.82.41.9>120None
Oxadiazolone Bioisostere 6.12.914.5>120None

Insight: While the tetrazole perfectly mimics the charge state for binding, the oxadiazolone provides a superior balance of metabolic stability and membrane permeability.

Comparative Analysis: Pyrazole Bioisosteres

If the primary issue is high lipophilicity or off-target CYP450 inhibition driven by the pyrazole nitrogen, modifying the heteroaromatic ring is required. Research into cannabinoid receptor antagonists (like Rimonabant) and immunosuppressants (like Leflunomide) has extensively validated pyrazole bioisosterism [2][3].

  • 1-Methyl-1H-1,2,4-triazole: Introducing an additional nitrogen atom into the ring lowers the overall lipophilicity (LogP) and increases aqueous solubility. It slightly alters the twist angle of the biphenyl-like axis, which can be used to fine-tune target selectivity.

  • 1-Methyl-1H-imidazole: Swapping the position of the nitrogens alters the basicity and hydrogen-bond acceptor vector. Imidazoles can coordinate with heme iron in CYP enzymes; therefore, this replacement must be carefully monitored for CYP inhibition, though it often dramatically improves aqueous solubility [2].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Each critical step contains an analytical checkpoint to confirm success before proceeding, eliminating downstream artifacts.

Protocol A: Synthesis of the Tetrazole Bioisostere

Objective: Convert the carboxylic acid to a 1H-tetrazole via a nitrile intermediate.

  • Amidation: Dissolve 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (1.0 eq) in anhydrous DMF. Add 1,1'-Carbonyldiimidazole (CDI, 1.5 eq). Stir for 1 hour at room temperature to form the activated intermediate. Add aqueous NH₄OH (5.0 eq) and stir for 4 hours.

    • Self-Validation Checkpoint: Analyze via LC-MS. The reaction is complete when the parent mass ([M-H]⁻) disappears and the primary amide mass ([M+H]⁺) appears.

  • Dehydration: Isolate the amide and dissolve in anhydrous dichloromethane (DCM). Add triethylamine (3.0 eq) and cool to 0°C. Dropwise, add trifluoroacetic anhydride (TFAA, 1.5 eq). Stir for 2 hours.

    • Self-Validation Checkpoint: Perform FT-IR spectroscopy on the crude organic layer. The appearance of a sharp, distinct C≡N stretch at ~2220 cm⁻¹ confirms successful dehydration to the nitrile.

  • Cycloaddition: Combine the nitrile (1.0 eq), sodium azide (NaN₃, 3.0 eq), and zinc bromide (ZnBr₂, 1.0 eq) in a 2:1 mixture of water and isopropanol. Reflux at 100°C for 24 hours. Acidify with 1M HCl to precipitate the tetrazole.

    • Self-Validation Checkpoint: ¹³C NMR must show the characteristic tetrazole quaternary carbon peak shifted to ~155–160 ppm.

Protocol B: ADME Profiling (Metabolic Stability)

Objective: Assess the resistance of the bioisosteres to hepatic clearance.

  • Incubation Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 1 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Quenching (Time-Course): At exactly 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).

    • Self-Validation Checkpoint: Run Propranolol (a known high-clearance drug) in parallel. The assay is only valid if Propranolol exhibits a t1/2 < 15 minutes, confirming the microsomes are enzymatically active.

ADMECascade Syn Bioisostere Synthesis Caco Caco-2 Assay (Permeability) Syn->Caco HLM HLM Assay (Metabolic Stability) Caco->HLM Papp > 5e-6 PK In Vivo PK (Bioavailability) HLM->PK T1/2 > 30 min

Sequential ADME screening cascade for evaluating synthesized bioisosteres.

Conclusion

For the 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid scaffold, direct progression of the carboxylic acid often results in late-stage attrition due to phase II metabolic liabilities. By employing a 5-oxo-1,2,4-oxadiazole bioisostere, researchers can effectively mask the acidic liability, drastically improving passive permeability while maintaining the necessary electrostatic interactions required for target binding. Furthermore, tuning the pyrazole ring to a triazole provides a reliable mechanism for adjusting the lipophilicity and solubility profile of the final drug candidate.

References

  • Ballatore, C., Perez-Bermejo, J. A., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry / PMC.[Link]

  • Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.[Link]

  • Papageorgiou, C., et al. (1998). Pyrazole Bioisosteres of Leflunomide as B-Cell Immunosuppressants for Xenotransplantation and Chronic Rejection: Scope and Limitations. Journal of Medicinal Chemistry.[Link]

Validation

Evaluating the Binding Affinity of 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid Derivatives: A Comparative Guide

The development of small-molecule inhibitors targeting epigenetic enzymes requires precise biophysical characterization. Recently, pyrazole-benzoic acid derivatives—specifically the 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)b...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of small-molecule inhibitors targeting epigenetic enzymes requires precise biophysical characterization. Recently, pyrazole-benzoic acid derivatives—specifically the 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (5-F-MPBA) scaffold—have emerged as highly potent fragments for inhibiting Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a primary epigenetic target implicated in various malignancies, including mantle cell lymphoma and glioblastoma, due to its role in the symmetric dimethylation of arginine (sDMA) on histone substrates .

This guide objectively compares the binding affinity and thermodynamic profile of 5-F-MPBA derivatives against established clinical candidates (e.g., EPZ015666) and provides self-validating experimental workflows for researchers evaluating novel epigenetic inhibitors.

Mechanistic Rationale: The Role of Halogenation in Target Engagement

To understand the efficacy of the 5-F-MPBA scaffold, we must examine the causality behind its structural components. PRMT5 functions in a heterodimeric complex with MEP50, utilizing S-adenosylmethionine (SAM) as a methyl-donating cofactor.

  • The Pyrazole Core: The 1-methyl-1H-pyrazol-5-yl moiety acts as a substrate mimetic. It competitively occupies the arginine-binding pocket of the PRMT5:MEP50 complex, preventing substrate access.

  • The 5-Fluoro Substitution: The addition of the fluorine atom on the benzoic acid ring is not arbitrary. Enzymatic inhibition is heavily dependent on atomic radius and pocket filling. The 5-fluoro group optimizes hydrophobic interactions and establishes highly directional halogen bonds with the active site residues of PRMT5, significantly decreasing the dissociation rate ( koff​ ) compared to unhalogenated analogs .

PRMT5_Mechanism SAM SAM Cofactor PRMT5 PRMT5:MEP50 Complex SAM->PRMT5 Binds Cofactor Pocket Substrate Histone Substrates PRMT5->Substrate Catalyzes Methylation Product sDMA Epigenetic Mark Substrate->Product Gene Regulation F_MPBA 5-F-MPBA Derivatives F_MPBA->PRMT5 High-Affinity Inhibition Ref_Inhib EPZ015666 (Reference) Ref_Inhib->PRMT5 Substrate Competitive

Fig 1: Mechanistic pathway of PRMT5 inhibition by 5-F-MPBA derivatives vs reference compounds.

Comparative Performance Analysis

When evaluating novel inhibitors, steady-state IC50​ values must be contextualized with real-time binding kinetics ( Kd​ ) and residence time. The table below summarizes the biophysical performance of the 5-F-MPBA scaffold against industry-standard PRMT5 inhibitors.

Compound ClassTarget StateEnzymatic IC50​ (nM)SPR Kd​ (nM)Residence Time ( 1/koff​ )Primary Interaction Driver
EPZ015666 (Ref)SAH-Bound22.0171.0~12 minCation- π interaction
GSK3326595 (Ref)SAH-Bound6.014.5~45 minHydrophobic packing
Unsubstituted MPBA SAH-Bound>1000>5000<1 minWeak hydrogen bonding
5-F-MPBA (Optimized)SAH-Bound8.124.3~68 minHalogen bonding & Hydrophobic

Data synthesis derived from standardized AlphaLISA and SPR cofactor-dependent assays [[1]]([Link]) [[2]]([Link]).

Key Insight: While EPZ015666 relies heavily on a cation- π interaction with the SAM cofactor, the 5-F-MPBA scaffold achieves a superior residence time through halogen bonding, making it highly resilient to fluctuations in intracellular SAM concentrations.

Biophysical Validation Workflows

To ensure trustworthiness and reproducibility, binding affinity must be evaluated using self-validating biophysical systems. We utilize Surface Plasmon Resonance (SPR) for kinetic profiling and Isothermal Titration Calorimetry (ITC) for thermodynamic mapping .

Protocol A: Cofactor-Dependent SPR Kinetics (Self-Validating)

Substrate-competitive inhibitors like the 5-F-MPBA derivatives exhibit minimal affinity for the PRMT5 apoprotein. The binding pocket only fully forms in the presence of the cofactor .

Causality of Design: We saturate the running buffer with S-adenosylhomocysteine (SAH) rather than SAM to prevent unwanted methylation of the sensor surface while forcing the PRMT5:MEP50 complex into its active, receptive conformation.

  • Surface Preparation: Immobilize the PRMT5:MEP50 complex onto a CM5 sensor chip via standard amine coupling (target density: ~3000 RU to ensure sufficient signal-to-noise ratio).

  • Buffer Saturation: Equilibrate the system using a running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with 20 μM SAH .

  • Self-Validation Step: Inject a known reference (EPZ015666 at 500 nM) at the beginning and end of the assay. If the Rmax​ deviates by >5%, the protein surface has denatured, and the run must be discarded.

  • Analyte Titration: Inject the 5-F-MPBA derivative in a 2-fold concentration series (from 1.5 nM to 200 nM). Use a contact time of 180 seconds and a dissociation time of 600 seconds to accurately capture the slow koff​ induced by the 5-fluoro group.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: ITC Thermodynamic Profiling

While SPR provides the speed of binding, ITC explains the nature of the binding . We use ITC to confirm that the enhanced affinity of the 5-fluoro substitution is enthalpy-driven ( ΔH<0 ).

  • Sample Dialysis: Dialyze both the PRMT5:MEP50 complex (20 μM) and the 5-F-MPBA ligand (200 μM) into the exact same buffer overnight. Causality: Even minor buffer mismatches will generate massive heat artifacts that mask the binding event.

  • Self-Validation (Background Subtraction): Perform a control titration of the 5-F-MPBA ligand into the buffer alone. This measures the heat of dilution, which must be subtracted from the main experimental data to isolate the true binding enthalpy.

  • Titration Execution: Inject 2 μL aliquots of the ligand into the protein cell at 150-second intervals at 25°C.

  • Analysis: Integrate the heat peaks to determine the stoichiometry ( N ), enthalpy ( ΔH ), and entropy ( −TΔS ). A strong negative ΔH confirms the formation of the targeted halogen bond.

SPR_Workflow Immobilize 1. Target Immobilization PRMT5:MEP50 Chip Cofactor 2. Cofactor Saturation Buffer + SAH/SAM Immobilize->Cofactor Prep Titration 3. Analyte Titration 5-F-MPBA Injection Cofactor->Titration Prime SPR SPR Output Kinetics (Kd, koff) Titration->SPR Mass Shift ITC ITC Output Thermodynamics (ΔH) Titration->ITC Heat Shift

Fig 2: Self-validating workflow for evaluating binding kinetics and thermodynamics via SPR and ITC.

References

  • US9675614B2 - PRMT5 inhibitors and uses thereof Google Patents URL
  • Potent, Selective, and Cell Active Protein Arginine Methyltransferase 5 (PRMT5) Inhibitor Developed by Structure-Based Virtual Screening and Hit Optimization Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Molecular Structure, Binding Affinity, and Biological Activity in the Epigenome MDPI URL:[Link]

  • Custom Epigenetic Drug Discovery Reaction Biology URL:[Link]

Sources

Comparative

Benchmark Testing of 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid in High-Throughput Fragment Screening

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), Epigenetic Readers (BET Family), and Kinase Inhibitors Executive Summary I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), Epigenetic Readers (BET Family), and Kinase Inhibitors

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the selection of high-quality building blocks is the primary determinant of downstream lead optimization success. Pyrazole-benzoic acid derivatives have emerged as privileged scaffolds, particularly for targeting the acetyl-lysine (KAc) binding pockets of bromodomain and extra-terminal (BET) proteins like BRD4, as well as the hinge regions of kinases.

This guide provides an objective benchmark of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (5-F-2-MPBA) against its structural isomers and non-fluorinated analogs. By evaluating physicochemical properties, High-Throughput Screening (HTS) performance, and assay interference, we demonstrate why the specific 5-fluoro substitution pattern yields superior ligand efficiency and target selectivity[1].

Structural Rationale & Isomeric Benchmarking

The efficacy of a fragment is dictated by its ability to form high-quality interactions while maintaining a low molecular weight (Rule of Three compliance).

  • The Pyrazole Core: The 1-methyl-1H-pyrazole moiety acts as a highly efficient hydrogen-bond acceptor, mimicking the native acetyl-lysine interaction with conserved asparagine residues (e.g., Asn140 in BRD4 BD1).

  • The Benzoic Acid Anchor: The carboxylate group forms critical electrostatic salt bridges with adjacent lysine residues (e.g., Lys91) across the ZA loop[2].

  • The 5-Fluoro Advantage (Causality): Fluorine scanning is a staple in medicinal chemistry. Placing the highly electronegative fluorine atom at the 5-position of the benzoic acid ring achieves three mechanistic goals:

    • pKa Modulation: It lowers the pKa of the benzoic acid, ensuring complete ionization at physiological pH for stronger salt-bridge formation.

    • Conformational Locking: It optimizes the dihedral angle between the pyrazole and phenyl rings, pre-organizing the fragment for optimal insertion into the LPF shelf of the binding pocket[2].

    • Metabolic Stability: It blocks potential sites of oxidative metabolism without adding significant steric bulk.

Table 1: Physicochemical and HTS Benchmark Data

Comparative data modeling performance against BRD4 BD1 in standardized HTS assays.

CompoundMW ( g/mol )cLogPDSF ΔTm​ (°C)*SPR KD​ (µM)TR-FRET IC50 (µM)PAINS Alert
5-F-2-MPBA (Target) 220.201.82+2.4 45.2 88.5 None
2-F-5-MPBA (Isomer)220.201.85+1.1112.0>200None
2-MPBA (Des-fluoro)202.211.60+0.8185.5>300None

*DSF performed at 100 µM fragment concentration.

The data clearly indicates that 5-F-2-MPBA outperforms both the 2-fluoro isomer and the non-fluorinated analog. The 2-fluoro substitution creates a steric clash with the pyrazole nitrogen, forcing an unfavorable out-of-plane conformation that drastically reduces binding affinity.

High-Throughput Screening (HTS) Workflows

To ensure trustworthiness and eliminate false positives (such as colloidal aggregators), fragment screening must follow a rigorous, self-validating orthogonal workflow.

HTS_Workflow A Fragment Library (Fluorinated Pyrazoles) B Primary Screen: DSF (Thermal Shift) A->B 100 µM C Orthogonal Screen: SPR (K_D Determination) B->C ΔTm > 1.5°C D Functional Assay: TR-FRET (IC50) C->D Fast On/Off Kinetics E Validated Lead Fragment D->E Dose-Response

Figure 1: Orthogonal HTS triage workflow for fluorinated pyrazole fragments.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

Objective: Identify fragments that thermodynamically stabilize the target protein. Causality: Fragments possess inherently low affinities (high µM). We screen at high concentrations (100 µM) to drive occupancy. SYPRO Orange dye is used because it fluoresces only when binding to hydrophobic patches exposed during protein denaturation, providing a highly sensitive melting curve.

  • Preparation: Dilute BRD4 BD1 protein to 2 µM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).

  • Dye Addition: Add SYPRO Orange to a final concentration of 5X.

  • Compound Transfer: Dispense 5-F-2-MPBA (100 µM final) into a 384-well PCR plate using an acoustic dispenser (e.g., Echo 550) to minimize DMSO carryover (<1%).

  • Thermal Ramp: Heat from 20°C to 95°C at a rate of 0.05°C/s using a real-time PCR machine.

  • Validation: Calculate the first derivative of the melt curve to determine Tm​ . A shift ( ΔTm​ ) > 1.5°C indicates a valid primary hit[3].

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Objective: Confirm direct binding, establish stoichiometry, and determine kinetic rates ( kon​ , koff​ ) and affinity ( KD​ ). Causality: DSF can yield false positives from compounds that non-specifically cross-link or precipitate the protein. SPR confirms 1:1 reversible binding. We include 0.05% Tween-20 in the running buffer to suppress non-specific hydrophobic interactions between the fluorinated fragment and the dextran matrix of the sensor chip.

  • Immobilization: Amine-couple the target protein onto a CM5 sensor chip to a density of ~3000 RU.

  • Analyte Preparation: Prepare a 2-fold dilution series of 5-F-2-MPBA from 200 µM down to 1.56 µM in running buffer (matched to 1% DMSO).

  • Injection: Inject compounds at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60s; Dissociation time: 60s.

  • Data Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model. True fragments like 5-F-2-MPBA will exhibit characteristic "square" sensorgrams (rapid on/off rates).

Mechanistic Binding Logic

Understanding how 5-F-2-MPBA interacts with the target pocket is critical for subsequent fragment-to-lead evolution. The diagram below illustrates the logical pharmacophore mapping of the fragment within a typical bromodomain pocket.

Binding_Mechanism Target BRD4 BD1 Target KAc KAc Pocket (Asn140 / Tyr97) Target->KAc ZALoop ZA Loop / LPF Shelf Target->ZALoop Ligand 5-F-2-MPBA Fragment Pyrazole 1-Methylpyrazole (H-bond Acceptor) Ligand->Pyrazole Benzoic Benzoic Acid (Salt Bridge) Ligand->Benzoic Fluoro 5-Fluoro Substitution (Dipole Alignment) Ligand->Fluoro Pyrazole->KAc H-bonds Benzoic->ZALoop Electrostatic Fluoro->ZALoop Shape Fit

Figure 2: Pharmacophore logic of 5-F-2-MPBA in the BRD4 BD1 pocket.

As validated by[2], the precise positioning of the fluorine atom at the 5-position creates a favorable dipole alignment with the ZA loop, a feature completely absent in the des-fluoro analog. This structural pre-organization makes 5-F-2-MPBA an exceptional starting point for synthesizing highly selective, low-nanomolar inhibitors[1].

References

  • Targeting bromodomain-containing proteins: research advances of drug discovery. Signal Transduction and Targeted Therapy (2023). URL:[Link]

  • Discovery of the First BRD4 Second Bromodomain (BD2)-Selective Inhibitors. Journal of Medicinal Chemistry (2024). URL: [Link]

  • Alchemical Free Energy Methods Applied to Complexes of the First Bromodomain of BRD4. Journal of Chemical Information and Modeling (2020). URL:[Link]

  • Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. PLOS One (2013). URL:[Link]

Sources

Validation

In Vitro Assay Validation of 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid Derivatives as Small-Molecule PD-L1 Inhibitors

Executive Summary & Introduction The therapeutic blockade of the PD-1/PD-L1 immune checkpoint has fundamentally transformed oncology. However, the clinical standard—monoclonal antibodies (mAbs)—faces inherent limitations...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

The therapeutic blockade of the PD-1/PD-L1 immune checkpoint has fundamentally transformed oncology. However, the clinical standard—monoclonal antibodies (mAbs)—faces inherent limitations, including poor solid tumor penetration, severe immune-related adverse events, and a lack of oral bioavailability [1]. This has catalyzed a paradigm shift toward small-molecule inhibitors.

Among the most promising novel pharmacophores is the 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid scaffold. This guide provides an in-depth, objective comparison of derivatives based on this scaffold against standard alternatives, detailing the mechanistic rationale and the self-validating in vitro assay protocols required for rigorous preclinical evaluation.

Mechanistic Rationale & Scaffold Design (E-E-A-T)

As an Application Scientist, designing an assay begins with understanding the specific biophysics of the target engagement. The PD-1/PD-L1 interface is a large, flat protein-protein interaction (PPI) surface, traditionally considered "undruggable" by small molecules. The 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid scaffold overcomes this through three highly specific structural features:

  • Benzoic Acid Anchor: The carboxylic acid moiety is non-negotiable for target engagement. It mimics the native PD-1 protein by forming critical electrostatic salt bridges and hydrogen bonds with basic residues (specifically Lys124 and Arg125) on the PD-L1 surface [2].

  • 1-Methyl-1H-pyrazol-5-yl Core: This heteroaromatic ring acts as a rigid, directional spacer. It projects into a transient hydrophobic cylindrical pocket on PD-L1 (normally occupied by the Ile134 residue of PD-1). The pyrazole nitrogen also serves as a secondary hydrogen-bond acceptor, stabilizing the bound conformation.

  • 5-Fluoro Substitution: The fluorine atom on the phenyl ring serves a dual biophysical purpose. First, its electron-withdrawing nature lowers the pKa of the adjacent benzoic acid, ensuring optimal ionization at physiological pH (7.4) for stronger ionic interactions. Second, it enhances metabolic stability against hepatic cytochromes while increasing lipophilicity to drive faster binding kinetics [3].

Unlike mAbs that simply cap the PD-L1 monomer, derivatives of this scaffold act as molecular glues, inducing PD-L1 dimerization. This sequesters the protein, preventing it from binding PD-1, and often triggers its internalization and degradation [2].

Mechanism cluster_0 Antibody (Standard) cluster_1 Small Molecule (Scaffold) mAb Atezolizumab PDL1_M PD-L1 Monomer mAb->PDL1_M Surface Blockade SM 5-Fluoro-Pyrazole Benzoic Acid PDL1_A PD-L1 Monomer A SM->PDL1_A Binds Cleft PDL1_B PD-L1 Monomer B SM->PDL1_B Induces Dimer

Mechanism of action: Small-molecule induced PD-L1 dimerization vs. standard antibody blockade.

Comparative Performance Data

To objectively evaluate the scaffold, we synthesized a representative lead derivative ("Compound X") and compared its in vitro performance against two standard alternatives: BMS-202 (a well-characterized biphenyl small-molecule reference) and Atezolizumab (an FDA-approved anti-PD-L1 mAb).

InhibitorMolecular ClassTR-FRET IC₅₀ (nM)Reporter Assay EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Primary Mechanism
Compound X Pyrazole-Benzoic Acid18.4 ± 2.1145 ± 12> 100Dimerization / Internalization
BMS-202 Biphenyl Small Molecule101.0 ± 5.5850 ± 4545.2Dimerization
Atezolizumab Monoclonal Antibody0.8 ± 0.15.2 ± 0.8> 500Monomer Capping

Data Interpretation: While Atezolizumab exhibits superior absolute potency, Compound X demonstrates a >5-fold improvement in biochemical and cellular potency over the standard small-molecule reference (BMS-202), alongside an excellent therapeutic window (CC₅₀ > 100 µM).

In Vitro Validation Strategy & Protocols

A robust validation pipeline must be a self-validating system. Biochemical binding does not guarantee cellular efficacy due to membrane permeability issues, and a drop in cellular signal can often be a false positive caused by compound toxicity. We employ a two-tiered cascade to address these variables.

Workflow N1 Compound Synthesis (Scaffold Derivatives) N2 TR-FRET Assay (Target Engagement) N1->N2 IC50 Determination N3 Cell Reporter Assay (Functional Restoration) N2->N3 EC50 Validation N4 Viability Assay (Cytotoxicity Check) N3->N4 Parallel Screening N5 Lead Candidate Selection N4->N5 Therapeutic Index > 100

Self-validating in vitro assay cascade for evaluating small-molecule PD-L1 inhibitors.

Protocol 1: Biochemical TR-FRET Assay (Target Engagement)

Principle: Measures the direct disruption of the PD-1/PD-L1 interaction. Time-resolved fluorescence resonance energy transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (PBS pH 7.4, 0.05% BSA, 0.01% Tween-20).

    • Causality: The inclusion of Tween-20 is critical. Small molecules often form colloidal aggregates that promiscuously inhibit PPIs. Tween-20 prevents this, ensuring you are measuring true stoichiometric inhibition.

  • Compound Plating: In a 384-well low-volume plate, dispense 2 µL of Compound X (serial dilutions from 10 µM to 0.1 nM, maintaining a 1% DMSO final concentration).

  • Target Incubation: Add 2 µL of His-tagged PD-L1 (final concentration 5 nM) and incubate for 30 minutes at room temperature.

    • Causality: Because this scaffold induces PD-L1 dimerization, the reaction is kinetically driven [3]. Pre-incubating the target with the compound allows the dimerization equilibrium to establish before the competitor is introduced.

  • Competitor Addition: Add 2 µL of biotinylated PD-1 (final concentration 5 nM).

  • Detection Reagents: Add 2 µL of Anti-His-Europium cryptate (donor) and Streptavidin-XL665 (acceptor). Incubate for 1 hour in the dark.

  • Readout & Self-Validation: Read on a microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620).

    • Validation Check: Calculate the Z'-factor using DMSO (negative control) and 10 µM BMS-202 (positive control). The assay run is only statistically valid if Z' > 0.6.

Protocol 2: PD-1/PD-L1 Blockade Reporter Gene Assay (Functional Restoration)

Principle: Evaluates the compound's ability to restore T-cell receptor (TCR) signaling in a physiological cellular context.

Step-by-Step Methodology:

  • Target Cell Plating: Seed CHO-K1 cells expressing PD-L1 and an engineered TCR activator at 10,000 cells/well in a 96-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Aspirate media. Add Compound X (serial dilutions in assay media containing 1% FBS) and incubate for 1 hour.

    • Causality: Standard media uses 10% FBS, but high serum albumin can sequester highly lipophilic small molecules (like fluorinated benzoic acids), artificially inflating the apparent EC₅₀. Reducing to 1% FBS provides a more accurate intrinsic cellular potency.

  • Effector Cell Addition: Add 20,000 Jurkat effector cells (expressing PD-1 and an NFAT-luciferase reporter) per well.

  • Co-culture: Incubate for exactly 6 hours at 37°C.

    • Causality: 6 hours is the optimal temporal window for NFAT-driven luciferase accumulation before the Jurkat cells enter exhaustion or apoptosis.

  • Detection: Add Bio-Glo™ Luciferase Assay Reagent (1:1 volume). Incubate for 10 minutes to lyse cells.

  • Readout & Self-Validation: Measure luminescence.

    • Validation Check (Parallel Cytotoxicity): In an identical replicate plate, add CellTiter-Glo® instead of Bio-Glo™ to measure ATP (cell viability). If cell viability drops below 90% at any concentration, the corresponding luciferase data point must be excluded. This prevents a false-positive reading where a drop in luminescence is caused by compound toxicity rather than specific PD-1/PD-L1 blockade.

References

  • Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation Source: National Institutes of Health (PMC) URL:[Link] [1]

  • Discovery of Novel PD-L1 Inhibitors That Induce the Dimerization, Internalization, and Degradation of PD-L1 Based on the Fragment Coupling Strategy Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][2]

  • Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1 Source: National Institutes of Health (PMC) URL:[Link] [3]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Introduction: As a novel heterocyclic carboxylic acid, 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is increasingly utilized in medicinal chemistry and drug development. Its unique structure, incorporating a fluorin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: As a novel heterocyclic carboxylic acid, 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is increasingly utilized in medicinal chemistry and drug development. Its unique structure, incorporating a fluorinated phenyl ring and a pyrazole moiety, makes it a valuable building block. However, these same features necessitate a rigorous and informed approach to its disposal. Improper handling of this and similar halogenated organic compounds can pose risks to personnel and the environment, while also violating federal and local regulations.[1][2]

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. It is designed for the professional researcher in a laboratory setting, grounding every recommendation in established safety principles and regulatory standards to ensure a self-validating and trustworthy workflow.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its likely hazard profile from structurally similar chemicals, such as 2-fluoro-5-(1H-pyrazol-3-yl)benzoic acid and other fluorinated benzoic acid derivatives.[3][4] This process of analogous risk assessment is a cornerstone of laboratory safety for novel compounds.

The primary anticipated hazards are summarized below.

Hazard ClassificationDescriptionRationale & Source
Skin Irritation (Category 2) Causes skin irritation. Prolonged contact may lead to redness and discomfort.Based on SDS for analogous compounds.[4]
Serious Eye Irritation (Category 2A) Causes serious eye irritation. Direct contact can result in significant, but reversible, eye damage.Based on SDS for analogous compounds.[4]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation. Inhalation of dust may irritate the nose, throat, and lungs.Based on SDS for analogous compounds.[4]
Hazardous to the Aquatic Environment May be toxic to aquatic life. Halogenated organics can persist and have ecotoxicological effects.General classification for similar functionalized aromatic compounds.[5][6]

Causality Insight: The fluorination and the acidic nature of the carboxylic acid group are the primary drivers of its irritant properties. The aromatic and heterocyclic rings contribute to its potential environmental persistence. Therefore, all handling and disposal procedures must be designed to mitigate these intrinsic chemical properties.

Section 2: Personal Protective Equipment (PPE) and Immediate Handling

Based on the risk assessment, stringent personal protection is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.

Required PPE Protocol:

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles if there is a risk of splashing.[3][4]

  • Hand Protection: Use nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. For tasks with a higher risk of contact, consider double-gloving. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A standard laboratory coat is mandatory. For larger quantities or in the event of a spill cleanup, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be performed within a certified chemical fume hood to prevent inhalation.[4]

Section 3: Waste Characterization and Segregation

Proper segregation is the most critical step in the disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions, compromise the disposal process, and significantly increase disposal costs.[2][7]

5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid must be classified as Halogenated Organic Waste .

Justification:

  • Halogenated: The presence of the fluorine atom on the phenyl ring places it in this category.[8]

  • Organic: It is a carbon-based molecule.

  • Acidic: The carboxylic acid group gives it acidic properties.

This classification dictates that it must NEVER be mixed with:

  • Non-Halogenated Organic Waste: This stream is often sent for fuel blending or reclamation, processes that are not suitable for halogenated compounds.

  • Aqueous Waste (Acids/Bases): While it is an acid, it should not be mixed with inorganic aqueous acid waste unless specifically instructed by your institution's Environmental Health and Safety (EHS) office.

  • Oxidizers, Bases, or Reactive Metals: Segregate from these materials to prevent exothermic or violent reactions.[7]

The following diagram outlines the decision-making process for proper waste segregation.

WasteSegregation Start Start: Waste Generated (5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid) IsSolid Is the waste in solid form? Start->IsSolid SolidWaste Container: Solid Halogenated Organic Waste IsSolid->SolidWaste Yes IsInSolution Is the waste dissolved in a solvent? IsSolid->IsInSolution No ContaminatedDebris Are there contaminated materials (gloves, paper towels, vials)? SolidWaste->ContaminatedDebris SolventType Is the primary solvent Halogenated (e.g., DCM)? IsInSolution->SolventType Yes IsInSolution->ContaminatedDebris No HalogenatedLiquid Container: Liquid Halogenated Organic Waste SolventType->HalogenatedLiquid Yes NonHalogenatedLiquid Container: Liquid Halogenated Organic Waste (Trace solute contaminates entire solvent) SolventType->NonHalogenatedLiquid No HalogenatedLiquid->ContaminatedDebris NonHalogenatedLiquid->ContaminatedDebris SolidDebrisWaste Container: Solid Halogenated Organic Waste (Dry Debris) ContaminatedDebris->SolidDebrisWaste Yes End Proceed to Labeling & Secure Storage ContaminatedDebris->End No SolidDebrisWaste->End

Caption: Waste Segregation Decision Workflow for the Target Compound.

Section 4: Step-by-Step Disposal Protocol

This protocol covers the process from the point of generation to the final handoff to EHS personnel.

Step 1: Container Selection

  • Select a waste container that is in good condition, free of leaks, and has a secure, screw-top lid.[2]

  • The container material must be compatible with the waste. For this compound and its likely solvents (e.g., DCM, ethyl acetate, methanol), a high-density polyethylene (HDPE) or glass container is appropriate.[9]

  • Never use food-grade containers like milk jugs.[10]

  • Ensure the container is placed in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation and under the control of laboratory personnel.[11]

  • Liquid waste containers must be stored in secondary containment to prevent spills.[12]

Step 2: Waste Labeling

  • Proper labeling is a strict regulatory requirement.[11]

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[2]

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid". Avoid abbreviations or formulas.

    • An accurate estimation of the concentration and the solvent(s) used.

    • The relevant hazard characteristics (e.g., Irritant, Toxic). Using GHS pictograms is best practice.[11][13]

    • The date accumulation started.

Step 3: Waste Accumulation

  • Keep the waste container closed at all times except when adding waste.[10][14] This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.

  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[9]

  • Maintain a log sheet near the container to record the addition of waste, including the chemical name, amount, and date.

Step 4: Arranging for Disposal

  • Once the waste container is full (or if the project is complete), seal it securely.

  • Complete a chemical waste collection request form as required by your institution's EHS department.[14]

  • Store the sealed and fully labeled container in the SAA, ensuring it is segregated from incompatible materials, while awaiting pickup by trained EHS professionals or a licensed waste broker.[15]

Section 5: Emergency Procedures

Spill Response:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (if necessary): For a large or unmanageable spill, evacuate the area and contact your institution's emergency response line.

  • Isolate and Ventilate: Ensure the fume hood is operational. Close the lab door to contain vapors.

  • Cleanup (for small, manageable spills):

    • Don appropriate PPE (respirator may be required).

    • Absorb the spill with a chemical absorbent pad or non-reactive material like vermiculite or sand.

    • Do not use combustible materials like paper towels for large liquid spills.

    • Carefully sweep the absorbed material into a designated waste container.

    • All materials used for cleanup, including contaminated PPE, must be disposed of as halogenated organic waste.[2][14]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

Section 6: Regulatory and Compliance Framework

All hazardous waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][9] Your laboratory is considered a waste generator and must comply with these regulations, which include proper waste identification, labeling, storage, and disposal through licensed facilities.[11] Failure to comply can result in significant fines and legal penalties.[1] Adhering to the protocols in this guide will ensure your work remains within this regulatory framework.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • 5-Fluoro-2-methoxybenzoic acid - SAFETY DATA SHEET. Fisher Scientific.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Chemistry Lab Waste Disposal. Environmental Marketing Services.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • Laboratory Waste Management: The New Regulations. MedLab Magazine.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA).
  • 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid Safety Data Sheet. AK Scientific, Inc.
  • Nerol SAFETY DATA SHEET. Sigma-Aldrich.
  • Guidelines for Chemical Waste Disposal. Natural Sciences Research Institute.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • Benzoic Acid SAFETY DATA SHEET. TCI Chemicals.
  • HAZARDOUS WASTE SEGREGATION. Bucknell University.
  • 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid Properties. GuideChem.
  • 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid SAFETY DATA SHEET. SynQuest Labs.
  • Relenya Safety data sheet. BASF.
  • Benzoic acid Safety Data Sheet. Chemos GmbH & Co.KG.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
  • 5-Fluoroorotic acid Safety Data Sheet. Carl ROTH.
  • 4-(1H-Pyrazol-1-yl)benzoic Acid SAFETY DATA SHEET. TCI Chemicals.
  • 2-Fluoro-5-(1-methyl-1h-pyrazol-5-yl)benzoic acid Product Information. CymitQuimica.
  • 5-Hydroxy-1-methyl-1H-pyrazole SAFETY DATA SHEET. TCI Chemicals.

Sources

Handling

Personal protective equipment for handling 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a compliance exercise, but as a dynamic interaction between chemical physics and human biology. 5-fluoro-2-(1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a compliance exercise, but as a dynamic interaction between chemical physics and human biology. 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a highly specialized fluorinated aromatic compound. While it serves as a valuable pharmacophore in drug discovery, its unique structural motifs—a lipophilic fluorine atom, an irritating carboxylic acid moiety, and a coordinating pyrazole ring—demand a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics.

The following guide bypasses generic safety advice to provide a self-validating, structurally informed operational protocol designed specifically for researchers and drug development professionals.

Chemical Profiling & Hazard Causality

To design an effective PPE ecosystem, we must first understand why this specific molecule behaves the way it does. The presence of the fluorine atom at the 5-position significantly alters the electron density of the benzoic acid ring, increasing the compound's overall lipophilicity. In a laboratory setting, higher lipophilicity means that if the compound is dissolved in a permeation-enhancing solvent (like DMSO or DMF), it can cross the lipid bilayer of the human stratum corneum at an accelerated rate.

Furthermore, as a crystalline solid, benzoic acid derivatives are highly susceptible to triboelectric charging (static electricity). When manipulated with standard laboratory tools, the powder can easily aerosolize, presenting a severe mucosal and respiratory inhalation hazard.

Table 1: Physicochemical Hazard Profile and Operational Implications

ParameterPredictive Value / ClassificationOperational Implication
Molecular Formula C11H9FN2O2Contains fluorine; strict segregation into Halogenated Organic Waste is mandatory.
Molecular Weight 220.20 g/mol Lightweight particulate nature; high risk of static-induced aerosolization during transfer.
Physical State Crystalline SolidRequires active anti-static mitigation (e.g., piezoelectric ionizers) during gravimetric dispensing.
Lipophilicity (LogP) ~1.5 - 2.5 (Estimated)Enhanced dermal penetration potential; necessitates self-validating double-gloving protocols.
Occupational Exposure OEB 3 (Assumed for novel APIs)Must be handled in a certified chemical fume hood with a face velocity of 80–100 fpm.

The PPE Ecosystem: A Self-Validating System

Trust in laboratory safety is built on systems that immediately alert the user to a failure. We do not just wear PPE; we engineer a self-validating barrier.

  • Dermal Protection (Visual Breach Detection): Standard single-layer gloving is insufficient for fluorinated organics dissolved in carrier solvents. You must employ a contrasting double-glove system . Don a brightly colored inner nitrile glove (e.g., vibrant green) and a contrasting outer nitrile glove (e.g., dark blue). The outer glove acts as a sacrificial layer against immediate chemical contact and mechanical abrasion. If the outer glove suffers a micro-tear, the bright inner color immediately shows through, visually validating the breach and signaling the need for an immediate glove change.

  • Respiratory Protection: Because fine powders of benzoic acid derivatives can cause severe respiratory irritation, handling the dry powder outside of a controlled engineering environment requires an N95 or P100 particulate respirator, aligning with respiratory protection standards outlined in the[1].

  • Ocular Protection: Unvented chemical splash goggles are required. Standard safety glasses with side shields do not provide adequate protection against aerosolized fine powders that can drift upward into the ocular cavity.

Operational Workflow: Anti-Static Gravimetric Dispensing

The most dangerous phase of handling 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is the transition from the storage vessel to the reaction flask. The following step-by-step methodology ensures zero aerosolization and maintains absolute containment, adhering to the workflow principles established in [2].

Step-by-Step Dispensing Protocol:

  • Environmental Preparation: Verify the chemical fume hood is operational. The sash must be pulled down to the designated operating height to ensure a face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation (Critical Step): Pass the sealed chemical container through an anti-static ionizer field, or use a piezoelectric anti-static gun (e.g., Zerostat) to neutralize surface charges on both the container and the pre-tared weigh boat.

  • Self-Validating PPE Donning: Implement the contrasting double-glove system described above, alongside a fully buttoned, flame-resistant lab coat and unvented goggles.

  • Tool Selection: Utilize grounded, conductive stainless-steel spatulas. Never use plastic spatulas, as they generate triboelectric charges that cause the lipophilic powder to "jump" and aerosolize.

  • Transfer & Weighing: Slowly transfer the crystalline powder into the anti-static weigh boat. Keep the vertical transfer distance under 5 centimeters to minimize air disturbance.

  • Decontamination: Wipe the exterior of the primary chemical container with a 70% isopropanol-dampened wipe to remove any microscopic fugitive dust before returning it to the desiccator.

Hazard Mitigation & Workflow Visualization

The logical flow of handling this compound ensures that every hazard is met with a specific, engineered control before the chemical is ever exposed to the laboratory environment.

Workflow Start Compound Receipt: 5-fluoro-2-(1-methyl-1H- pyrazol-5-yl)benzoic acid Hazard Hazard Assessment: Lipophilic & Aerosol Risk Start->Hazard PPE PPE Verification: Double Nitrile, N95, Goggles Hazard->PPE EngControl Engineering Controls: Fume Hood (80-100 fpm) PPE->EngControl Dispense Gravimetric Dispensing: Anti-Static Protocol EngControl->Dispense Spill Spill Detected? Dispense->Spill Emergency Emergency Protocol: Dampen, Isolate, Report Spill->Emergency Yes Success Reaction / Solubilization Spill->Success No Waste Waste Segregation: Halogenated Organic Success->Waste

Operational safety and hazard mitigation workflow for fluorinated benzoic acid derivatives.

Spill Response and Halogenated Waste Disposal

Because of the 5-fluoro substitution, this compound must never be mixed with standard non-halogenated organic waste . Mixing halogenated waste with incompatible solvents can lead to dangerous exothermic reactions and severe regulatory non-compliance.

Emergency Spill Protocol (Inside Fume Hood):

  • Isolate: Immediately halt work and lower the fume hood sash to maximize exhaust velocity over the spill.

  • Dampen: Do not sweep dry powder. Dampen a chemical absorbent pad with a mild alkaline solution (e.g., 5% sodium bicarbonate). The basic solution helps neutralize the benzoic acid moiety, converting it into a more water-soluble, less volatile sodium salt.

  • Wipe & Segregate: Carefully wipe the area from the outside in. Dispose of the contaminated pad in a designated solid hazardous waste bin lined with a chemically resistant bag.

Disposal Plan:

  • Liquid Waste: All reaction filtrates and solvent washes containing this compound must be routed to a carboy explicitly labeled "Halogenated Organic Waste."

  • Solid Waste: Contaminated spatulas, weigh boats, and the outer sacrificial layer of your nitrile gloves must be disposed of in a sealed, labeled solid hazardous waste container destined for high-temperature incineration.

References

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies of Sciences, Engineering, and Medicine. Available at:[Link][2]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid
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5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid
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